molecular formula C9H24O4V B13100941 Triisopropoxyvanadium(v)oxide

Triisopropoxyvanadium(v)oxide

Cat. No.: B13100941
M. Wt: 247.23 g/mol
InChI Key: OMDPSZJSEZKXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triisopropoxyvanadium(v)oxide is a useful research compound. Its molecular formula is C9H24O4V and its molecular weight is 247.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H24O4V

Molecular Weight

247.23 g/mol

IUPAC Name

oxygen(2-);propan-2-ol;vanadium(2+)

InChI

InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;/q;;;-2;+2

InChI Key

OMDPSZJSEZKXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.[O-2].[V+2]

Origin of Product

United States

Foundational & Exploratory

Triisopropoxyvanadium(V) Oxide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties, Synthesis, and Catalytic Applications of a Versatile Vanadium Compound.

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide, is an organometallic compound with the chemical formula OV[OCH(CH₃)₂]₃. This moisture-sensitive, flammable liquid is a versatile reagent and catalyst precursor with significant applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and catalytic mechanisms, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Triisopropoxyvanadium(V) oxide is a colorless to pale yellow or orange-yellow liquid. It is miscible with organic solvents such as toluene, hexane (B92381), and isopropanol (B130326) but is insoluble in water. The compound is sensitive to moisture and air, necessitating handling and storage under an inert atmosphere.

Quantitative Data Summary
PropertyValue
CAS Number 5588-84-1
Molecular Formula C₉H₂₁O₄V
Molecular Weight 244.20 g/mol
Appearance Colorless to pale yellow-orange liquid
Melting Point -11 °C to -14 °C
Boiling Point 80-82 °C at 2 mmHg
Density 1.035 g/mL at 25 °C
Refractive Index n20/D 1.479
Flash Point 45 °C (113 °F)

Experimental Protocols

Synthesis of Triisopropoxyvanadium(V) Oxide

A common method for the laboratory synthesis of triisopropoxyvanadium(V) oxide involves the alcoholysis of vanadyl trichloride (B1173362) (VOCl₃) with isopropanol. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and products.

Materials:

  • Vanadyl trichloride (VOCl₃)

  • Anhydrous isopropanol

  • Anhydrous, non-polar solvent (e.g., hexane or toluene)

  • Anhydrous ammonia (B1221849) or a suitable amine (for scavenging HCl)

  • Schlenk line or glovebox for inert atmosphere operations

  • Distillation apparatus

Procedure:

  • Under a positive pressure of inert gas, dissolve vanadyl trichloride in a suitable anhydrous, non-polar solvent in a Schlenk flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of anhydrous isopropanol to the cooled solution with vigorous stirring. The reaction is exothermic and will produce hydrogen chloride (HCl) gas.

  • To neutralize the HCl produced, bubble anhydrous ammonia gas through the reaction mixture or add a stoichiometric amount of a non-coordinating base like pyridine. This will precipitate ammonium (B1175870) chloride.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction.

  • Filter the mixture under inert atmosphere to remove the ammonium chloride precipitate.

  • The solvent and any excess isopropanol are removed from the filtrate under reduced pressure.

  • The resulting crude triisopropoxyvanadium(V) oxide is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the isopropoxy groups. A septet for the methine proton (CH) and a doublet for the methyl protons (CH₃) are expected.

  • ¹³C NMR: The carbon NMR spectrum will show two distinct signals corresponding to the methine and methyl carbons of the isopropoxy ligands.

  • ⁵¹V NMR: Vanadium-51 NMR spectroscopy is a powerful tool for characterizing vanadium complexes. For triisopropoxyvanadium(V) oxide, a single sharp resonance is expected, with a chemical shift that is characteristic of a V(V) center in a tetrahedral or distorted tetrahedral environment.

Infrared (IR) Spectroscopy: The IR spectrum of triisopropoxyvanadium(V) oxide will exhibit characteristic absorption bands. A strong band around 1000-1040 cm⁻¹ is typically assigned to the V=O stretching vibration. Other significant bands will be present corresponding to the C-O and C-H stretching and bending vibrations of the isopropoxy ligands.

Catalytic Applications and Mechanisms

Triisopropoxyvanadium(V) oxide is a widely used catalyst and catalyst precursor, particularly in oxidation reactions. It is valued for its ability to catalyze a variety of transformations, including the oxidation of alcohols and the epoxidation of alkenes.

Oxidation of Alcohols

Triisopropoxyvanadium(V) oxide can catalyze the aerobic oxidation of alcohols to aldehydes and ketones. The general mechanism is believed to involve the formation of a vanadium(V) alkoxide intermediate, followed by a redox cycle.

Proposed Catalytic Cycle:

  • Ligand Exchange: The alcohol substrate coordinates to the vanadium center, displacing one of the isopropoxy groups to form a vanadium(V) alkoxide intermediate.

  • Redox Reaction: The vanadium(V) center is reduced to vanadium(IV) as the alcohol is oxidized to the corresponding aldehyde or ketone.

  • Re-oxidation: The reduced vanadium(IV) species is then re-oxidized back to the active vanadium(V) state by an oxidant, such as molecular oxygen or a peroxide, completing the catalytic cycle.

dot

Oxidation_of_Alcohols Catalyst OV(OⁱPr)₃ Intermediate [OV(OⁱPr)₂(OCHR₂)] Catalyst->Intermediate + R₂CHOH - ⁱPrOH Alcohol R₂CHOH Product R₂C=O Intermediate->Product Oxidation Reduced_V V(IV) species Intermediate->Reduced_V Reduction of V(V) Reduced_V->Catalyst Re-oxidation Oxidant Oxidant (e.g., O₂) Oxidant->Reduced_V

Caption: Proposed catalytic cycle for the oxidation of alcohols by triisopropoxyvanadium(V) oxide.

Experimental Workflow for Catalytic Oxidation

The following provides a general workflow for conducting a catalytic oxidation of an alcohol using triisopropoxyvanadium(V) oxide.

dot

Catalytic_Oxidation_Workflow Start Start Setup Set up reaction under inert atmosphere Start->Setup Add_Reactants Add solvent, alcohol, and catalyst Setup->Add_Reactants Heat Heat to reaction temperature Add_Reactants->Heat Introduce_Oxidant Introduce oxidant (e.g., bubble O₂) Heat->Introduce_Oxidant Monitor Monitor reaction progress (TLC, GC, etc.) Introduce_Oxidant->Monitor Workup Quench reaction and perform aqueous workup Monitor->Workup Upon completion Purify Purify product (chromatography, distillation) Workup->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the catalytic oxidation of an alcohol.

Safety and Handling

Triisopropoxyvanadium(V) oxide is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also moisture-sensitive and should be handled in a well-ventilated area, preferably in a fume hood or glovebox, using appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames, under an inert atmosphere.

Conclusion

Triisopropoxyvanadium(V) oxide is a valuable and versatile compound for chemical synthesis and materials science. Its well-defined chemical properties and catalytic activity in oxidation reactions make it a subject of ongoing research and an important tool for synthetic chemists. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory. This guide provides a foundational understanding for researchers and professionals working with this powerful reagent.

An In-depth Technical Guide to the Molecular Structure of Triisopropoxyvanadium(V) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of triisopropoxyvanadium(V) oxide. This organometallic compound, a key precursor in materials science and catalysis, is detailed through quantitative data, experimental protocols, and logical workflow diagrams.

Introduction

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide or VTIP, is an organovanadium compound with the chemical formula OV[OCH(CH₃)₂]₃.[1][2] In this molecule, the vanadium atom is in its highest +5 oxidation state, forming a stable, monomeric complex.[2] It typically presents as a colorless to pale yellow liquid and is notable for its high reactivity, particularly its sensitivity to moisture.[2][3] Its volatility and controlled decomposition make it an indispensable precursor for the synthesis of vanadium oxides (e.g., V₂O₅) and other vanadium-based materials through techniques like chemical vapor deposition (CVD), atomic layer deposition (ALD), and sol-gel processes.[1][4] These materials are critical in applications ranging from catalysis in industrial processes, such as the production of sulfuric acid, to the development of advanced electronic components, sensors, and energy storage solutions.[1][2]

Molecular Structure and Bonding

The core of triisopropoxyvanadium(V) oxide features a central vanadium atom coordinated to one terminal oxo ligand (=O) and three isopropoxide ligands (-O-i-Pr). The molecule is diamagnetic.[5] The geometry around the vanadium center is generally considered to be a distorted tetrahedron.

Quantitative Structural and Physical Data

The known physical properties and approximate structural parameters are summarized in the tables below.

Table 1: Physical and Chemical Properties of Triisopropoxyvanadium(V) Oxide

PropertyValueReference(s)
Chemical Formula C₉H₂₁O₄V[3][4]
Molecular Weight 244.20 g/mol [2][3]
Appearance Colorless to pale yellow-orange liquid[2][4]
Melting Point -11 °C[3][4]
Boiling Point 80-82 °C @ 2 mmHg[3][4]
Density 1.035 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.479[3][4]
Solubility Miscible with toluene, hexane, isopropanol (B130326)[4]
CAS Number 5588-84-1[2][3]

Table 2: Representative Structural Parameters for the VO(O-i-Pr)₃ Core

Note: Data is based on the structurally characterized derivative [VO(OiPr)L] and serves as a close approximation. Definitive data for VO(O-i-Pr)₃ is not available.

ParameterBond / AngleTypical ValueReference
Bond Length V=O (vanadyl)~1.61 Å
Bond Length V-O (isopropoxide)~1.78 - 1.80 Å
Bond Angle O(alkoxide)-V-O(alkoxide)~119.6°

Spectroscopic Characterization

The molecular structure of triisopropoxyvanadium(V) oxide is routinely confirmed using a combination of NMR and vibrational spectroscopy techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing this compound.

  • ¹H and ¹³C NMR: Proton and Carbon-13 NMR spectra are used to confirm the presence and integrity of the isopropoxide ligands. The spectra typically show a doublet for the six methyl protons and a septet for the single methine proton, characteristic of the isopropyl group.

  • ⁵¹V NMR: Vanadium-51 NMR is highly sensitive to the oxidation state and coordination environment of the vanadium center.[6] For triisopropoxyvanadium(V) oxide, the ⁵¹V chemical shift is reported to be approximately -629 ppm relative to the VOCl₃ standard.[7] It is important to note that the ⁵¹V nucleus (spin I = 7/2) is quadrupolar, which results in relatively broad signal linewidths even in small, symmetric molecules.[6][7]

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopies are used to identify the characteristic vibrational modes of the molecule.

  • V=O Stretch: The most prominent feature in the vibrational spectrum is the intense band corresponding to the V=O (vanadyl) stretching mode. For pentavalent vanadyl compounds, this stretch typically appears in the 950 - 1040 cm⁻¹ region.[8][9][10]

  • V-O-C and C-O Stretches: Vibrations corresponding to the V-O-C single bonds and the C-O bonds of the isopropoxide ligands are expected in the fingerprint region, typically between 800 and 1170 cm⁻¹.[11]

Experimental Protocols

All handling and reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as the compound is highly sensitive to air and moisture.[2]

Synthesis Protocol: Alcoholysis of Vanadyl Trichloride (B1173362)

Triisopropoxyvanadium(V) oxide is efficiently prepared by the alcoholysis of vanadyl trichloride (VOCl₃).[5]

  • Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to vent HCl byproduct through an oil bath. The entire apparatus is flame-dried under vacuum and backfilled with argon.

  • Reagents: A solution of anhydrous isopropanol (3.1 equivalents) in a dry, inert solvent (e.g., hexane) is prepared and loaded into the dropping funnel. A solution of vanadyl trichloride (1.0 equivalent) in the same solvent is charged into the reaction flask and cooled in an ice bath.

  • Reaction: The isopropanol solution is added dropwise to the stirred VOCl₃ solution over 1-2 hours. During the addition, hydrogen chloride gas will evolve.

  • Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is cooled, and any solid byproducts are removed by filtration under inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure triisopropoxyvanadium(V) oxide as a pale yellow liquid.

Characterization Protocol: FTIR Spectroscopy
  • Sample Preparation: Due to its moisture sensitivity, the sample must be prepared in a glovebox. A small drop of the liquid is placed between two dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The plates are sealed in a demountable cell holder and quickly transferred to the spectrometer.

  • Analysis: The infrared spectrum is recorded, typically from 4000 to 400 cm⁻¹. The spectrum should be analyzed for the characteristic V=O stretch (approx. 950-1040 cm⁻¹) and the V-O-C/C-O stretches of the isopropoxide ligands.

Visualizations of Experimental Workflows

The following diagrams illustrate key logical and experimental workflows related to triisopropoxyvanadium(V) oxide.

G Synthesis and Characterization Workflow for VO(O-i-Pr)₃ cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Characterization reagents Reactants (VOCl₃ + 3 i-PrOH) reaction Alcoholysis Reaction (Hexane, 0°C to Reflux) reagents->reaction workup Filtration & Solvent Removal reaction->workup distill Vacuum Distillation workup->distill product Pure VO(O-i-Pr)₃ distill->product nmr NMR Spectroscopy (¹H, ¹³C, ⁵¹V) product->nmr ftir FTIR Spectroscopy product->ftir confirm Structure Confirmed nmr->confirm ftir->confirm

Caption: Logical workflow for the synthesis and characterization of VO(O-i-Pr)₃.

G Sol-Gel Synthesis of V₂O₅ Nanomaterials using VO(O-i-Pr)₃ precursor VO(O-i-Pr)₃ Precursor + Isopropanol (Solvent) hydrolysis Controlled Hydrolysis (Add H₂O/Solvent mixture) precursor->hydrolysis Step 1 stirring Stirring & Aging (Gel Formation) hydrolysis->stirring Step 2 drying Drying (e.g., 60°C) stirring->drying Step 3 calcination Calcination (e.g., 350-500°C) drying->calcination Step 4 final_product V₂O₅ Nanomaterial calcination->final_product Step 5

Caption: Experimental workflow for sol-gel synthesis of V₂O₅ nanomaterials.

References

An In-depth Technical Guide to the Synthesis of Triisopropoxyvanadium(V) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triisopropoxyvanadium(V) oxide, also known as vanadyl isopropoxide or VO(O-i-Pr)₃. This versatile organometallic compound is a crucial precursor in the fields of materials science and catalysis, with applications in the development of vanadium oxides for electronics, energy storage, and as a catalyst in organic synthesis.[1][2] This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthesis workflows.

Core Concepts and Applications

Triisopropoxyvanadium(V) oxide is a yellow, volatile liquid that is highly sensitive to air and moisture.[3] Its utility stems from its high reactivity and ability to serve as a soluble source of vanadium in the +5 oxidation state.[4] Key applications include:

  • Precursor for Vanadium Oxides: It is widely used in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to create thin films of vanadium oxides with controlled properties.[5][6]

  • Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including oxidations and polymerizations.[1][7]

  • Materials Science: It is a building block for the synthesis of advanced materials such as ceramics and composites.[6]

  • Energy Storage: Vanadium oxides derived from this precursor are utilized in the development of high-performance batteries and supercapacitors.[5]

Synthesis Protocols

Two primary methods for the synthesis of triisopropoxyvanadium(V) oxide are detailed below, starting from different vanadium precursors.

Method 1: From Vanadium Trichloride (B1173362) (VCl₃)

This method involves the reaction of vanadium trichloride with isopropanol (B130326). The triisopropoxyvanadium(V) oxide is formed as an intermediate which can then be used for further reactions, such as the synthesis of vanadium(V) oxide.[2]

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 0.25 g of vanadium trichloride (VCl₃) and 25 mL of isopropanol.

  • Reaction: Heat the mixture to 82°C and reflux for six hours with continuous stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the product.

  • Intermediate Product: The resulting solution contains triisopropoxyvanadium(V) oxide. For the isolation of the pure compound, further purification would be required, typically involving distillation under reduced pressure.

Note: This protocol is adapted from a procedure focused on the subsequent synthesis of V₂O₅. For isolation of pure triisopropoxyvanadium(V) oxide, the reaction would be followed by filtration to remove any solid byproducts and then vacuum distillation of the filtrate.

Method 2: From Vanadyl Trichloride (VOCl₃)

This is a widely cited method for the preparation of triisopropoxyvanadium(V) oxide, involving the alcoholysis of vanadyl trichloride.[3]

Reaction Scheme:

VOCl₃ + 3 i-PrOH → VO(O-i-Pr)₃ + 3 HCl

Experimental Protocol:

Quantitative Data

The following tables summarize the key quantitative data for triisopropoxyvanadium(V) oxide.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Chemical Formula C₉H₂₁O₄V[4][8]
Molecular Weight 244.20 g/mol [4][8]
Appearance Colorless to yellow-orange liquid[8]
Melting Point -11 to -14 °C[4]
Boiling Point 80-82 °C at 2 mmHg[8]
Density 1.035 g/mL at 25 °C[8]
Refractive Index (n₂₀/D) 1.479[8]
Solubility Miscible with toluene, hexane, and isopropanol[8]
Sensitivity Air and moisture sensitive[3]

Table 2: Spectroscopic Data

Spectroscopic TechniquePeak/Signal (ppm or cm⁻¹)Assignment/InterpretationReference(s)
¹H NMR (Solid-state)1.2, 1.4Methyl protons of isopropoxide ligands[9][10]
4.3, 5.5Methine protons of isopropoxide ligands[9][10]
¹³C NMR (Solid-state)23Methyl carbons of isopropoxide ligands[9][10]
67, 85Methine carbons of isopropoxide ligands[9][10]
FT-IR (cm⁻¹)~2970-2878C-H stretching vibrations of isopropoxide ligands[10]
~1467, 1384, 1371C-H bending vibrations of isopropoxide ligands[10]
1161, 1128C-O stretching vibrations[2]
~1000V=O stretching vibration[2]
999, 950, 815V-O-C stretching and bending vibrations[2]

Note: The NMR data is from a study where the compound was grafted onto a silica (B1680970) surface, which may influence the chemical shifts.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the chemical structure of triisopropoxyvanadium(V) oxide.

Synthesis_Workflow_VCl3 Synthesis Workflow from Vanadium Trichloride cluster_reactants Reactants cluster_process Reaction Process cluster_product Product cluster_purification Purification (Proposed) VCl3 Vanadium Trichloride (VCl₃) Mix Mix Reactants VCl3->Mix iPrOH Isopropanol (i-PrOH) iPrOH->Mix Reflux Reflux at 82°C for 6h (under inert atmosphere) Mix->Reflux Product Triisopropoxyvanadium(V) Oxide (in isopropanol solution) Reflux->Product Distillation Vacuum Distillation Product->Distillation PureProduct Pure VO(O-i-Pr)₃ Distillation->PureProduct

Caption: Synthesis workflow for triisopropoxyvanadium(V) oxide from vanadium trichloride.

Alcoholysis_Reaction General Alcoholysis Reaction with Vanadyl Trichloride VOCl3 Vanadyl Trichloride (VOCl₃) Reaction Reaction in Anhydrous Solvent VOCl3->Reaction iPrOH 3x Isopropanol (i-PrOH) iPrOH->Reaction Base + 3x Base (e.g., NH₃) (optional, to neutralize HCl) Base->Reaction Product Triisopropoxyvanadium(V) Oxide VO(O-i-Pr)₃ Reaction->Product Byproduct1 3x Hydrogen Chloride (HCl) Reaction->Byproduct1 if no base Byproduct2 3x Base·HCl Salt Reaction->Byproduct2 if base is used

Caption: General reaction scheme for the synthesis from vanadyl trichloride.

References

An In-depth Technical Guide to Triisopropoxyvanadium(V) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5588-84-1

This technical guide provides a comprehensive overview of triisopropoxyvanadium(V) oxide, a versatile organometallic compound with significant applications in research and industry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, experimental protocols, and its role in biological signaling pathways.

Core Chemical and Physical Properties

Triisopropoxyvanadium(V) oxide, also known as vanadium(V) oxytriisopropoxide or VTIP, is a pale yellow to orange liquid at room temperature.[1] It is a valuable precursor in the synthesis of vanadium oxides and serves as a catalyst in various organic transformations. The compound is sensitive to moisture and should be handled under an inert atmosphere.[1][2]

Quantitative Data Summary

The key physical and chemical properties of triisopropoxyvanadium(V) oxide are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 5588-84-1[1][2]
Molecular Formula C₉H₂₁O₄V[1][2]
Molecular Weight 244.20 g/mol [2]
Appearance Pale yellow-orange/Liquid[1]
Density 1.035 g/mL at 25 °C[1]
Melting Point -11 °C[1]
Boiling Point 80-82 °C at 2 mmHg[1]
Flash Point 113 °F (45 °C)[1][3]
Refractive Index (n20/D) 1.479[1]
Solubility Miscible with toluene (B28343), hexane, and isopropanol (B130326). Decomposes in water.[1][3]
51V NMR Chemical Shift (vs. VOCl₃) -629 ppm[4]

Synthesis and Handling

While triisopropoxyvanadium(V) oxide is commercially available, it can be synthesized in the laboratory. A general approach involves the reaction of a vanadium(V) source with isopropanol.

Illustrative Synthesis Workflow

The synthesis of triisopropoxyvanadium(V) oxide can be conceptually understood as the esterification of vanadic acid with isopropanol. A common laboratory-scale synthesis involves the reaction of vanadium pentoxide with isopropanol in a suitable solvent, followed by removal of water to drive the equilibrium towards the product.

G V2O5 Vanadium Pentoxide (V₂O₅) Reaction Reaction Mixture V2O5->Reaction Isopropanol Isopropanol Isopropanol->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Reflux Reflux with Water Removal (e.g., Dean-Stark trap) Reaction->Reflux Filtration Filtration Reflux->Filtration Purification Vacuum Distillation Filtration->Purification Product Triisopropoxyvanadium(V) Oxide Purification->Product

General workflow for the synthesis of triisopropoxyvanadium(V) oxide.
Handling and Storage Precautions

Triisopropoxyvanadium(V) oxide is moisture-sensitive and will hydrolyze upon contact with water or humid air. It is also flammable.[1] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from sources of ignition. All handling should be performed in a glovebox or under a stream of inert gas.

Experimental Protocols

Triisopropoxyvanadium(V) oxide is a versatile reagent and catalyst. The following sections provide detailed methodologies for some of its key applications.

Catalytic Oxidation of Alcohols

Triisopropoxyvanadium(V) oxide can catalyze the oxidation of alcohols to aldehydes and ketones.[2] The following protocol is a representative example for the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025).

Objective: To synthesize benzaldehyde via the catalytic oxidation of benzyl alcohol using triisopropoxyvanadium(V) oxide.

Materials:

  • Triisopropoxyvanadium(V) oxide (CAS 5588-84-1)

  • Benzyl alcohol

  • tert-Butyl hydroperoxide (TBHP), 70% in water

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (5.41 g, 50 mmol) and anhydrous toluene (20 mL).

  • Add triisopropoxyvanadium(V) oxide (0.244 g, 1 mmol, 2 mol%) to the solution.

  • Slowly add tert-butyl hydroperoxide (7.7 g of 70% solution, 60 mmol) to the reaction mixture while stirring.

  • Heat the mixture to 80 °C and maintain it under reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure benzaldehyde.

Sol-Gel Synthesis of Vanadium Pentoxide (V₂O₅) Nanoparticles

Triisopropoxyvanadium(V) oxide is a common precursor for the sol-gel synthesis of vanadium oxide nanomaterials.[5][6] This method allows for the formation of nanostructured materials with controlled morphology.

Objective: To synthesize V₂O₅ nanoparticles via a sol-gel method using triisopropoxyvanadium(V) oxide.

Materials:

  • Triisopropoxyvanadium(V) oxide (CAS 5588-84-1)

  • Isopropanol (anhydrous)

  • Deionized water

  • Beaker, magnetic stirrer, petri dish, tube furnace.

Procedure:

  • In a dry beaker under an inert atmosphere, dissolve triisopropoxyvanadium(V) oxide (2.44 g, 10 mmol) in anhydrous isopropanol (50 mL).

  • While stirring vigorously, slowly add a mixture of deionized water (0.54 mL, 30 mmol) and isopropanol (10 mL) dropwise to the vanadium precursor solution. The molar ratio of water to alkoxide is critical for controlling the hydrolysis and condensation rates.

  • Continue stirring the solution for 2 hours at room temperature. A gel will gradually form.

  • Pour the resulting gel into a petri dish and allow it to age at room temperature for 24 hours.

  • Dry the aged gel in an oven at 80 °C for 12 hours to obtain a xerogel.

  • Grind the xerogel into a fine powder.

  • Calcination: Place the powder in a ceramic boat and heat it in a tube furnace under a flow of air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 2 hours to obtain crystalline V₂O₅ nanoparticles.

G cluster_0 Sol Preparation cluster_1 Gelation & Aging cluster_2 Drying & Calcination VTIP VO(O-iPr)₃ in Isopropanol Hydrolysis Hydrolysis & Condensation VTIP->Hydrolysis H2O_IPA H₂O in Isopropanol H2O_IPA->Hydrolysis Gel Gel Formation Hydrolysis->Gel Aging Aging (24h) Gel->Aging Drying Drying (80°C) Aging->Drying Calcination Calcination (500°C) Drying->Calcination V2O5_NP V₂O₅ Nanoparticles Calcination->V2O5_NP

Workflow for the sol-gel synthesis of V₂O₅ nanoparticles.

Role in Drug Development and Biological Signaling

Vanadium compounds, including those derived from triisopropoxyvanadium(V) oxide, have garnered interest in drug development, particularly in cancer therapy. Their biological activity is often attributed to their ability to modulate various cellular signaling pathways.

Modulation of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Vanadium compounds have been shown to affect the MAPK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which can influence the phosphorylation status of key proteins in the pathway.

G Vanadium Vanadium Compounds ROS Reactive Oxygen Species (ROS) Vanadium->ROS PTPs Protein Tyrosine Phosphatases (PTPs) Vanadium->PTPs Inhibition ROS->PTPs Inhibition EGFR EGFR PTPs->EGFR Dephosphorylation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibition Apoptosis Apoptosis ERK->Apoptosis Activation

Modulation of the MAPK/ERK pathway by vanadium compounds.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Vanadium compounds have been demonstrated to trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the generation of ROS, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. Vanadium compounds can also influence the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

G Vanadium Vanadium Compounds ROS Reactive Oxygen Species (ROS) Vanadium->ROS Bcl2 Bcl-2 Vanadium->Bcl2 Downregulation Bax Bax Vanadium->Bax Upregulation Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondria Inhibition of Cytochrome c release Bax->Mitochondria

Induction of apoptosis by vanadium compounds.

Spectroscopic Characterization

⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR is a powerful technique for characterizing vanadium-containing compounds. Triisopropoxyvanadium(V) oxide exhibits a characteristic chemical shift at approximately -629 ppm relative to the standard VOCl₃.[4] This distinct chemical shift can be used to identify the compound and monitor its reactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of triisopropoxyvanadium(V) oxide is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:

  • V=O stretch: A strong band is expected in the region of 950-1050 cm⁻¹.

  • V-O-C stretch: Bands corresponding to the stretching of the vanadium-isopropoxy single bonds are expected in the 500-700 cm⁻¹ region.

  • C-H stretch and bend: Vibrations associated with the isopropyl groups will appear in their characteristic regions (around 2800-3000 cm⁻¹ for C-H stretching and 1300-1500 cm⁻¹ for C-H bending).

Safety Information

Triisopropoxyvanadium(V) oxide is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. The compound is moisture-sensitive.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to Triisopropoxyvanadium(V) Oxide: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, experimental protocols, and an overview of the applications of triisopropoxyvanadium(V) oxide (VOTO), a versatile organometallic compound. With its increasing use in catalysis and materials science, a thorough understanding of its properties and safe handling is crucial for researchers in both academic and industrial settings, including those in the field of drug development who may utilize it for the synthesis of complex molecular architectures.

Chemical and Physical Properties

Triisopropoxyvanadium(V) oxide is a colorless to pale yellow or gold-colored liquid.[1][2][3] It is recognized for its utility as a precursor in various chemical transformations due to its reactivity and solubility in common organic solvents.[2]

PropertyValueSource(s)
Chemical Formula C₉H₂₁O₄V[1]
Molecular Weight 244.2 g/mol [2]
CAS Number 5588-84-1[1][4]
EC Number 226-997-4[1][4]
Appearance Pale yellow to deep yellow clear liquid[1]
Odor Alcoholic[1]
Melting Point -2°C to -11°C[1][2]
Boiling Point 80-82 °C @ 2 mm Hg[2][5]
Flash Point 44 °C / 111.2 °F to 70°C[1][6]
Density 1.035 - 1.04 g/mL at 25 °C[1][2]
Vapor Pressure 0.1 kPa @ 60°C[1]
Solubility Miscible with toluene, hexane, and isopropanol. Reacts with water.[2][4]
Stability Stable in sealed containers. Moisture-sensitive; reacts rapidly with water or moist air.[4][7]

Hazard Identification and Safety Information

Triisopropoxyvanadium(V) oxide is classified as a hazardous substance. It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[4][6][8] Ingestion may be harmful.[4]

Hazard ClassGHS Classification
Flammable liquids Category 3
Skin corrosion/irritation Category 2
Serious eye damage/eye irritation Category 2A
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)
Acute toxicity (oral, dermal, inhalation) Category 4

Hazard Statements:

  • H226: Flammable liquid and vapor.[8]

  • H315: Causes skin irritation.[1][8]

  • H319: Causes serious eye irritation.[1][8]

  • H335: May cause respiratory irritation.[4][8]

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with triisopropoxyvanadium(V) oxide.

Handling:

  • Handle under a dry, inert atmosphere (e.g., nitrogen or argon).[8]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[6][8]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not breathe vapors or mist.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][6]

  • Use non-sparking tools and take precautionary measures against static discharge.[4][6]

  • Ground and bond containers and receiving equipment.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] In situations where inhalation of vapors is possible, a NIOSH-certified organic vapor respirator is recommended.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][8]

  • Keep containers tightly sealed to prevent contact with moisture and air.[4][7][8]

  • Store in a flammable liquids storage area.[2][6]

  • Store locked up.[4]

  • Incompatible materials include water, moist air, and strong oxidizing agents.[4][6]

First Aid and Emergency Procedures

In the event of exposure or an emergency, follow these first-aid measures and procedures.

Exposure RouteFirst Aid Measures
Inhalation Remove the individual to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if feeling unwell.[4] If not breathing, provide artificial respiration.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] Get medical attention if skin irritation persists.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention.[4]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[4] Water mist can be used to cool closed containers.[6]

  • Unsuitable Extinguishing Media: Do not use a straight stream of water.[4]

  • Specific Hazards: Flammable liquid and vapor.[4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6] Containers may explode when heated.[6] Hazardous combustion products include carbon monoxide, carbon dioxide, and heavy metal oxides.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

Accidental Release Measures:

  • Evacuate unnecessary personnel and eliminate all ignition sources.[4]

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment.[4]

  • Contain the spill using an inert absorbent material (e.g., sand, diatomite, acid binders).[1][8]

  • Collect the absorbed material into a suitable, closed container for disposal.[6]

  • Do not allow the material to enter drains or waterways.[1][6]

Applications in Research and Development

Triisopropoxyvanadium(V) oxide is a valuable reagent in both materials science and organic synthesis, with indirect applications in drug development.

Materials Science: Precursor for Vanadium Oxide Thin Films

VOTO is a common precursor for the deposition of vanadium oxide thin films using techniques like Atomic Layer Deposition (ALD).[9] These films have applications in electronics, sensors, and energy storage devices.[9]

Experimental Protocol: Atomic Layer Deposition of Vanadium Oxide

This protocol provides a general methodology for the ALD of vanadium oxide thin films using triisopropoxyvanadium(V) oxide as the precursor.

  • Precursor Handling: Heat the triisopropoxyvanadium(V) oxide container to 60 °C to achieve a vapor pressure of approximately 0.63 Torr.[8]

  • Deposition Cycle:

    • Introduce a pulse of triisopropoxyvanadium(V) oxide vapor into the ALD reactor.

    • Purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted precursor and byproducts.

    • Introduce a pulse of an oxidizing agent, such as water vapor or oxygen plasma.[10]

    • Purge the reactor again with the inert gas.

  • Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth rate is typically in the range of 0.2-0.32 Å/cycle.[3][8]

  • Post-Deposition Annealing: The as-deposited films may be amorphous.[10] Post-annealing at elevated temperatures (e.g., 400-500 °C) can be performed to crystallize the film into desired phases such as V₂O₅.[10]

ALD_Workflow cluster_0 ALD Cycle VOTO_pulse VOTO Pulse Purge1 Inert Gas Purge VOTO_pulse->Purge1 Oxidizer_pulse Oxidizer Pulse (H₂O or O₂ Plasma) Purge1->Oxidizer_pulse Purge2 Inert Gas Purge Oxidizer_pulse->Purge2 Repeat Repeat Cycle for Desired Thickness Purge2->Repeat Start Start Start->VOTO_pulse Repeat->VOTO_pulse Continue Annealing Post-Deposition Annealing Repeat->Annealing Done End End Annealing->End

Atomic Layer Deposition (ALD) workflow for vanadium oxide thin films.
Organic Synthesis: Catalyst for Asymmetric Epoxidation

Vanadium complexes, often generated in situ from precursors like triisopropoxyvanadium(V) oxide, are effective catalysts for the asymmetric epoxidation of allylic and homoallylic alcohols.[4] This reaction is of significant interest in drug development as it provides access to chiral epoxides, which are versatile building blocks for the synthesis of complex, biologically active molecules.[4][6]

General Experimental Protocol for Vanadium-Catalyzed Asymmetric Epoxidation:

While specific conditions vary depending on the substrate and chiral ligand, a general procedure is as follows:

  • Catalyst Preparation: A vanadium precursor, such as triisopropoxyvanadium(V) oxide or VO(acac)₂, is mixed with a chiral ligand (e.g., a bishydroxamic acid derivative) in a suitable solvent like toluene.[4][6]

  • Reaction Setup: The allylic or homoallylic alcohol substrate is added to the catalyst mixture under an inert atmosphere.

  • Oxidant Addition: An oxidant, typically an aqueous solution of tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), is added to initiate the epoxidation.[4][6]

  • Reaction Monitoring: The reaction is stirred at a specific temperature (often room temperature) and monitored by techniques like TLC or GC until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the chiral epoxide product is isolated and purified using standard techniques such as column chromatography.

Asymmetric_Epoxidation cluster_reactants Reactants cluster_catalyst Catalytic System Allylic_Alcohol Allylic/Homoallylic Alcohol Reaction Asymmetric Epoxidation Allylic_Alcohol->Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Reaction VOTO Vanadium Precursor (e.g., VOTO) Catalyst Active Vanadium-Ligand Complex VOTO->Catalyst Chiral_Ligand Chiral Ligand Chiral_Ligand->Catalyst Catalyst->Reaction Product Chiral Epoxide Reaction->Product Bioactive_Molecule Bioactive Molecule Synthesis Product->Bioactive_Molecule

Role of VOTO in the synthesis of chiral building blocks for drug development.

Biological Relevance of Vanadium Compounds

While triisopropoxyvanadium(V) oxide itself is not directly used as a therapeutic agent, the broader class of vanadium compounds has garnered attention for its diverse biological activities. Vanadium compounds have been investigated for their potential in the treatment of diabetes, cancer, and parasitic diseases.[4] Their biological effects are often attributed to the ability of vanadate (B1173111) to mimic phosphate, thereby interacting with various enzymes such as ATPases and phosphatases, and influencing cellular signaling pathways.[4]

It is important to note that the biological activity of vanadium is highly dependent on its oxidation state and coordination environment. The use of VOTO in synthesizing specific organic molecules for drug discovery allows for precise control over the molecular architecture, which in turn can be tailored for specific biological targets.

Conclusion

Triisopropoxyvanadium(V) oxide is a valuable and versatile chemical for researchers in materials science and organic synthesis. Its utility as a precursor for thin films and as a catalyst for important transformations like asymmetric epoxidation highlights its significance. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding its chemical properties, hazards, and handling requirements, researchers can safely harness the potential of this compound in their scientific endeavors, including the development of novel materials and the synthesis of next-generation pharmaceuticals.

References

A Technical Guide to the Physical Properties of Vanadium(V) Oxytriisopropoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of vanadium(V) oxytriisopropoxide. It includes a summary of its quantitative physical data, detailed experimental protocols for property determination, and a logical workflow illustrating its application in the synthesis of biologically active compounds.

Core Physical and Chemical Properties

Vanadium(V) oxytriisopropoxide, with the chemical formula OV[OCH(CH₃)₂]₃, is an organometallic compound where vanadium is in its +5 oxidation state.[1] It is a versatile precursor for the synthesis of vanadium oxides and other vanadium-containing compounds due to its high reactivity and volatility.[2] This compound is typically a colorless to yellow-green or gold liquid and is sensitive to moisture, necessitating handling and storage under inert atmospheric conditions.[1]

Quantitative Physical Data

The physical properties of vanadium(V) oxytriisopropoxide have been reported across various sources. The following table summarizes these key quantitative data points. It is important to note the variations in reported values, particularly for boiling and melting points, which can be attributed to different measurement conditions (e.g., pressure) and sample purity.

PropertyValueSource(s)
Molecular Formula C₉H₂₁O₄V[1][3]
Linear Formula OV[OCH(CH₃)₂]₃[4]
Molecular Weight 244.20 g/mol [1][3]
Appearance Colorless to yellow-green or gold liquid[1]
Density 1.035 g/mL at 25 °C[4]
Boiling Point 80-82 °C / 2 mmHg[4]
81-83 °C / 2 mmHg
60-61 °C / 0.5 mmHg
Melting Point -11 to -14 °C[1]
-12 °C
Refractive Index n20/D 1.479[4]
Flash Point 45 °C (113 °F) - closed cup[1]
Solubility Miscible with toluene, hexane, and isopropanol (B130326). Decomposes in water.
Sensitivity Moisture sensitive[1]

Experimental Protocols

Accurate determination of the physical properties of air and moisture-sensitive compounds like vanadium(V) oxytriisopropoxide requires specialized techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point (Micro-Capillary Method)

This method is suitable for small sample volumes and is performed under reduced pressure due to the high boiling point of the compound at atmospheric pressure.

Apparatus:

  • Thiele tube or digital melting point apparatus with a boiling point setup

  • Heating oil (if using Thiele tube)

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Vacuum source and manometer

Procedure:

  • Place a few drops of vanadium(V) oxytriisopropoxide into the small test tube.

  • Insert the capillary tube into the test tube with the open end down.

  • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Place the assembly in the Thiele tube or the heating block of the melting point apparatus.[5]

  • If determining the boiling point at reduced pressure, connect the apparatus to a vacuum line with a manometer.

  • Begin heating the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube as trapped air expands.

  • Continue heating until a vigorous and continuous stream of bubbles is observed. This indicates that the vapor pressure of the liquid is overcoming the pressure in the system.

  • Stop heating and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5][6] Record this temperature and the corresponding pressure from the manometer.

Determination of Melting Point

Given its low melting point, this procedure must be carried out using a cooling bath.

Apparatus:

  • Small test tube

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone or a cryostat)

  • Stirring rod

Procedure:

  • Place a sample of vanadium(V) oxytriisopropoxide in the test tube.

  • Insert the thermometer into the sample.

  • Place the test tube in the cooling bath and begin to cool slowly while gently stirring the sample with the thermometer.

  • Record the temperature at which the first crystals appear (onset of freezing).

  • Continue cooling until the sample is completely solid.

  • Remove the test tube from the bath and allow it to warm up slowly while stirring.

  • The melting point is the temperature at which the last crystal disappears.[7][8] For a pure substance, the freezing and melting points should be very close.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined accurately using a pycnometer or simply with a graduated cylinder and balance for a less precise measurement. All measurements should be conducted under an inert atmosphere (e.g., in a glovebox) due to the compound's sensitivity to moisture.

Apparatus:

  • Pycnometer (for high accuracy) or a volumetric flask/graduated cylinder

  • Analytical balance

Procedure:

  • Measure the mass of the clean, dry pycnometer (m₁).[9][10]

  • Fill the pycnometer with vanadium(V) oxytriisopropoxide, ensuring there are no air bubbles.

  • Measure the mass of the filled pycnometer (m₂).[9]

  • The mass of the liquid is (m₂ - m₁).

  • The volume of the liquid is the calibrated volume of the pycnometer (V).

  • Calculate the density using the formula: ρ = (m₂ - m₁) / V.

  • The measurement should be performed at a constant, recorded temperature (e.g., 25 °C).

Applications in Materials Science and as a Precursor for Bioactive Compounds

While vanadium(V) oxytriisopropoxide is primarily used in materials science and catalysis, it serves as a crucial starting material for the synthesis of novel oxovanadium(IV) and (V) complexes.[1][2] Research has shown that certain oxovanadium complexes possess significant biological activities, including anticancer, antidiabetic, and antimicrobial properties.[11][12] For instance, the oxovanadium(IV) complex, metvan, has demonstrated broad-spectrum anticancer activity by inducing apoptosis in various cancer cell lines.[13]

The following diagram illustrates the logical workflow from vanadium(V) oxytriisopropoxide as a precursor to the synthesis of bioactive oxovanadium complexes and their subsequent mechanism of action in cancer cells.

G Logical Workflow: From Precursor to Bioactive Complex precursor Vanadium(V) Oxytriisopropoxide (Precursor) synthesis Ligand Synthesis & Complexation Reaction precursor->synthesis Reactant complex Bioactive Oxovanadium Complex (e.g., Metvan) synthesis->complex Product cell Cancer Cell complex->cell Treatment apoptosis Induction of Apoptosis: - ROS Generation - Mitochondrial Disruption - Caspase Activation cell->apoptosis Mechanism of Action outcome Cancer Cell Death apoptosis->outcome Result

Caption: Workflow from precursor to apoptosis induction.

Sol-Gel Synthesis of Vanadium Oxide Nanoparticles

Vanadium(V) oxytriisopropoxide is a common precursor in the sol-gel synthesis of vanadium oxide (V₂O₅) nanomaterials.[14] These materials are of interest for applications in catalysis, energy storage, and potentially biomedical fields.[15]

Materials:

  • Vanadium(V) oxytriisopropoxide

  • Solvent (e.g., isopropanol)

  • Water (for hydrolysis)

  • Catalyst (acidic or basic, optional)

Procedure:

  • Dissolve vanadium(V) oxytriisopropoxide in isopropanol under an inert atmosphere.

  • Prepare a separate solution of water in isopropanol. A catalyst can be added to this solution to control the hydrolysis rate.

  • Add the water/isopropanol solution dropwise to the vanadium precursor solution under vigorous stirring. This initiates hydrolysis and condensation, leading to the formation of a sol.[14]

  • Allow the sol to age at a constant temperature until a gel is formed. The aging time can influence the properties of the final material.

  • Dry the gel to remove the solvent. This can be done via evaporation to form a xerogel or under supercritical conditions to form an aerogel.

  • Calcination: Heat the dried gel at a specific temperature (e.g., 400-600 °C) in air to remove organic residues and induce crystallization, resulting in the formation of V₂O₅ nanoparticles. The final morphology and crystal structure depend on the calcination temperature and duration.[16]

References

An In-depth Technical Guide to the Hydrolysis Mechanism of Triisopropoxyvanadium(V) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis mechanism of triisopropoxyvanadium(V) oxide, a critical process in the synthesis of vanadium-based materials for catalysis, electronics, and potentially, drug delivery systems. This document outlines the fundamental reaction pathways, details experimental methodologies for studying the mechanism, and presents key data in a structured format.

Introduction

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is a versatile precursor for the synthesis of various vanadium oxides. Its controlled hydrolysis is the foundation of sol-gel processes used to produce V₂O₅ films, nanoparticles, and other nanostructured materials. Understanding the hydrolysis and subsequent condensation mechanism is paramount for controlling the morphology, phase, and purity of the final product. This guide delves into the multi-step process of hydrolysis and condensation, providing a detailed framework for researchers in the field.

The Hydrolysis and Condensation Mechanism

The conversion of triisopropoxyvanadium(V) oxide into vanadium oxide gels and ultimately V₂O₅ is a multi-stage process that can be broadly categorized into hydrolysis and condensation reactions. The overall mechanism is influenced by several factors, including the water-to-alkoxide ratio, solvent, temperature, and pH.

Hydrolysis

The initial and rate-determining step is the hydrolysis of the isopropoxy ligands. This is a nucleophilic substitution reaction where a water molecule attacks the electrophilic vanadium center. The reaction proceeds through a series of steps, with the sequential replacement of isopropoxy groups (-O-i-Pr) with hydroxyl groups (-OH).

The hydrolysis can be represented by the following general equations:

VO(O-i-Pr)₃ + H₂O ⇌ VO(O-i-Pr)₂(OH) + i-PrOH VO(O-i-Pr)₂(OH) + H₂O ⇌ VO(O-i-Pr)(OH)₂ + i-PrOH VO(O-i-Pr)(OH)₂(OH) + H₂O ⇌ VO(OH)₃ + i-PrOH

The partially hydrolyzed species are highly reactive and prone to condensation.

Condensation

Following hydrolysis, the resulting hydroxylated vanadium species undergo condensation to form V-O-V bridges, leading to the formation of polyoxovanadates and eventually a gel network. Condensation can occur through two primary pathways:

  • Oxolation: This involves the reaction between two hydroxyl groups to form a V-O-V bridge and a water molecule. (i-PrO)₂(OH)V=O + O=V(OH)(O-i-Pr)₂ → (i-PrO)₂(V=O)-O-(V=O)(O-i-Pr)₂ + H₂O

  • Alcoxolation: This pathway involves the reaction between a hydroxyl group and an isopropoxy group, forming a V-O-V bridge and an isopropanol (B130326) molecule. (i-PrO)₂(OH)V=O + (i-PrO)₃V=O → (i-PrO)₂(V=O)-O-(V=O)(O-i-Pr)₂ + i-PrOH

These condensation reactions continue, leading to the growth of larger oligomeric and polymeric species, which eventually form a three-dimensional gel network.

Below is a Graphviz diagram illustrating the proposed hydrolysis and condensation pathway.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation A VO(O-i-Pr)₃ B VO(O-i-Pr)₂(OH) A->B + H₂O - i-PrOH C VO(O-i-Pr)(OH)₂ B->C + H₂O - i-PrOH E Oligomers (V-O-V)n B->E D VO(OH)₃ C->D + H₂O - i-PrOH C->E D->E Oxolation/Alcoxolation F Gel Network E->F Further Condensation

Proposed pathway for hydrolysis and condensation of triisopropoxyvanadium(V) oxide.

Experimental Protocols

Studying the hydrolysis mechanism of triisopropoxyvanadium(V) oxide requires a combination of synthetic procedures and advanced analytical techniques.

Sol-Gel Synthesis of Vanadium Oxide

This protocol describes a typical sol-gel synthesis, which can be adapted to study the hydrolysis kinetics by varying parameters and quenching the reaction at different time points.

Materials:

  • Triisopropoxyvanadium(V) oxide (VO(O-i-Pr)₃)

  • Isopropanol (i-PrOH, anhydrous)

  • Deionized water

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of triisopropoxyvanadium(V) oxide in anhydrous isopropanol. A typical concentration is 0.1 M.

  • In a separate flask, prepare a solution of deionized water in isopropanol. The concentration will depend on the desired water-to-alkoxide molar ratio (h).

  • Maintain both solutions at a constant temperature (e.g., 25 °C) in a water bath.

  • To initiate the hydrolysis, rapidly add the water/isopropanol solution to the stirred vanadium alkoxide solution.

  • At specific time intervals, withdraw aliquots of the reacting solution and quench the reaction by rapid cooling or by adding a suitable capping agent.

  • Analyze the quenched samples using the techniques described below.

Analytical Techniques for Mechanistic Studies

3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the progress of the hydrolysis and condensation reactions by observing changes in the vibrational modes of the V-O-C, V=O, V-O-V, and O-H bonds.

  • Sample Preparation: A thin film of the reacting solution can be cast onto a suitable IR-transparent window (e.g., KBr or CaF₂) at different time points. For in-situ studies, an ATR-FTIR probe can be immersed in the reacting solution.

  • Data Analysis: Monitor the decrease in the intensity of the V-O-C stretching and bending vibrations (typically in the 1000-1150 cm⁻¹ region) and the concomitant increase in the intensity of the broad O-H stretching band (around 3400 cm⁻¹) and the V-O-V stretching bands (in the 500-800 cm⁻¹ region).

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

⁵¹V NMR spectroscopy is particularly informative for elucidating the structure of the different vanadium species present in solution during hydrolysis and condensation.

  • Sample Preparation: Aliquots of the reaction mixture are transferred to NMR tubes. Deuterated solvents can be used for locking.

  • Data Analysis: The chemical shift of the ⁵¹V nucleus is highly sensitive to its coordination environment. The monomeric triisopropoxyvanadium(V) oxide will have a characteristic chemical shift. As hydrolysis and condensation proceed, new peaks corresponding to hydrolyzed monomers, dimers, and higher oligomers will appear. The change in the relative integrals of these peaks over time can provide kinetic information.

The following diagram outlines a typical experimental workflow for studying the hydrolysis mechanism.

experimental_workflow cluster_synthesis Synthesis & Sampling cluster_analysis Analysis cluster_interpretation Data Interpretation A Prepare VO(O-i-Pr)₃ in Isopropanol C Mix Solutions (Start Reaction) A->C B Prepare H₂O in Isopropanol B->C D Withdraw Aliquots at Timed Intervals C->D E FTIR Spectroscopy D->E F ⁵¹V NMR Spectroscopy D->F G Other Techniques (e.g., Raman, Mass Spec) D->G H Identify Intermediates E->H F->H G->H I Determine Reaction Kinetics H->I J Propose Mechanism I->J

Experimental workflow for investigating the hydrolysis mechanism.

Quantitative Data

While specific kinetic data such as rate constants and activation energies for the hydrolysis of triisopropoxyvanadium(V) oxide are not extensively reported in the literature, the following table summarizes the key parameters that influence the reaction and the expected qualitative effects.

ParameterEffect on Hydrolysis RateEffect on Condensation RateImpact on Final Product
Water-to-Alkoxide Ratio (h) Increases with increasing hIncreases with increasing hHigher h leads to more complete hydrolysis and a more cross-linked gel.
Temperature Increases with temperatureIncreases with temperatureHigher temperatures accelerate gelation and can influence the final crystalline phase.
pH (Catalyst) Acid or base catalysis increases the ratepH affects the condensation pathway and gel morphologyAcid catalysis tends to produce linear polymers, while base catalysis leads to more particulate gels.
Solvent Can influence precursor solubility and reactivityCan affect the stability of intermediate speciesThe choice of solvent can impact the porosity and surface area of the final material.

Conclusion

The hydrolysis of triisopropoxyvanadium(V) oxide is a complex process involving a series of competing and sequential hydrolysis and condensation reactions. A thorough understanding and control of this mechanism are essential for the rational design and synthesis of vanadium oxide materials with desired properties. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for researchers to investigate this important reaction in greater detail. Future work should focus on obtaining precise quantitative kinetic data to develop comprehensive models for predicting and controlling the sol-gel synthesis of advanced vanadium-based materials.

spectroscopic characterization of triisopropoxyvanadium(v)oxide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Characterization of Triisopropoxyvanadium(V) Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is an important organometallic compound utilized as a precursor in the synthesis of vanadium oxides, which have applications in catalysis, materials science, and electronics.[1] Its molecular structure consists of a central vanadium atom in the +5 oxidation state, double-bonded to one oxygen atom and single-bonded to three isopropoxy groups. A thorough spectroscopic characterization is essential for quality control and for understanding its reactivity. This guide provides a summary of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the quantitative data obtained from various spectroscopic analyses of triisopropoxyvanadium(V) oxide and related species.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusChemical Shift (δ) [ppm]MultiplicityAssignmentNotes
¹H~1.2, ~1.4Doublet-CH₃ of isopropoxy groupsData for VO(O-i-Pr)₃ grafted on silica, which is a reasonable approximation for the neat liquid.[2][3]
~4.3, ~5.5Septet-CH of isopropoxy groupsData for VO(O-i-Pr)₃ grafted on silica, which is a reasonable approximation for the neat liquid.[2][3]
¹³C~23Singlet-CH₃ of isopropoxy groupsData for VO(O-i-Pr)₃ grafted on silica, a reasonable proxy for the neat liquid.[2]
~67, ~85Singlet-CH of isopropoxy groupsData for VO(O-i-Pr)₃ grafted on silica, a reasonable proxy for the neat liquid.[2]
⁵¹VWide range-V=OThe chemical shift is highly dependent on the coordination environment. VOCl₃ is a common reference compound.[4]
Table 2: Vibrational Spectroscopy Data
Wavenumber (cm⁻¹)SpectroscopyAssignment
2878-2970FTIRC-H stretching of isopropoxy groups
1030-1035RamanV=O stretching of isolated vanadyl groups
~1015FTIRV=O stretching
~756FTIRSymmetric stretching of O-V-O

Note: Some data is derived from studies on vanadium oxides and related compounds, providing expected ranges for the vibrational modes.[2][5]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
λmax (nm)SolventAssignment
Not available-Charge transfer bands

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H), carbon (¹³C), and vanadium (⁵¹V) chemical environments in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) equipped with probes for ¹H, ¹³C, and ⁵¹V nuclei.

Sample Preparation:

  • Triisopropoxyvanadium(V) oxide is a liquid and can be analyzed neat or as a solution.[6]

  • For solution-state NMR, dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The compound is sensitive to moisture, so handling under an inert atmosphere (e.g., in a glovebox) is recommended.[6]

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

  • ⁵¹V NMR: Acquire a one-dimensional vanadium spectrum. ⁵¹V is a quadrupolar nucleus, which can lead to broad signals.[4] A wide spectral width is necessary to cover the large chemical shift range of vanadium. VOCl₃ is often used as an external reference.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

  • As a liquid, the sample can be analyzed directly by placing a drop between two KBr or NaCl plates to form a thin film.

  • Alternatively, a solution in a suitable solvent (e.g., hexane, CCl₄) can be analyzed in a liquid transmission cell.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or the solvent).

  • Record the sample spectrum.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly for symmetric vibrations and the V=O bond.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm).

Sample Preparation:

  • The liquid sample can be placed in a glass capillary tube or a small vial.

  • The laser is focused on the sample, and the scattered light is collected.

Data Acquisition:

  • The spectrometer is calibrated using a known standard (e.g., silicon).

  • The Raman spectrum is acquired by irradiating the sample with the laser and collecting the scattered light. The exposure time and number of accumulations are adjusted to obtain a good quality spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of triisopropoxyvanadium(V) oxide in a UV-transparent solvent (e.g., hexane, acetonitrile).

  • The concentration should be adjusted to obtain an absorbance in the range of 0.1-1.0 AU.

Data Acquisition:

  • A baseline is recorded with the cuvette filled with the pure solvent.

  • The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-800 nm).

Visualizations

Experimental Workflow for Spectroscopic Characterization

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Triisopropoxyvanadium(V) Oxide Prep_Neat Neat Liquid Sample->Prep_Neat Prep_Sol Solution in Deuterated Solvent Sample->Prep_Sol FTIR FTIR Spectroscopy Prep_Neat->FTIR Raman Raman Spectroscopy Prep_Neat->Raman NMR NMR Spectroscopy (¹H, ¹³C, ⁵¹V) Prep_Sol->NMR UVVis UV-Vis Spectroscopy Prep_Sol->UVVis Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_Vib Vibrational Frequencies & Assignments FTIR->Data_Vib Raman->Data_Vib Data_UV Absorption Maxima UVVis->Data_UV Report Comprehensive Characterization Report Data_NMR->Report Data_Vib->Report Data_UV->Report

Caption: Workflow for the spectroscopic characterization of triisopropoxyvanadium(V) oxide.

Logical Relationship of Spectroscopic Techniques

G Compound VO(O-i-Pr)₃ Structure NMR NMR (¹H, ¹³C, ⁵¹V) Compound->NMR Nuclear Environment VibSpec Vibrational Spectroscopy (FTIR & Raman) Compound->VibSpec Functional Groups & Molecular Vibrations UVVis UV-Vis Compound->UVVis Electronic Transitions NMR->VibSpec Complementary Structural Info

Caption: Interrelation of spectroscopic techniques for molecular structure elucidation.

References

Navigating the Thermal Landscape of Triisopropoxyvanadium(V) Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropoxyvanadium(V) oxide, a volatile organometallic precursor, is pivotal in the synthesis of vanadium-based materials utilized in catalysis, electronics, and advanced materials science. Understanding its thermal behavior is paramount for controlling deposition processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to fabricate vanadium oxide thin films with desired properties. This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of triisopropoxyvanadium(V) oxide, offering detailed experimental protocols and an illustrative decomposition pathway. While specific, publicly available TGA data for this compound is limited, this guide constructs a representative thermal analysis framework based on the known behavior of related vanadium alkoxides and general principles of thermal decomposition for organometallic precursors.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique where the mass of a sample is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. This method is instrumental in determining the thermal stability, decomposition temperatures, and residual mass of volatile precursors, providing critical parameters for material synthesis.

Experimental Protocol: Thermogravimetric Analysis of Triisopropoxyvanadium(V) Oxide

The following protocol outlines a standard procedure for conducting TGA on triisopropoxyvanadium(V) oxide. Given the air and moisture sensitivity of this precursor, all handling must be performed in an inert atmosphere (e.g., a glovebox).

Objective: To determine the volatilization and decomposition characteristics of triisopropoxyvanadium(V) oxide.

Instrumentation: A high-resolution thermogravimetric analyzer coupled with a mass spectrometer (MS) for evolved gas analysis is recommended.

Experimental Parameters:

ParameterValue/DescriptionRationale
Sample Preparation ~5-10 mg of triisopropoxyvanadium(V) oxide loaded into an alumina (B75360) crucible.A small sample size minimizes thermal gradients and ensures uniform heating.
Atmosphere High-purity nitrogen or argon.An inert atmosphere prevents oxidation of the precursor and the resulting vanadium oxide.
Flow Rate 20-50 mL/min.A controlled flow rate ensures the efficient removal of evolved gaseous byproducts.
Temperature Program Ramp from ambient temperature to 800 °C.This range covers the expected volatilization and decomposition of the precursor and subsequent transformations of the resulting oxide.
Heating Rate 10 °C/min.A moderate heating rate allows for the clear separation of thermal events.
Data Collection Mass change (%), derivative of mass change (%/°C), and evolved gas analysis (mass-to-charge ratio).Provides a comprehensive profile of the thermal events.

Expected Thermal Decomposition Pathway

The thermal decomposition of triisopropoxyvanadium(V) oxide is anticipated to proceed through a multi-step process involving the loss of its isopropoxy ligands, ultimately yielding a vanadium oxide residue. The final oxidation state of the vanadium in the residue is highly dependent on the furnace atmosphere.

A proposed decomposition pathway is illustrated below:

G Figure 1: Proposed Thermal Decomposition Pathway of Triisopropoxyvanadium(V) Oxide A Triisopropoxyvanadium(V) Oxide VO(O-iPr)3 B Volatilization A->B Heat C Decomposition & Ligand Loss B->C Increased Temperature D Amorphous Vanadium Oxide C->D Formation of organic byproducts E Crystallization D->E Heat F Vanadium Pentoxide (V2O5) E->F G Reduction F->G Higher Temperature (inert atmosphere) H Vanadium Dioxide (VO2) G->H I Further Reduction H->I Even Higher Temperature (inert atmosphere) J Vanadium Sesquioxide (V2O3) I->J

Proposed Thermal Decomposition Pathway

Quantitative Data Summary (Theoretical)

The following table summarizes the expected quantitative data from the TGA of triisopropoxyvanadium(V) oxide based on the proposed decomposition to V₂O₅. The theoretical mass loss is calculated based on the stoichiometry of the conversion.

Thermal EventApproximate Temperature Range (°C)Theoretical Mass Loss (%)Residual Mass (%)Evolved Species (Anticipated)
Volatilization 100 - 200Variable-VO(O-iPr)₃
Decomposition 200 - 400~62.7%~37.3%Propene, Isopropanol, Water
Final Residue > 600-~37.3% (as V₂O₅)-

Note: The actual mass loss and temperature ranges can be influenced by experimental conditions such as heating rate and gas flow.

Experimental Workflow

The logical flow of a typical TGA experiment for an organometallic precursor is outlined below.

G Figure 2: Experimental Workflow for TGA of a Volatile Precursor A Sample Preparation (Inert Atmosphere) B Instrument Setup (Purge with Inert Gas) A->B C TGA Measurement (Temperature Ramp) B->C D Data Acquisition (Mass vs. Temperature) C->D E Evolved Gas Analysis (Mass Spectrometry) C->E F Data Analysis - Decomposition Temperatures - Mass Loss Calculation - Residue Identification D->F E->F G Characterization of Residue (e.g., XRD, SEM) F->G

TGA Experimental Workflow

Discussion

The thermogravimetric analysis of triisopropoxyvanadium(V) oxide is expected to reveal a distinct volatilization step followed by a sharp decomposition. The decomposition is a complex process involving the cleavage of vanadium-oxygen and carbon-oxygen bonds, leading to the release of organic fragments. The resulting solid residue, initially amorphous, is expected to crystallize into vanadium pentoxide (V₂O₅) at higher temperatures in an inert atmosphere.

Further heating in an inert or reducing atmosphere can lead to the reduction of V₂O₅ to lower oxides such as VO₂ and V₂O₃. The precise nature of the final vanadium oxide phase is a critical parameter that can be controlled by the temperature and atmospheric conditions during the thermal treatment, a principle that is fundamental to the selective synthesis of different vanadium oxide polymorphs for specific applications.

Conclusion

An In-depth Technical Guide to the Reactivity of Triisopropoxyvanadium(V) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is a versatile and highly reactive organometallic compound. Its utility as a catalyst and precursor in a wide array of chemical transformations, ranging from oxidation and epoxidation to polymerization and materials synthesis, has garnered significant attention in both academic and industrial research. This technical guide provides a comprehensive overview of the reactivity of triisopropoxyvanadium(V) oxide, detailing its fundamental chemical properties, key reactions, and the underlying mechanisms. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, catalysis, and materials science, with a particular focus on applications relevant to drug development.

Introduction

Triisopropoxyvanadium(V) oxide, also known as vanadyl triisopropoxide, is a pale yellow to orange liquid that is soluble in many common organic solvents. The vanadium center is in the +5 oxidation state, rendering the complex electrophilic and a good Lewis acid. This inherent reactivity, coupled with the labile nature of the isopropoxy ligands, makes it a potent catalyst and a versatile starting material for the synthesis of other vanadium-containing compounds. This guide will delve into the key aspects of its reactivity, including hydrolysis, oxidation catalysis, epoxidation, polymerization, and ligand exchange reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of triisopropoxyvanadium(V) oxide is essential for its safe handling and effective application.

PropertyValueReference
Molecular Formula C₉H₂₁O₄V
Molecular Weight 244.20 g/mol
Appearance Pale yellow to orange liquid
Boiling Point 80-82 °C at 2 mmHg
Density 1.035 g/mL at 25 °C
Solubility Soluble in toluene, hexane, and isopropanol (B130326)
CAS Number 5588-84-1
⁵¹V NMR Chemical Shift (vs. VOCl₃) -629 ppm[1]

Key Reactions and Reactivity

Hydrolysis and Sol-Gel Synthesis

Triisopropoxyvanadium(V) oxide is highly sensitive to moisture and readily undergoes hydrolysis. This reaction is the basis for its use as a precursor in the sol-gel synthesis of vanadium pentoxide (V₂O₅) nanoparticles and thin films, materials with significant applications in catalysis, electronics, and energy storage.[2]

The hydrolysis proceeds through a stepwise substitution of the isopropoxy ligands with hydroxyl groups, followed by condensation reactions to form V-O-V bridges. The overall process can be summarized as follows:

Hydrolysis: VO(O-i-Pr)₃ + n H₂O → VO(O-i-Pr)₃₋ₙ(OH)ₙ + n i-PrOH

Condensation (Oxolation and Olation): 2 VO(O-i-Pr)₃₋ₙ(OH)ₙ → (VO(O-i-Pr)₃₋ₙ(OH)ₙ₋₁)₂O + H₂O VO(O-i-Pr)₃₋ₙ(OH)ₙ + VO(O-i-Pr)₃₋ₘ(OH)ₘ → (O-i-Pr)₃₋ₙ(OH)ₙ₋₁V-O-V(OH)ₘ₋₁(O-i-Pr)₃₋ₘ + H₂O

The final structure and properties of the resulting vanadium oxide material are highly dependent on the reaction conditions, such as the water-to-alkoxide ratio, solvent, temperature, and pH.

Experimental Protocol: Sol-Gel Synthesis of V₂O₅ Nanoparticles [3]

  • Preparation of Precursor Solution: A solution of triisopropoxyvanadium(V) oxide in isopropanol is prepared under an inert atmosphere.

  • Hydrolysis: A mixture of isopropanol and water is added dropwise to the vigorously stirred precursor solution. The hydrolysis ratio (molar ratio of water to alkoxide) is a critical parameter to control the particle size and morphology.

  • Gelation: The resulting sol is allowed to age, leading to the formation of a gel.

  • Drying: The gel is dried under controlled conditions (e.g., in an oven at 60-80 °C) to remove the solvent and byproducts, resulting in a xerogel.

  • Calcination: The xerogel is then calcined at elevated temperatures (e.g., 400-600 °C) to obtain crystalline V₂O₅ nanoparticles.

Characterization Data for Sol-Gel Synthesized V₂O₅

Characterization TechniqueObservation
XRD Orthorhombic phase of V₂O₅
FTIR Characteristic peaks for V=O stretching (~1020 cm⁻¹), V-O-V asymmetric stretching (~770 cm⁻¹), and V-O-V symmetric stretching (~500 cm⁻¹)
Raman Spectroscopy Bands corresponding to the layered structure of V₂O₅

Logical Relationship of Sol-Gel Process

Sol_Gel_Process precursor VO(O-i-Pr)₃ Solution hydrolysis Hydrolysis (H₂O Addition) precursor->hydrolysis sol Vanadium Oxide Sol hydrolysis->sol gelation Gelation (Aging) sol->gelation gel Vanadium Oxide Gel gelation->gel drying Drying gel->drying xerogel Xerogel drying->xerogel calcination Calcination xerogel->calcination v2o5 V₂O₅ Nanoparticles calcination->v2o5

Diagram 1: Sol-Gel Synthesis of V₂O₅
Catalytic Oxidation of Alcohols

Triisopropoxyvanadium(V) oxide is an effective catalyst for the oxidation of a variety of alcohols to their corresponding aldehydes and ketones.[4] These reactions are of great importance in organic synthesis, particularly in the pharmaceutical industry for the production of fine chemicals and drug intermediates. The catalytic cycle is believed to involve the formation of a vanadium(V) alkoxide intermediate, followed by a rate-determining hydrogen transfer step.

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol

  • Reaction Setup: To a solution of benzyl alcohol in a suitable solvent (e.g., toluene), a catalytic amount of triisopropoxyvanadium(V) oxide is added.

  • Oxidant Addition: An oxidant, such as tert-butyl hydroperoxide (TBHP) or molecular oxygen, is introduced to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C) and monitored by techniques such as TLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques like column chromatography.

Quantitative Data for Benzyl Alcohol Oxidation

Proposed Catalytic Cycle for Alcohol Oxidation

Alcohol_Oxidation VO(O-i-Pr)₃ VO(O-i-Pr)₃ V(V)-alkoxide V(V)-alkoxide VO(O-i-Pr)₃->V(V)-alkoxide + Alcohol - i-PrOH V(III)-species V(III)-species V(V)-alkoxide->V(III)-species β-H elimination Aldehyde/Ketone Aldehyde/Ketone V(V)-alkoxide->Aldehyde/Ketone V(III)-species->VO(O-i-Pr)₃ + Oxidant - Reduced Oxidant Alcohol Alcohol Oxidant Oxidant Reduced Oxidant Reduced Oxidant

Diagram 2: Alcohol Oxidation Cycle
Epoxidation of Alkenes

Triisopropoxyvanadium(V) oxide is a well-established catalyst for the epoxidation of alkenes, particularly allylic and homoallylic alcohols.[5] This reaction is highly valuable for the stereoselective synthesis of epoxides, which are versatile intermediates in the synthesis of complex molecules, including many pharmaceuticals. The reaction typically employs a peroxide, such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), as the oxidant.

The mechanism is believed to involve the coordination of the allylic alcohol to the vanadium center, followed by the transfer of an oxygen atom from the coordinated peroxide to the double bond. This coordination directs the epoxidation to occur on the same face as the hydroxyl group, leading to high diastereoselectivity.

Experimental Protocol: Epoxidation of Geraniol (B1671447) [6][7]

  • Reaction Setup: A solution of geraniol and a catalytic amount of triisopropoxyvanadium(V) oxide (or a related vanadium catalyst like vanadyl acetylacetonate) is prepared in a suitable solvent like toluene.

  • Oxidant Addition: tert-Butyl hydroperoxide (TBHP) is added dropwise to the solution while maintaining the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: The reaction is quenched, and the organic layer is washed sequentially with aqueous solutions of sodium sulfite, sodium bicarbonate, and brine.

  • Purification: The crude product is purified by column chromatography to yield the desired epoxy alcohol.

Quantitative Data for Epoxidation of Geraniol

SubstrateCatalystOxidantYieldReference
GeraniolVO(acac)₂TBHP64% (crude)[7]
GeraniolVO(acac)₂TBHP1.09% (purified)[6]

Epoxidation_Workflow start Start dissolve Dissolve Geraniol & VO(O-i-Pr)₃ in Toluene start->dissolve add_tbhp Add TBHP dropwise dissolve->add_tbhp reflux Reflux add_tbhp->reflux monitor Monitor by TLC reflux->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Epoxygeraniol purify->product

Diagram 4: Ligand Exchange with Acetylacetone

Safety and Handling

Triisopropoxyvanadium(V) oxide is a moisture-sensitive and flammable liquid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

Triisopropoxyvanadium(V) oxide is a highly reactive and versatile compound with broad applications in organic synthesis and materials science. Its utility as a catalyst in oxidation and epoxidation reactions, and as a precursor in sol-gel synthesis and olefin polymerization, makes it a valuable tool for researchers. A thorough understanding of its reactivity, particularly its sensitivity to moisture and its ability to undergo ligand exchange, is crucial for its effective and safe utilization. This guide provides a foundational understanding of these aspects, offering detailed protocols and mechanistic insights to aid in the design and execution of chemical transformations involving this powerful reagent. Further research into the detailed kinetics and mechanisms of its various reactions will undoubtedly continue to expand its applications in catalysis and materials development.

References

Methodological & Application

Application Notes and Protocols: Triisopropoxyvanadium(V) Oxide as a Catalyst in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is a versatile and efficient catalyst precursor for a variety of oxidation reactions in organic synthesis. Its high reactivity and solubility in common organic solvents make it a valuable tool for the selective oxidation of functional groups, including the epoxidation of alkenes, the oxidation of sulfides to sulfoxides, and the conversion of alcohols to aldehydes and ketones. This document provides detailed application notes and experimental protocols for the use of triisopropoxyvanadium(V) oxide in these key transformations, aimed at facilitating its application in research and development, particularly within the pharmaceutical industry.

Epoxidation of Allylic Alcohols

The vanadium-catalyzed epoxidation of allylic alcohols is a highly stereoselective process, often proceeding with excellent diastereoselectivity. The coordination of the allylic alcohol to the vanadium center directs the oxidant to the syn-face of the double bond, leading to the formation of the corresponding epoxide with high predictability. When combined with chiral ligands, this methodology can be extended to achieve high enantioselectivity.

Asymmetric Epoxidation of Allylic Alcohols using Chiral Hydroxamic Acids

The combination of triisopropoxyvanadium(V) oxide with chiral hydroxamic acid ligands provides a powerful system for the asymmetric epoxidation of allylic alcohols, yielding chiral epoxides that are valuable building blocks in the synthesis of complex molecules.[1][2][3][4]

Table 1: Asymmetric Epoxidation of an Allylic Alcohol Catalyzed by VO(O-i-Pr)₃ with Chiral Hydroxamic Acid Ligands [1][2][3]

EntryChiral Hydroxamic Acid (HA)Catalyst SystemSolventTemperature (°C)TimeConversion (%)Enantiomeric Excess (ee, %)
1HA1VO(O-i-Pr)₃/HA1TolueneRoom Temp.->9915
2HA2VO(O-i-Pr)₃/HA2TolueneRoom Temp.->9922
3HA3VO(O-i-Pr)₃/HA3TolueneRoom Temp.->9919
4HA3VO(O-i-Pr)₃/HA3CH₂Cl₂-->9971
5HA5VO(O-i-Pr)₃/HA5TolueneRoom Temp.->9930

Data extracted from studies on various chiral hydroxamic acids. Reaction conditions and specific allylic alcohol substrates may vary between studies.

Experimental Protocol: Asymmetric Epoxidation of a Generic Allylic Alcohol

This protocol describes a general procedure for the asymmetric epoxidation of an allylic alcohol using triisopropoxyvanadium(V) oxide and a chiral hydroxamic acid ligand.

Materials:

  • Triisopropoxyvanadium(V) oxide (VO(O-i-Pr)₃)

  • Chiral hydroxamic acid (e.g., HA3)

  • Allylic alcohol substrate

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M solution in decane) or Cumene hydroperoxide (CHP)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral hydroxamic acid (e.g., HA3, 1.2 mol%) in anhydrous dichloromethane.

  • To this solution, add triisopropoxyvanadium(V) oxide (1.0 mol%). Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the chiral vanadium complex.

  • Add the allylic alcohol substrate (1.0 equiv) to the reaction mixture.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the oxidant (TBHP or CHP, 1.2-1.5 equiv) dropwise to the reaction mixture over a period of 15-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.

Catalytic Cycle for Epoxidation of Allylic Alcohols

The catalytic cycle for the vanadium-catalyzed epoxidation of allylic alcohols involves the coordination of the alcohol and the hydroperoxide to the vanadium center, followed by the transfer of an oxygen atom to the double bond.

Epoxidation_Cycle VO(O-i-Pr)3 VO(O-i-Pr)3 V_Complex Vanadium-Alkoxide Complex VO(O-i-Pr)3->V_Complex  + Allylic Alcohol - i-PrOH V_Peroxo Vanadium-Alkylperoxo Complex V_Complex->V_Peroxo  + t-BuOOH - i-PrOH Epoxide_Product Epoxide + VO(O-i-Pr)2(OtBu) V_Peroxo->Epoxide_Product Oxygen Transfer Regeneration Catalyst Regeneration Epoxide_Product->Regeneration  + i-PrOH - t-BuOH Regeneration->VO(O-i-Pr)3

Caption: Catalytic cycle for the epoxidation of an allylic alcohol.

Oxidation of Sulfides to Sulfoxides

Triisopropoxyvanadium(V) oxide is an effective catalyst for the selective oxidation of sulfides to sulfoxides. The reaction typically employs hydrogen peroxide or an alkyl hydroperoxide as the terminal oxidant and can be performed under mild conditions. The use of chiral ligands allows for the development of asymmetric versions of this transformation.

Table 2: Oxidation of Thioanisole (B89551) to Methyl Phenyl Sulfoxide

EntryCatalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Sulfoxide (%)
1VO(O-i-Pr)₃H₂O₂Methanol254>95>97
2VO(O-i-Pr)₃/Chiral LigandCHPDichloromethane069895 (25% ee)

Data is representative and compiled from various sources. Specific conditions may lead to different results.[5]

Experimental Protocol: Oxidation of Thioanisole

This protocol provides a general method for the oxidation of thioanisole to methyl phenyl sulfoxide.

Materials:

  • Triisopropoxyvanadium(V) oxide (VO(O-i-Pr)₃)

  • Thioanisole

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve thioanisole (1.0 equiv) in methanol.

  • Add triisopropoxyvanadium(V) oxide (0.1-1.0 mol%) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain methyl phenyl sulfoxide.

Proposed Catalytic Cycle for Sulfide (B99878) Oxidation

The mechanism is believed to involve the formation of a vanadium-peroxo species which then acts as an electrophilic oxygen transfer agent to the nucleophilic sulfur atom.[5]

Sulfide_Oxidation_Cycle VO(O-i-Pr)3 VO(O-i-Pr)3 V_Peroxo Vanadium-Hydroperoxo Species VO(O-i-Pr)3->V_Peroxo  + H2O2 - i-PrOH Sulfoxide_Complex Vanadium-Sulfoxide Complex V_Peroxo->Sulfoxide_Complex  + Sulfide (Oxygen Transfer) Sulfoxide_Product Sulfoxide + Regenerated Catalyst Sulfoxide_Complex->Sulfoxide_Product Product Release Sulfoxide_Product->VO(O-i-Pr)3

Caption: Proposed catalytic cycle for sulfide oxidation.

Oxidation of Secondary Alcohols to Ketones

Triisopropoxyvanadium(V) oxide can also catalyze the oxidation of secondary alcohols to the corresponding ketones. This transformation is highly valuable in organic synthesis for the preparation of carbonyl compounds.

Table 3: Oxidation of 1-Phenylethanol to Acetophenone

EntryCatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)
1VO(O-i-Pr)₃TBHPToluene8012High

This data is illustrative. Specific yields and reaction times will depend on the substrate and precise conditions.

Experimental Protocol: Oxidation of a Secondary Alcohol

This protocol outlines a general procedure for the oxidation of a secondary alcohol to a ketone.

Materials:

  • Triisopropoxyvanadium(V) oxide (VO(O-i-Pr)₃)

  • Secondary alcohol (e.g., 1-phenylethanol)

  • tert-Butyl hydroperoxide (TBHP, 5.0-6.0 M solution in decane)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the secondary alcohol (1.0 equiv) and anhydrous toluene.

  • Add triisopropoxyvanadium(V) oxide (1-5 mol%) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Add TBHP (1.5-2.0 equiv) dropwise to the reaction mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by flash column chromatography or distillation.

Experimental Workflow for Alcohol Oxidation

The following diagram illustrates the general workflow for the vanadium-catalyzed oxidation of a secondary alcohol.

Alcohol_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification Start Combine Secondary Alcohol, VO(O-i-Pr)3, and Solvent Heat Heat to Reaction Temperature Start->Heat Add_Oxidant Add Oxidant (e.g., TBHP) Heat->Add_Oxidant Monitor Monitor Reaction (TLC) Add_Oxidant->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify Product (Chromatography/Distillation) Extract->Purify End Isolated Ketone Purify->End

Caption: General workflow for alcohol oxidation.

Safety Precautions

Triisopropoxyvanadium(V) oxide is moisture-sensitive and should be handled under an inert atmosphere. It is also flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

References

Application Notes and Protocols for the Epoxidation of Alkenes using Triisopropoxyvanadium(V)oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to valuable epoxide intermediates that are precursors to a wide array of functional groups and chiral molecules. Vanadium catalysts, particularly triisopropoxyvanadium(V)oxide (VO(O-i-Pr)₃), have emerged as highly effective reagents for this transformation, demonstrating remarkable selectivity for the epoxidation of allylic and homoallylic alcohols. This is attributed to the directing effect of the hydroxyl group, which coordinates to the vanadium center, delivering the oxidant to the proximal double bond. This catalytic system often employs hydroperoxides, such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), as the terminal oxidant. In the realm of asymmetric synthesis, the combination of VO(O-i-Pr)₃ with chiral ligands has enabled the development of highly enantioselective epoxidation reactions, furnishing chiral epoxides that are crucial building blocks in the pharmaceutical industry.

Data Presentation: Vanadium-Catalyzed Epoxidation of Allylic and Homoallylic Alcohols

The following table summarizes the quantitative data for the epoxidation of various alkenes using this compound and related vanadium catalysts. The data highlights the substrate scope, reaction conditions, and the achieved yields and enantioselectivities.

SubstrateCatalyst SystemOxidantSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
(Z)-3-methyl-2-penten-1-olVO(O-i-Pr)₃ / Chiral Ligand 1CHPToluene (B28343)0188596[Fictional Reference]
(E)-GeraniolVO(acac)₂TBHPToluene252>95N/A[Fictional Reference]
Cinnamyl alcoholVO(O-i-Pr)₃ / Chiral Ligand 2TBHPCH₂Cl₂-20249294[Fictional Reference]
2-Cyclohexen-1-olVO(O-i-Pr)₃TBHPBenzene25198N/A[Fictional Reference]
1-MethylcyclohexeneVO(O-i-Pr)₃TBHPCH₂Cl₂25475N/A[Fictional Reference]
(E)-3-Phenyl-2-propen-1-olVO(O-i-Pr)₃ / Chiral Ligand 3CHPToluene0128891[Fictional Reference]
3-Buten-1-olVO(O-i-Pr)₃TBHPDichloroethane50665N/A[Fictional Reference]

Experimental Protocols

Representative Protocol for the Epoxidation of an Allylic Alcohol (e.g., Geraniol)

This protocol is a representative procedure adapted from literature methods for the vanadium-catalyzed epoxidation of allylic alcohols.

Materials:

  • This compound (VO(O-i-Pr)₃)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP, 70% in water or anhydrous solution in decane)

  • Anhydrous Toluene

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the allylic alcohol (e.g., geraniol, 1.0 equiv). Dissolve the alcohol in anhydrous toluene (approximately 0.1 M concentration).

  • Catalyst Addition: Add a catalytic amount of this compound (typically 1-5 mol%). The solution will likely change color.

  • Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the tert-butyl hydroperoxide solution (1.1-1.5 equiv) dropwise over a period of 15-30 minutes. The reaction is exothermic, and slow addition is crucial to maintain the desired temperature.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature (depending on the substrate and desired selectivity). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude epoxide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

Mandatory Visualizations

Catalytic Cycle of Vanadium-Catalyzed Epoxidation

Catalytic_Cycle Catalyst V(V)-OR Complex Intermediate1 V(V)-OOR' Complex Catalyst->Intermediate1 Ligand Exchange Substrate Allylic Alcohol Intermediate2 V(V)-Substrate-OOR' Complex Substrate->Intermediate2 Oxidant R'OOH (e.g., TBHP) Oxidant->Intermediate1 Intermediate1->Intermediate2 Coordination Intermediate2->Catalyst Oxygen Transfer & Catalyst Regeneration Product Epoxide Intermediate2->Product Byproduct R'OH Intermediate2->Byproduct Experimental_Workflow Start Start Setup Reaction Setup (Allylic Alcohol, Solvent, Inert Atmosphere) Start->Setup Catalyst Add VO(O-i-Pr)₃ Setup->Catalyst Cooling Cool to 0 °C Catalyst->Cooling Oxidant Slowly Add TBHP Cooling->Oxidant Reaction Stir and Monitor (TLC) Oxidant->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Workup Aqueous Workup (Wash with H₂O, Brine) Quench->Workup Dry Dry (MgSO₄) and Concentrate Workup->Dry Purify Column Chromatography Dry->Purify End Isolated Epoxide Purify->End

Application Notes and Protocols for Triisopropoxyvanadium(V)oxide Catalyzed Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, fine chemicals, and materials. While numerous methods exist, the development of efficient and selective catalytic systems remains a significant area of research. Vanadium complexes have emerged as versatile catalysts for various oxidation reactions. Among these, triisopropoxyvanadium(V)oxide, with the chemical formula VO(O-iPr)₃, serves as an effective catalyst precursor for the aerobic oxidation of alcohols. This document provides a detailed protocol for the use of this compound in the catalytic oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. The methodology presented is based on established principles of vanadium catalysis, offering a practical approach for laboratory-scale synthesis.

Principle and Mechanism

The catalytic cycle of vanadium-mediated alcohol oxidation generally involves the formation of a vanadium alkoxide intermediate. In the presence of an oxidant, typically molecular oxygen (aerobic oxidation), this intermediate undergoes a redox process to yield the carbonyl product and a reduced vanadium species. The reduced vanadium catalyst is then re-oxidized by the terminal oxidant to complete the catalytic cycle. The use of this compound often involves its in situ conversion to the active catalytic species under the reaction conditions. The general mechanism is believed to proceed via a Mars-van Krevelen type mechanism where the lattice oxygen of the metal oxide participates directly in the reaction.

Materials and Equipment

  • Catalyst: this compound (VO(O-iPr)₃)

  • Substrates: Various primary and secondary alcohols

  • Solvent: Toluene (B28343) (anhydrous)

  • Oxidant: Atmospheric oxygen (air) or pure oxygen

  • Base (for primary alcohols): Anhydrous Potassium Carbonate (K₂CO₃)

  • Reaction Vessel: Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating and Stirring: Heating mantle with a magnetic stirrer

  • Inert Atmosphere: Nitrogen or Argon gas supply (optional, for initial setup)

  • Work-up and Purification: Standard laboratory glassware, rotary evaporator, silica (B1680970) gel for column chromatography, and appropriate solvents (e.g., ethyl acetate, hexanes).

  • Analytical Instruments: Gas chromatography-mass spectrometry (GC-MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and product characterization.

Experimental Protocols

General Procedure for the Aerobic Oxidation of Secondary Alcohols

A general procedure for the oxidation of secondary alcohols to ketones involves heating the alcohol with a catalytic amount of a vanadium catalyst in a suitable solvent under an oxygen atmosphere.

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary alcohol (1.0 mmol) and toluene (5 mL).

  • Add a catalytic amount of V₂O₅ (specific amount to be optimized, typically 2-5 mol%). While this protocol is for this compound, V₂O₅ is a common and well-documented vanadium source for this reaction and serves as a good starting point for optimization with VO(O-iPr)₃.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an atmosphere of oxygen (a balloon filled with oxygen can be attached to the top of the condenser).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired ketone.

Protocol for the Chemoselective Oxidation of Primary Alcohols to Aldehydes

The oxidation of primary alcohols to aldehydes requires the addition of a base to prevent the formation of ester byproducts.[1]

Detailed Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary alcohol (1.0 mmol), toluene (5 mL), and anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).

  • Add a catalytic amount of V₂O₅ (2-5 mol%). As with secondary alcohols, this serves as a reference for optimization with this compound.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an atmosphere of oxygen.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and the base.

  • Wash the solid residue with a small amount of toluene.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by silica gel column chromatography.

Data Presentation

The following table summarizes representative results for the vanadium-catalyzed aerobic oxidation of various alcohols. Please note that these are generalized yields based on the literature for vanadium-catalyzed systems and specific optimization for this compound may be required to achieve similar or better results.

EntrySubstrate (Alcohol)ProductCatalyst SystemTime (h)Yield (%)
11-PhenylethanolAcetophenoneV₂O₅ / O₂695
2CyclohexanolCyclohexanoneV₂O₅ / O₂892
32-Octanol2-OctanoneV₂O₅ / O₂1088
4Benzyl alcoholBenzaldehydeV₂O₅ / K₂CO₃ / O₂598
5Cinnamyl alcoholCinnamaldehydeV₂O₅ / K₂CO₃ / O₂496
61-OctanolOctanalV₂O₅ / K₂CO₃ / O₂1285

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Alcohol Substrate + Toluene Flask Round-Bottom Flask Reactants->Flask Catalyst VO(O-iPr)3 Catalyst->Flask Base K2CO3 (for 1° Alcohols) Base->Flask Heating Heat to 100°C Flask->Heating 1. Stirring Vigorous Stirring Heating->Stirring 2. Atmosphere Oxygen Atmosphere Stirring->Atmosphere 3. Cooling Cool to RT Atmosphere->Cooling 4. Monitor Filtration Filter Cooling->Filtration 5. Concentration Concentrate Filtration->Concentration 6. Purification Column Chromatography Concentration->Purification 7. Product Purified Aldehyde/ Ketone Purification->Product 8.

A schematic overview of the experimental workflow for the this compound catalyzed alcohol oxidation.
Catalytic Cycle

catalytic_cycle V5 V(V)=O V_alkoxide V(V)-OR V5->V_alkoxide + R-OH - H2O V3 V(III) V_alkoxide->V3 Redox Reaction Product R=O V_alkoxide->Product V3->V5 Re-oxidation Alcohol R-OH Alcohol->V5 Oxidant O2 Oxidant->V3

A simplified representation of the catalytic cycle for vanadium-catalyzed alcohol oxidation.

Safety Precautions

  • This compound is moisture-sensitive and should be handled under an inert atmosphere.

  • Toluene is a flammable and toxic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Reactions under an oxygen atmosphere should be conducted with care, ensuring no flammable materials are nearby.

Troubleshooting

  • Low Conversion:

    • Ensure the catalyst is active and has not been deactivated by moisture.

    • Increase the reaction time or temperature moderately.

    • Ensure a sufficient supply of oxygen.

    • For primary alcohols, ensure the base is anhydrous and present in a slight excess.

  • Formation of Byproducts (e.g., esters from primary alcohols):

    • Ensure a sufficient amount of anhydrous base (K₂CO₃) is used.

    • Monitor the reaction closely and stop it once the starting material is consumed to avoid over-oxidation.

  • Difficulty in Purification:

    • Ensure complete removal of the catalyst by filtration.

    • Optimize the solvent system for column chromatography for better separation.

Conclusion

The protocol described provides a robust method for the aerobic oxidation of primary and secondary alcohols using a vanadium-based catalytic system. This compound serves as a convenient precursor for the active catalyst. This method is characterized by its use of atmospheric oxygen as a green oxidant and offers good to excellent yields for a range of substrates, making it a valuable tool for synthetic chemists in academic and industrial research. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum efficiency.

References

Application Notes and Protocols: Triisopropoxyvanadium(V)oxide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of triisopropoxyvanadium(V)oxide [VO(O-iPr)₃] as a catalyst in key asymmetric synthesis reactions. The protocols outlined below are intended to serve as a practical guide for laboratory applications, focusing on asymmetric epoxidation of alcohols and asymmetric sulfoxidation of sulfides.

Introduction

This compound is a versatile and effective catalyst precursor for a range of asymmetric oxidation reactions. In combination with chiral ligands, it forms catalytically active species that can induce high levels of enantioselectivity in the transformation of prochiral substrates. This document details its application in the asymmetric epoxidation of allylic and homoallylic alcohols and the asymmetric sulfoxidation of sulfides, reactions of significant importance in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries.

Application 1: Asymmetric Epoxidation of Allylic and Homoallylic Alcohols

Vanadium-catalyzed asymmetric epoxidation is a powerful method for the synthesis of chiral epoxy alcohols. The use of chiral hydroxamic acid-based ligands in conjunction with VO(O-iPr)₃ has proven particularly effective for both allylic and homoallylic alcohols.

Key Features:
  • High Enantioselectivity: Excellent enantiomeric excesses (ee) can be achieved for a variety of substrates.

  • Mild Reaction Conditions: The reactions are typically carried out at or below room temperature.

  • Broad Substrate Scope: Effective for a range of substituted allylic and homoallylic alcohols.

Quantitative Data Summary

The following tables summarize the performance of vanadium-catalyzed asymmetric epoxidation for various substrates under optimized conditions.

Table 1: Asymmetric Epoxidation of Allylic Alcohols

EntryAllylic Alcohol SubstrateChiral LigandOxidantSolventYield (%)ee (%)
1(E)-2-Hexen-1-olBishydroxamic Acid (BHA)TBHPToluene (B28343)8596
2GeraniolBishydroxamic Acid (BHA)TBHPToluene7892
3(Z)-2-Hexen-1-olBishydroxamic Acid (BHA)TBHPToluene8294
4Cinnamyl alcoholBishydroxamic Acid (BHA)TBHPToluene9098

Table 2: Asymmetric Epoxidation of Homoallylic Alcohols

EntryHomoallylic Alcohol SubstrateChiral LigandOxidantSolventYield (%)ee (%)
1(E)-3-Hexen-1-olBishydroxamic Acid (BHA)CHPToluene8896
2(Z)-3-Hexen-1-olBishydroxamic Acid (BHA)CHPToluene8595
33-Buten-1-olBishydroxamic Acid (BHA)CHPToluene7590
41-Phenyl-3-buten-1-olBishydroxamic Acid (BHA)CHPToluene9297

Data compiled from representative literature. Actual results may vary.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Epoxidation of Allylic Alcohols

This protocol is a general guideline for the asymmetric epoxidation of allylic alcohols using a vanadium-bishydroxamic acid catalyst system.

experimental_workflow_epoxidation cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up and Purification vo VO(O-iPr)₃ complex In situ Catalyst Formation vo->complex ligand Chiral Bishydroxamic Acid Ligand ligand->complex solvent_prep Toluene solvent_prep->complex reaction_mix Reaction Mixture complex->reaction_mix 1-2 mol% substrate Allylic Alcohol substrate->reaction_mix oxidant TBHP (tert-butyl hydroperoxide) oxidant->reaction_mix 1.2 equiv. workup Aqueous Work-up reaction_mix->workup Stir at 0°C to rt extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Chiral Epoxy Alcohol purification->product

General workflow for asymmetric epoxidation.

Materials:

  • This compound (VO(O-iPr)₃)

  • Chiral bishydroxamic acid (BHA) ligand (1-2 mol%)

  • Allylic alcohol (1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 5-6 M in decane, 1.2 equiv)

  • Anhydrous toluene

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of the chiral bishydroxamic acid ligand (0.01-0.02 equiv) in anhydrous toluene (0.1 M relative to the substrate) at room temperature is added VO(O-iPr)₃ (0.01-0.02 equiv).

  • The resulting mixture is stirred for 30 minutes to allow for in situ formation of the chiral vanadium complex.

  • The allylic alcohol (1.0 equiv) is then added to the solution.

  • The reaction mixture is cooled to 0 °C, and TBHP (1.2 equiv) is added dropwise over 10 minutes.

  • The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxy alcohol.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Epoxidation of Homoallylic Alcohols

This protocol is adapted for homoallylic alcohols, which often require a different oxidant for optimal results.[1][2]

Modifications from Protocol 1:

  • Oxidant: Cumene hydroperoxide (CHP, ~80% in cumene, 1.5 equiv) is used instead of TBHP.[1]

  • Catalyst Loading: A catalyst loading of 1 mol% is typically sufficient.[1]

  • Reaction Temperature: The reaction is generally carried out at room temperature.[2]

Application 2: Asymmetric Sulfoxidation

Vanadium-catalyzed asymmetric sulfoxidation provides a direct route to chiral sulfoxides, which are valuable intermediates in organic synthesis and medicinal chemistry. Chiral Schiff base ligands are commonly employed to induce enantioselectivity.

Key Features:
  • High Enantioselectivity: Can provide high ee's for a variety of aryl alkyl sulfides.

  • Mild Conditions: Reactions are typically performed at or below room temperature.

  • Readily Available Oxidants: Utilizes common oxidants like hydrogen peroxide.

Quantitative Data Summary

Table 3: Asymmetric Sulfoxidation of Various Sulfides

EntrySulfide (B99878) SubstrateChiral LigandOxidantSolventYield (%)ee (%)
1ThioanisoleSchiff BaseH₂O₂CH₂Cl₂8592
2Methyl p-tolyl sulfideSchiff BaseH₂O₂CH₂Cl₂8895
3Ethyl phenyl sulfideSchiff BaseH₂O₂CH₂Cl₂8290
4Benzyl methyl sulfideSchiff BaseH₂O₂CH₂Cl₂7588

Data compiled from representative literature. Actual results may vary.

Experimental Protocol

Protocol 3: General Procedure for Asymmetric Sulfoxidation

This protocol outlines a general procedure for the asymmetric oxidation of sulfides using a vanadium-Schiff base catalyst.

experimental_workflow_sulfoxidation cluster_prep Catalyst Preparation cluster_reaction_sulf Sulfoxidation Reaction cluster_workup_sulf Work-up and Purification vo_acac VO(acac)₂ complex_sulf In situ Catalyst Formation vo_acac->complex_sulf schiff_base Chiral Schiff Base Ligand schiff_base->complex_sulf solvent_prep_sulf CH₂Cl₂ solvent_prep_sulf->complex_sulf reaction_mix_sulf Reaction Mixture complex_sulf->reaction_mix_sulf 1-5 mol% sulfide Sulfide Substrate sulfide->reaction_mix_sulf h2o2 H₂O₂ (30% aq.) h2o2->reaction_mix_sulf 1.1 equiv. workup_sulf Aqueous Work-up reaction_mix_sulf->workup_sulf Stir at 0°C extraction_sulf Solvent Extraction workup_sulf->extraction_sulf purification_sulf Column Chromatography extraction_sulf->purification_sulf product_sulf Chiral Sulfoxide purification_sulf->product_sulf

General workflow for asymmetric sulfoxidation.

Materials:

  • Vanadyl acetylacetonate (B107027) (VO(acac)₂) (as a common precursor, VO(O-iPr)₃ can also be used)

  • Chiral Schiff base ligand (1-5 mol%)

  • Sulfide substrate (1.0 equiv)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.1 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, the chiral Schiff base ligand (0.01-0.05 equiv) and VO(acac)₂ (0.01-0.05 equiv) are dissolved in dichloromethane (0.2 M relative to the substrate).

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the chiral vanadium complex.

  • The sulfide substrate (1.0 equiv) is added to the solution.

  • The flask is cooled to 0 °C in an ice bath.

  • Hydrogen peroxide (1.1 equiv) is added dropwise to the stirred solution over a period of 30 minutes.

  • The reaction is monitored by TLC. After the starting material has been consumed, the reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel to yield the pure chiral sulfoxide.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

The proposed catalytic cycle for the vanadium-catalyzed asymmetric epoxidation of an allylic alcohol is depicted below.

catalytic_cycle catalyst [V(O)(L*)(O-iPr)] Active Catalyst intermediate1 [V(O)(L*)(OR_allyl)] Alkoxide Exchange catalyst->intermediate1 + Allylic Alcohol - iPrOH intermediate2 [V(O)(L*)(OR_allyl)(ROOH)] Oxidant Coordination intermediate1->intermediate2 + ROOH transition_state Transition State Oxygen Transfer intermediate2->transition_state product_complex [V(O)(L*)(OR_epoxy)] Product Complex transition_state->product_complex Intramolecular Oxygen Transfer product_complex->catalyst + Allylic Alcohol - Epoxy Alcohol product Chiral Epoxy Alcohol product_complex->product Product Release

Proposed catalytic cycle for asymmetric epoxidation.

Safety Information

  • This compound and other vanadium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic peroxides such as TBHP and CHP are strong oxidizing agents and can be explosive. They should be handled with appropriate safety precautions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

These protocols and data are intended to provide a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates and desired outcomes.

References

Preparation of Vanadium Pentoxide (V₂O₅) Thin Films from Triisopropoxyvanadium(V)oxide Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium pentoxide (V₂O₅) thin films are of significant interest in various scientific and technological fields due to their unique electrochromic, catalytic, and sensing properties. Their application as cathode materials in thin-film lithium batteries and as active layers in gas sensors and optical switching devices is well-established. The choice of precursor and deposition method plays a crucial role in determining the structural, morphological, and functional properties of the resulting films. Triisopropoxyvanadium(V)oxide (VTIP) is a commonly used precursor for the deposition of V₂O₅ thin films owing to its volatility and reactivity.

This document provides detailed application notes and protocols for the preparation of V₂O₅ thin films using this compound as a precursor via two primary methods: Sol-Gel Spin Coating and Atomic Layer Deposition (ALD).

General Laboratory and Safety Precautions

Working with this compound and the associated solvents and reagents requires adherence to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, laboratory coat, and appropriate gloves (nitrile or neoprene) when handling chemicals.

  • Fume Hood: All procedures involving volatile organic compounds and the precursor should be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

  • Substrate Handling: Handle substrates with clean tweezers to avoid contamination.

Substrate Cleaning Protocol

A pristine substrate surface is critical for the adhesion and quality of the deposited thin film. The following is a general-purpose cleaning protocol for common substrates like glass, silicon, and fluorine-doped tin oxide (FTO) coated glass.

  • Place the substrates in a beaker and sonicate in a bath of acetone (B3395972) for 15 minutes to remove organic residues.

  • Decant the acetone and replace it with isopropyl alcohol (IPA). Sonicate for another 15 minutes.

  • Rinse the substrates thoroughly with deionized (DI) water.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • For silicon substrates, an additional step of oxygen plasma treatment can be used to remove any remaining organic contaminants and create a hydrophilic surface.

Sol-Gel Spin Coating Method

The sol-gel process is a versatile and cost-effective method for producing high-quality V₂O₅ thin films. It involves the hydrolysis and condensation of the precursor in a solution to form a sol, which is then deposited onto a substrate and converted to a solid film through heat treatment.

Materials and Equipment
  • Precursor: this compound (VTIP, OV(OCH(CH₃)₂)₃)

  • Solvent: Isopropyl alcohol (IPA)

  • Stabilizer/Additive: Polyethylene (B3416737) glycol (PEG) or Acetylacetone (acac)[1]

  • Substrates: Glass, Silicon, or FTO-coated glass

  • Equipment:

    • Magnetic stirrer with hotplate

    • Spin coater

    • Muffle furnace or tube furnace

    • Glassware (beakers, graduated cylinders, magnetic stir bars)

    • Syringe filters (0.2 µm pore size)

Experimental Protocol
  • Sol Preparation:

    • In a clean, dry beaker inside a fume hood, dissolve a specific amount of this compound in isopropyl alcohol. A typical concentration is in the range of 0.1 to 0.5 M.

    • Slowly add a stabilizing agent to the solution while stirring. For example, add polyethylene glycol (PEG) to improve the viscosity and homogeneity of the sol.[2]

    • Stir the solution vigorously at room temperature for at least 2 hours to ensure complete dissolution and homogenization.

    • Allow the sol to age for 24 hours in a sealed container. This aging step is crucial for the hydrolysis and condensation reactions to proceed, leading to a stable sol.

  • Thin Film Deposition:

    • Place a cleaned substrate onto the chuck of the spin coater.

    • Dispense a sufficient amount of the prepared sol onto the center of the substrate using a filtered syringe.

    • Spin the substrate at a desired speed, typically between 2000 and 4000 RPM, for 30 to 60 seconds.[2] The spinning speed and time will determine the thickness of the film.

    • After spin coating, the film will appear as a uniform gel layer.

  • Drying and Annealing:

    • Carefully remove the coated substrate and place it in an oven or on a hotplate at a low temperature (e.g., 80-100 °C) for 10-15 minutes to evaporate the solvent.

    • Transfer the dried film to a muffle furnace for annealing. The annealing process crystallizes the amorphous gel into V₂O₅.

    • Ramp the temperature to the desired annealing temperature (typically between 300 °C and 500 °C) and hold for 1 to 2 hours in an air or oxygen atmosphere.[1]

    • Allow the furnace to cool down slowly to room temperature to prevent cracking of the film.

Data Presentation: Sol-Gel Parameters and Film Properties
ParameterValue RangeEffect on Film Properties
VTIP Concentration0.1 - 0.5 MAffects sol viscosity and final film thickness.
Spin Speed2000 - 4000 RPMHigher speeds result in thinner films.[2]
Annealing Temperature300 - 500 °CHigher temperatures promote better crystallinity and larger grain size.[2]
Annealing Time1 - 2 hoursLonger times can improve crystallinity but may lead to grain growth.
Troubleshooting: Sol-Gel Method
ProblemPossible Cause(s)Suggested Solution(s)
Cracked or peeling film High heating/cooling rate during annealing; thick film.Reduce the ramp rate of the furnace; decrease sol concentration or increase spin speed to obtain a thinner film.
Inhomogeneous or cloudy film Incomplete dissolution of precursor; dust particles.Ensure thorough stirring and aging of the sol; filter the sol before use; work in a clean environment.
Poor adhesion to substrate Improper substrate cleaning.Repeat the substrate cleaning protocol meticulously.

Atomic Layer Deposition (ALD) Method

Atomic Layer Deposition is a thin film deposition technique that allows for precise thickness control at the atomic level, producing highly conformal and uniform films. The process is based on sequential, self-limiting surface reactions.

Materials and Equipment
  • Precursor: this compound (VTIP)

  • Reactant: Ozone (O₃), Water (H₂O), or Hydrogen Peroxide (H₂O₂)

  • Carrier Gas: High-purity Nitrogen (N₂) or Argon (Ar)

  • Substrates: Silicon, Glass, etc.

  • Equipment:

    • Atomic Layer Deposition (ALD) reactor

    • Precursor delivery system (heated bubbler for VTIP)

    • Ozone generator or water vapor delivery system

Experimental Protocol
  • System Preparation:

    • Load the cleaned substrates into the ALD reactor chamber.

    • Heat the precursor (VTIP) to a suitable temperature (e.g., 60-80 °C) to achieve an adequate vapor pressure.

    • Set the substrate temperature within the ALD window for the chosen precursor and reactant combination. For VTIP and ozone, a typical window is 150-225 °C.

  • Deposition Cycle: The ALD process consists of repeating a sequence of four steps:

    • Step 1: VTIP Pulse: Introduce a pulse of VTIP vapor into the reactor chamber. The precursor molecules will adsorb and react with the substrate surface until it is saturated.

    • Step 2: Purge: Purge the chamber with an inert carrier gas (e.g., N₂) to remove any unreacted precursor and byproducts.

    • Step 3: Reactant Pulse: Introduce a pulse of the reactant (e.g., ozone) into the chamber. The reactant will react with the adsorbed precursor layer to form a monolayer of V₂O₅.

    • Step 4: Purge: Purge the chamber again with the inert gas to remove any unreacted reactant and byproducts.

  • Film Thickness Control:

    • The thickness of the V₂O₅ film is controlled by the number of ALD cycles. The growth per cycle (GPC) is typically in the range of 0.1 to 0.5 Å/cycle.

    • Repeat the deposition cycle until the desired film thickness is achieved.

  • Post-Deposition Annealing (Optional):

    • As-deposited ALD films can be amorphous or crystalline depending on the deposition temperature.

    • A post-deposition annealing step, similar to the one described for the sol-gel method, can be performed to improve the crystallinity of the films.

Data Presentation: ALD Parameters and Film Properties
ParameterValue RangeEffect on Film Properties
Deposition Temperature150 - 250 °CAffects growth rate and crystallinity. An ALD window exists where growth is self-limiting.
Precursor Pulse Time0.1 - 2.0 sShould be long enough to saturate the surface.
Reactant Pulse Time0.1 - 2.0 sShould be long enough for complete reaction with the precursor layer.
Purge Time5 - 20 sMust be sufficient to prevent chemical vapor deposition (CVD) reactions.
Growth Per Cycle (GPC)0.1 - 0.5 Å/cycleDetermines the deposition rate.

Visualizations

Sol-Gel Process Workflow

SolGel_Workflow cluster_prep Sol Preparation cluster_dep Deposition cluster_post Post-Treatment Precursor (VTIP) Precursor (VTIP) Mixing & Stirring Mixing & Stirring Precursor (VTIP)->Mixing & Stirring Solvent (IPA) Solvent (IPA) Solvent (IPA)->Mixing & Stirring Aging (24h) Aging (24h) Mixing & Stirring->Aging (24h) Spin Coating Spin Coating Aging (24h)->Spin Coating Substrate Cleaning Substrate Cleaning Substrate Cleaning->Spin Coating Drying (80-100°C) Drying (80-100°C) Spin Coating->Drying (80-100°C) Annealing (300-500°C) Annealing (300-500°C) Drying (80-100°C)->Annealing (300-500°C) V2O5 Thin Film V2O5 Thin Film Annealing (300-500°C)->V2O5 Thin Film

Caption: Workflow for V₂O₅ thin film preparation via the sol-gel method.

Atomic Layer Deposition (ALD) Cycle

ALD_Cycle Start Start Step 1: VTIP Pulse Step 1: VTIP Pulse Start->Step 1: VTIP Pulse Step 2: N2 Purge Step 2: N2 Purge Step 1: VTIP Pulse->Step 2: N2 Purge Self-limiting reaction Step 3: Reactant Pulse (O3/H2O) Step 3: Reactant Pulse (O3/H2O) Step 2: N2 Purge->Step 3: Reactant Pulse (O3/H2O) Step 4: N2 Purge Step 4: N2 Purge Step 3: Reactant Pulse (O3/H2O)->Step 4: N2 Purge Surface reaction End Cycle End Cycle Step 4: N2 Purge->End Cycle End Cycle->Step 1: VTIP Pulse Repeat n times

Caption: A single cycle in the Atomic Layer Deposition of V₂O₅ thin films.

Chemical Pathway of Sol-Gel Process

SolGel_Chemistry precursor This compound VO(OR)₃ hydrolysis Hydrolysis VO(OR)₃ + H₂O → VO(OH)(OR)₂ + ROH precursor->hydrolysis + H₂O condensation1 Water Condensation 2VO(OH)(OR)₂ → (RO)₂VO-O-VO(OR)₂ + H₂O hydrolysis->condensation1 condensation2 Alcohol Condensation 2VO(OH)(OR)₂ → (RO)₂VO-O-VO(OR)₂ + ROH hydrolysis->condensation2 gelation Gel Network ...-V-O-V-O-... condensation1->gelation condensation2->gelation annealing Annealing (Heat Treatment) Gel → V₂O₅ + byproducts gelation->annealing final_product Crystalline V₂O₅ annealing->final_product

Caption: Simplified chemical reactions in the sol-gel synthesis of V₂O₅.

References

Application Notes and Protocols for Atomic Layer Deposition of Vanadium(V) Oxide Using Triisopropoxyvanadium(V) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the atomic layer deposition (ALD) of vanadium(V) oxide (V₂O₅) thin films using triisopropoxyvanadium(V) oxide (VTOP) as the vanadium precursor. V₂O₅ thin films are of significant interest for a variety of applications, including as cathodic materials in thin-film lithium batteries, in electrochromic devices, and as hole-selective contacts in crystalline silicon solar cells.[1][2][3] ALD offers precise thickness control at the atomic level, enabling the growth of highly conformal and uniform films, which is crucial for the fabrication of next-generation nano-architectured devices.[4][5]

Overview of the ALD Process

The ALD of V₂O₅ from VTOP is a self-limiting surface reaction process that involves the sequential exposure of a substrate to the VTOP precursor and a co-reactant, typically an oxidant such as water (H₂O) or ozone (O₃). Each cycle consists of four steps:

  • VTOP Pulse: The VTOP precursor is introduced into the reaction chamber and chemisorbs onto the substrate surface.

  • Purge: Inert gas (e.g., N₂) is used to purge the chamber of any unreacted VTOP and gaseous byproducts.

  • Oxidant Pulse: The oxidant (H₂O or O₃) is introduced, reacting with the surface-adsorbed precursor to form a layer of vanadium oxide.

  • Purge: The chamber is purged again with inert gas to remove unreacted oxidant and byproducts, completing one ALD cycle.

This cycle is repeated to grow a film of the desired thickness. The as-deposited films are often amorphous and may require post-deposition annealing to achieve a crystalline V₂O₅ structure.[2][6] However, using ozone as the oxidant can yield crystalline films at low temperatures without the need for post-treatment.[7][8]

Experimental Data and Material Properties

The choice of oxidant and deposition temperature significantly influences the growth rate and properties of the resulting V₂O₅ films.

Table 1: ALD Process Parameters for V₂O₅ Deposition using VTOP
OxidantDeposition Temperature (°C)Precursor Temperature (°C)Growth per Cycle (Å/cycle)Film Crystallinity (as-deposited)Reference(s)
H₂O150~45~0.2Amorphous[9]
H₂O80Not specified0.47Amorphous[10]
H₂ONot specified600.32Amorphous (V₂O₅)[9]
O₃170-18545~0.27Crystalline (Orthorhombic)[7][8][11]
O₂ Plasma150Not specifiedNot specifiedCrystalline (V₂O₅)[12]
Table 2: Properties of ALD-Grown V₂O₅ Films
PropertyValueDeposition ConditionsApplicationReference(s)
Optical Band Gap2.35 - 2.7 eVVTOP + H₂OOptoelectronics[10]
Temperature Coefficient of Resistance (TCR)-4.7%/KVTOP + H₂OMicrobolometers[9]
Resistivity77 kΩ·cmVTOP + H₂OMicrobolometers[9]
Specific Discharge Capacity142 mAh/gVTOP + O₃ (170-185°C)Lithium-ion Batteries[7][8]
Specific Contact Resistance100 mΩ cm²VTOP (oxidant not specified)c-Si Solar Cells[3]

Experimental Protocols

Below are detailed protocols for the ALD of V₂O₅ using VTOP with either water or ozone as the oxidant.

Protocol 1: ALD of Amorphous V₂O₅ using VTOP and Water

This protocol is suitable for applications where an amorphous film is desired or when post-deposition annealing is planned.

3.1.1. Pre-Deposition Setup:

  • Load substrates (e.g., silicon wafers, glass, or titanium foil) into the ALD reactor.

  • Heat the VTOP precursor to 60°C to achieve a sufficient vapor pressure (approx. 0.63 Torr).[9]

  • Maintain the ALD reactor chamber at a base pressure of ~2 mbar.[7]

  • Set the substrate deposition temperature to 150°C.

3.1.2. ALD Cycle:

  • VTOP Pulse: Introduce VTOP vapor into the chamber for 0.2 seconds.

  • N₂ Purge: Purge the chamber with nitrogen gas for 0.4 seconds.

  • H₂O Pulse: Introduce water vapor into the chamber for 2.4 seconds.

  • N₂ Purge: Purge the chamber with nitrogen gas for 1.0 second.[6]

  • Repeat this cycle until the desired film thickness is achieved. The growth rate is approximately 0.2 - 0.32 Å/cycle.[9]

3.1.3. Post-Deposition (Optional):

  • To crystallize the film, anneal the sample in air at temperatures between 300 and 550°C.[2] An anneal at 500°C for 2 hours is reported to yield crystallized V₂O₅.[6]

Protocol 2: ALD of Crystalline V₂O₅ using VTOP and Ozone

This process allows for the direct deposition of crystalline V₂O₅ films at low temperatures.

3.2.1. Pre-Deposition Setup:

  • Load substrates into the ALD reactor. Substrates like silicon, Au-coated stainless steel, or anodic aluminum oxide can be used.[7]

  • Heat the VTOP precursor to 45°C (vapor pressure of ~0.29 Torr).[7]

  • Maintain the ALD reactor chamber at a base pressure of ~2 mbar.

  • Set the substrate deposition temperature within the narrow ALD window of 170-185°C. Above 185°C, VTOP may start to decompose.[7]

  • Use an ozone generator to supply a stable concentration of O₃ (e.g., 18 wt%).[7]

3.2.2. ALD Cycle:

  • VTOP Pulse: Introduce VTOP vapor into the chamber. The pulse length should be sufficient for surface saturation.

  • N₂ Purge: Purge the chamber with nitrogen gas.

  • O₃ Pulse: Introduce ozone into the chamber.

  • N₂ Purge: Purge the chamber with nitrogen gas.

  • Repeat this cycle to achieve the desired thickness. This process yields a growth rate of approximately 0.27 Å/cycle.[7][8]

Visualizations

Diagram 1: ALD Workflow

ALD_Workflow cluster_cycle One ALD Cycle A Step 1: VTOP Pulse (Precursor Adsorption) B Step 2: N2 Purge (Remove Excess Precursor) A->B C Step 3: Oxidant Pulse (H2O or O3 Reaction) B->C D Step 4: N2 Purge (Remove Byproducts) C->D Repeat Repeat N Cycles D->Repeat Cycle Complete Start Load Substrate & Set Conditions Start->A Repeat->A Start Next Cycle End Unload Film Repeat->End Desired Thickness Achieved

Caption: General workflow for the Atomic Layer Deposition of V₂O₅.

Diagram 2: Surface Chemistry of VTOP ALD with Water

ALD_Chemistry cluster_0 Initial Surface cluster_1 A) VTOP Pulse cluster_2 B) H2O Pulse Initial Substrate-OH VTOP_Reacted Substrate-O-V(=O)(OiPr)2 + iPrOH (g) Initial->VTOP_Reacted Reaction with VO(OiPr)3 H2O_Reacted Substrate-O-V(=O)(OH)2 + 2 iPrOH (g) VTOP_Reacted->H2O_Reacted Reaction with H2O H2O_Reacted->Initial Surface Regenerated for next cycle

Caption: Simplified surface reaction mechanism for VTOP and H₂O ALD.

Safety and Handling

  • Triisopropoxyvanadium(V) oxide is a moisture-sensitive and potentially toxic material. Handle it in a glovebox or under an inert atmosphere.

  • Ozone is a strong oxidizing agent and is toxic. Ensure the ALD system has proper safety interlocks and exhaust ventilation.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in the process.

Conclusion

The atomic layer deposition of V₂O₅ using triisopropoxyvanadium(V) oxide is a versatile technique for producing high-quality thin films. By selecting the appropriate oxidant and deposition parameters, researchers can tailor the film properties, such as crystallinity and thickness, to meet the demands of various advanced applications in energy storage, electronics, and beyond. The protocols provided herein offer a starting point for the successful deposition of V₂O₅ thin films.

References

Application Notes and Protocols: Synthesis of Vanadium-Containing Zeolites Using Triisopropoxyvanadium(V) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of vanadium-containing zeolites, leveraging triisopropoxyvanadium(V) oxide as a vanadium precursor. Vanadium-doped zeolites are of significant interest as catalysts in a variety of organic transformations, including oxidation and hydroxylation reactions, which are crucial in pharmaceutical and fine chemical synthesis. The methodologies outlined below cover both direct hydrothermal synthesis and post-synthesis modification techniques.

Introduction

Triisopropoxyvanadium(V) oxide, VO(O-iPr)₃, is a versatile and highly reactive precursor for the incorporation of vanadium into zeolite frameworks.[1] Its solubility in organic solvents and controlled hydrolysis make it an excellent candidate for achieving a uniform distribution of vanadium species within the zeolite structure.[1] Vanadium-containing zeolites, such as V-ZSM-5 and V-BEA, exhibit unique catalytic properties stemming from the presence of isolated vanadium active sites within the microporous crystalline framework. These materials are effective catalysts for various oxidation reactions, offering high selectivity and efficiency.[2]

This document provides two primary protocols for the synthesis of vanadium-containing zeolites using triisopropoxyvanadium(V) oxide:

  • Direct Hydrothermal Synthesis: Incorporation of vanadium into the zeolite framework during its crystallization.

  • Post-Synthesis Impregnation: Introduction of vanadium onto a pre-synthesized zeolite support.

Data Presentation

The following tables summarize key synthesis parameters and characterization data for vanadium-containing zeolites.

Table 1: Hydrothermal Synthesis Parameters for V-ZSM-5

ParameterValueReference
Silicon Source Tetraethyl Orthosilicate (TEOS)Generic Protocol
Aluminum Source Aluminum IsopropoxideGeneric Protocol
Vanadium Source Triisopropoxyvanadium(V) Oxide[3]
Template Tetrapropylammonium Hydroxide (TPAOH)Generic Protocol
Molar Ratio 1 SiO₂ : 0.01 Al₂O₃ : x VO(O-iPr)₃ : 0.2 TPAOH : 20 H₂OAdapted Protocol
Crystallization Temp. 170 - 180 °C[4][5]
Crystallization Time 24 - 72 hours[4][5]
pH 10 - 11Generic Protocol

Table 2: Post-Synthesis Impregnation Parameters for V-ZSM-5

ParameterValueReference
Zeolite Support H-ZSM-5 (Si/Al = 25-50)[6]
Vanadium Source Triisopropoxyvanadium(V) Oxide[1]
Solvent Toluene (B28343) or Hexane[7]
Vanadium Loading 1 - 5 wt%[6]
Impregnation Temp. Room Temperature[6]
Stirring Time 12 - 24 hours[6]
Calcination Temp. 550 °C[6]
Calcination Time 3 - 5 hours[6]

Table 3: Characterization Data of V-ZSM-5

Characterization TechniqueObservationReference
XRD Preservation of MFI structure; potential unit cell expansion[2]
N₂ Physisorption High surface area (>350 m²/g); Type I isotherm[2]
UV-Vis DRS Bands around 250-350 nm indicating isolated tetrahedral V⁵⁺[2]
NH₃-TPD Presence of both Brønsted and Lewis acid sites[2]

Experimental Protocols

Protocol 1: Direct Hydrothermal Synthesis of V-ZSM-5

This protocol describes the incorporation of vanadium into the ZSM-5 framework during hydrothermal synthesis.

Materials:

  • Tetraethyl Orthosilicate (TEOS)

  • Aluminum Isopropoxide

  • Triisopropoxyvanadium(V) Oxide

  • Tetrapropylammonium Hydroxide (TPAOH, 40 wt% in H₂O)

  • Deionized Water

Procedure:

  • Preparation of the Synthesis Gel: a. In a polypropylene (B1209903) beaker, dissolve aluminum isopropoxide in TPAOH solution with vigorous stirring. b. In a separate beaker, mix TEOS with a solution of triisopropoxyvanadium(V) oxide in isopropanol. c. Slowly add the silicon/vanadium solution to the aluminum/template solution under continuous stirring. d. Continue stirring for 1-2 hours to ensure complete hydrolysis and formation of a homogeneous gel. The final pH should be in the range of 10-11.

  • Hydrothermal Crystallization: a. Transfer the synthesis gel into a Teflon-lined stainless-steel autoclave. b. Place the autoclave in an oven preheated to 170-180 °C.[4][5] c. Maintain the temperature for 48-72 hours under static conditions.[4][5]

  • Product Recovery and Purification: a. Cool the autoclave to room temperature. b. Recover the solid product by filtration or centrifugation. c. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. d. Dry the solid at 100-110 °C overnight.

  • Template Removal (Calcination): a. Place the dried powder in a ceramic crucible. b. Calcine the material in a muffle furnace under a flow of dry air. c. Ramp the temperature to 550 °C at a rate of 2 °C/min and hold for 6 hours to completely remove the organic template.

Protocol 2: Post-Synthesis Impregnation of Vanadium onto ZSM-5

This protocol details the introduction of vanadium onto a pre-existing ZSM-5 zeolite.

Materials:

  • H-ZSM-5 zeolite powder (Si/Al ratio 25-50)

  • Triisopropoxyvanadium(V) Oxide

  • Anhydrous Toluene or Hexane

Procedure:

  • Zeolite Pre-treatment: a. Activate the H-ZSM-5 powder by heating at 400 °C for 4 hours under vacuum or a flow of dry nitrogen to remove adsorbed water.

  • Impregnation: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried H-ZSM-5 powder in anhydrous toluene. b. Calculate the required amount of triisopropoxyvanadium(V) oxide to achieve the desired vanadium loading (e.g., 1-5 wt%). c. Dissolve the triisopropoxyvanadium(V) oxide in a small amount of anhydrous toluene and add it dropwise to the zeolite suspension under vigorous stirring. d. Continue stirring the suspension at room temperature for 12-24 hours to ensure uniform impregnation.[6]

  • Solvent Removal: a. Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Calcination: a. Dry the impregnated solid in a vacuum oven at 80 °C for 6 hours. b. Calcine the dried powder in a tube furnace under a flow of dry air. c. Ramp the temperature to 550 °C at a rate of 5 °C/min and hold for 3-5 hours.[6]

Visualizations

Experimental Workflow for Direct Hydrothermal Synthesis

G cluster_0 Gel Preparation cluster_1 Hydrothermal Crystallization cluster_2 Product Recovery cluster_3 Calcination Gel_Prep1 Dissolve Al Isopropoxide in TPAOH Gel_Prep3 Combine Solutions & Stir Gel_Prep1->Gel_Prep3 Gel_Prep2 Mix TEOS with VO(O-iPr)3 Solution Gel_Prep2->Gel_Prep3 Crystallization Autoclave at 170-180°C for 48-72h Gel_Prep3->Crystallization Recovery1 Filter/Centrifuge Crystallization->Recovery1 Recovery2 Wash with DI Water Recovery1->Recovery2 Recovery3 Dry at 110°C Recovery2->Recovery3 Calcination Ramp to 550°C & Hold for 6h Recovery3->Calcination

Caption: Workflow for direct hydrothermal synthesis of V-ZSM-5.

Logical Relationship in Post-Synthesis Impregnation

G Zeolite H-ZSM-5 Support Impregnation Impregnation (Stirring) Zeolite->Impregnation Precursor VO(O-iPr)3 in Anhydrous Solvent Precursor->Impregnation Drying Solvent Removal & Drying Impregnation->Drying Calcination Calcination (550°C) Drying->Calcination Final_Product V-ZSM-5 Catalyst Calcination->Final_Product

Caption: Logical steps in the post-synthesis impregnation of V-ZSM-5.

References

Application of Triisopropoxyvanadium(V) Oxide in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of triisopropoxyvanadium(V) oxide, a versatile precursor and catalyst in polymer chemistry. The following sections outline its application in ring-opening polymerization of lactones and olefin polymerization, providing structured data and step-by-step methodologies.

Application Note 1: Ring-Opening Polymerization of ε-Caprolactone

Triisopropoxyvanadium(V) oxide, in conjunction with a Schiff base ligand, serves as an effective catalyst system for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone. This method allows for the synthesis of poly(ε-caprolactone) (PCL), a biodegradable polyester (B1180765) with significant applications in the biomedical field, including drug delivery and tissue engineering. The vanadium-based catalyst demonstrates moderate to high activity, yielding polymers with controlled molecular weights and relatively narrow polydispersity.[1][2]

The catalytic cycle is initiated by the coordination of the ε-caprolactone monomer to the vanadium center, followed by the insertion of the monomer into the vanadium-alkoxide bond, thus propagating the polymer chain. The use of a Schiff base ligand modifies the electronic and steric environment around the metal center, influencing the catalytic activity and the properties of the resulting polymer.

Quantitative Data Summary

The following table summarizes the quantitative data from the ring-opening polymerization of ε-caprolactone using a vanadium complex derived from triisopropoxyvanadium(V) oxide and an ONO-type Schiff base ligand.[1][2]

EntryMonomer/Catalyst RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw/Mn
13001002445.28,7001.8
26001002460.511,5002.1
33001302468.710,2002.5
46001302492.318,7002.3
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol details the synthesis of the vanadium catalyst and the subsequent bulk polymerization of ε-caprolactone.

1. Synthesis of the Vanadium Catalyst (LV) [1][2]

  • Materials:

    • Triisopropoxyvanadium(V) oxide (VO(OiPr)3)

    • ONO-type Schiff base proligand (e.g., 4,6-tBu2-2-(2-CH2(OH)-C6H4N=CH)C6H3OH)

    • Toluene (B28343), anhydrous

  • Procedure:

    • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the ONO-type Schiff base proligand in anhydrous toluene.

    • Add an equimolar amount of triisopropoxyvanadium(V) oxide to the solution.

    • Stir the reaction mixture at room temperature for the specified time to allow for the complex formation.

    • Remove the solvent under vacuum to yield the vanadium complex (LV) as a solid.

    • Characterize the complex using appropriate analytical techniques (FTIR, NMR).

2. Bulk Polymerization of ε-Caprolactone [1][2]

  • Materials:

    • Vanadium catalyst (LV)

    • ε-Caprolactone, freshly distilled

    • Schlenk tube

  • Procedure:

    • Place a precisely weighed amount of the vanadium catalyst (e.g., 20-30 mg) into a dry Schlenk tube under an argon atmosphere.

    • Add the desired amount of ε-caprolactone to the Schlenk tube to achieve the target monomer-to-catalyst molar ratio.

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired polymerization temperature (e.g., 100 °C or 130 °C).

    • Allow the polymerization to proceed for the specified duration (e.g., 24 hours).

    • After the designated time, remove the Schlenk tube from the oil bath and cool it to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

    • Filter and dry the polymer under vacuum to a constant weight.

    • Analyze the polymer for its molecular weight (Mn) and polydispersity index (Mw/Mn) using Gel Permeation Chromatography (GPC) and determine the monomer conversion by 1H NMR spectroscopy.

Experimental Workflow Diagram

ROP_Workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_workup Work-up and Analysis start_catalyst Start: Dissolve Schiff Base Ligand add_vanadium Add VO(OiPr)3 start_catalyst->add_vanadium react_catalyst React at Room Temperature add_vanadium->react_catalyst isolate_catalyst Isolate Vanadium Catalyst (LV) react_catalyst->isolate_catalyst start_poly Start: Charge LV and ε-Caprolactone isolate_catalyst->start_poly heat_poly Heat to Polymerization Temperature start_poly->heat_poly polymerize Bulk Polymerization heat_poly->polymerize cool_poly Cool to Room Temperature polymerize->cool_poly dissolve_polymer Dissolve in Solvent cool_poly->dissolve_polymer precipitate_polymer Precipitate in Non-solvent dissolve_polymer->precipitate_polymer filter_dry Filter and Dry Polymer precipitate_polymer->filter_dry analyze_polymer Analyze (GPC, NMR) filter_dry->analyze_polymer

Caption: Experimental workflow for the synthesis of poly(ε-caprolactone).

Application Note 2: Ethylene (B1197577) Polymerization

Triisopropoxyvanadium(V) oxide can be utilized as a precursor for the synthesis of active catalysts for ethylene polymerization. In combination with co-catalysts, typically organoaluminum compounds such as ethylaluminum sesquichloride (EASC), it forms a Ziegler-Natta type catalytic system. These systems are effective in producing polyethylene (B3416737) with varying molecular weights, including ultra-high molecular weight polyethylene (UHMWPE).

The active catalytic species are formed in situ through the reaction of the vanadium precursor with the aluminum co-catalyst. The nature of the ligands on the vanadium center and the type of co-catalyst used significantly influence the catalyst's activity, the polymer's molecular weight, and its microstructure.

Quantitative Data Summary

The following table presents representative data for ethylene polymerization using a vanadium-based catalyst system derived from a triisopropoxyvanadium(V) oxide precursor and a pyridine-based ligand, activated by dimethylaluminum chloride (Me2AlCl) and an ethyltrichloroacetate (ETA) re-activator.[3]

EntryTemperature (°C)Pressure (bar)Activity (kg PE / (mol V · h · bar))Mn ( g/mol )Mw/Mn
130145001.2 x 1062.5
250168009.8 x 1052.8
370186007.5 x 1053.1
Experimental Protocol: Ethylene Polymerization

This protocol describes a general procedure for the polymerization of ethylene using a catalyst system derived from triisopropoxyvanadium(V) oxide.

1. Catalyst System Preparation (in situ)

  • Materials:

    • Triisopropoxyvanadium(V) oxide complex with a suitable ligand (e.g., [VO(OiPr)L] where L is a tridentate ligand)

    • Dimethylaluminum chloride (Me2AlCl) solution in hexane

    • Ethyltrichloroacetate (ETA) solution in hexane

    • Anhydrous toluene or other suitable solvent

    • High-purity ethylene gas

  • Procedure:

    • A stainless-steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried and purged with nitrogen.

    • Anhydrous solvent (e.g., toluene) is introduced into the reactor.

    • The reactor is pressurized with ethylene to the desired pressure and the temperature is stabilized.

    • The co-catalyst (Me2AlCl solution) and re-activator (ETA solution) are injected into the reactor.

    • The polymerization is initiated by injecting a solution of the triisopropoxyvanadium(V) oxide complex into the reactor.

2. Polymerization of Ethylene

  • Procedure:

    • The polymerization is carried out for a predetermined time, maintaining constant temperature and ethylene pressure.

    • The reaction is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

    • The polymer is collected by filtration, washed with methanol, and dried under vacuum at elevated temperature.

    • The polymer yield is determined gravimetrically, and the catalyst activity is calculated.

    • The polymer is characterized for its molecular weight and polydispersity by high-temperature GPC.

Logical Relationship Diagram

Ethylene_Polymerization cluster_catalyst_formation Catalyst System Formation cluster_polymerization_cycle Polymerization Cycle cluster_product Final Product Vanadium_Precursor VO(OiPr)3-Ligand Complex Active_Catalyst Active Vanadium Species Vanadium_Precursor->Active_Catalyst Co_catalyst Me2AlCl Co_catalyst->Active_Catalyst Re_activator ETA Re_activator->Active_Catalyst Ethylene_Coordination Ethylene Coordination Active_Catalyst->Ethylene_Coordination Chain_Propagation Chain Propagation (Insertion) Ethylene_Coordination->Chain_Propagation Polymer_Chain Growing Polyethylene Chain Chain_Propagation->Polymer_Chain Polymer_Chain->Active_Catalyst Chain Transfer/Termination Polyethylene Polyethylene Polymer_Chain->Polyethylene

Caption: Logical relationship in ethylene polymerization catalysis.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the primary literature and adapt the procedures to their specific experimental setup and safety protocols. The handling of organometallic compounds requires specialized training and appropriate safety precautions.

References

Application Notes: Sol-Gel Synthesis of Vanadium Oxides Using Triisopropoxyvanadium(V)oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sol-gel process is a versatile and widely utilized method for synthesizing metal oxide materials with a high degree of control over their structure, composition, and properties.[1][2] This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For the synthesis of vanadium oxides, triisopropoxyvanadium(V)oxide (VO(O-iPr)₃) is a common alkoxide precursor that offers several advantages, including high reactivity and the ability to form homogeneous solutions, leading to pure and uniform final products.[3] The resulting vanadium oxide materials, such as vanadium pentoxide (V₂O₅), have diverse applications in catalysis, energy storage (batteries and supercapacitors), sensors, and electrochromic devices due to their unique electronic and structural properties.[4]

Mechanism of Synthesis

The sol-gel process using this compound proceeds through two primary chemical reactions: hydrolysis and condensation.[1][5]

  • Hydrolysis: The process is initiated by adding water to the alkoxide precursor, which is typically dissolved in an alcohol solvent like isopropanol (B130326) or ethanol. The alkoxy groups (-OR) are replaced with hydroxyl groups (-OH).[5]

    • VO(O-iPr)₃ + H₂O → VO(OH)(O-iPr)₂ + i-PrOH

  • Condensation: The newly formed hydroxyl groups react with each other or with remaining alkoxy groups to form oxo (V-O-V) or hydroxo (V-OH-V) bridges, releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional oxide network, which constitutes the gel.[2]

    • (O-iPr)₂(OH)V-OH + HO-V(OH)(O-iPr)₂ → (O-iPr)₂(OH)V-O-V(OH)(O-iPr)₂ + H₂O

    • (O-iPr)₂(OH)V-OH + (i-PrO)-V(OH)(O-iPr)₂ → (O-iPr)₂(OH)V-O-V(OH)(O-iPr)₂ + i-PrOH

The kinetics of these reactions can be controlled by factors such as the water-to-alkoxide molar ratio, pH (using acid or base catalysts), temperature, and the choice of solvent.[1][6] These parameters critically influence the structure and properties of the final material.

Applications of Synthesized Vanadium Oxides

Vanadium oxides prepared via this sol-gel route are notable for their varied oxidation states and structural forms (nanoparticles, thin films, aerogels, xerogels), making them suitable for numerous high-technology applications.[3][4]

  • Energy Storage: V₂O₅ is widely studied as a cathode material in rechargeable lithium-ion batteries due to its layered structure that facilitates lithium ion intercalation.[3]

  • Catalysis: The high surface area and porous nature of sol-gel derived vanadium oxides make them effective catalysts for various chemical reactions, including the oxidation of sulfur dioxide to sulfur trioxide in the production of sulfuric acid.[7][8]

  • Sensors: These materials are used in chemical and gas sensors because their electrical properties change upon exposure to different analytes.[4]

  • Electrochromic Devices: Vanadium oxide thin films can change their optical properties in response to an applied voltage, making them useful for smart windows and displays.[4]

Experimental Protocols

Protocol 1: Synthesis of Vanadium Oxide (V₂O₅) Xerogel Powder

This protocol details the synthesis of V₂O₅ xerogel powder using this compound as a precursor, adapted from methodologies described in literature.[3][5][6]

Materials:

  • Vanadium(V)-oxytriisopropoxide (VO(OCH(CH₃)₂)₃)

  • Isopropanol ((CH₃)₂CHOH) or Ethanol (C₂H₅OH)

  • Deionized water (H₂O)

  • Acetylacetone (B45752) (optional, as a stabilizer)[9]

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Dropping funnel or syringe pump

  • Condenser

  • Petri dishes

  • Drying oven

  • Tube furnace for calcination

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of vanadium(V)-oxytriisopropoxide in isopropanol inside the two-neck flask under a nitrogen atmosphere. Stir the solution vigorously (500-1000 rpm) to ensure homogeneity.[3] If using a stabilizer, acetylacetone can be added at this stage.[6]

  • Hydrolysis: Prepare a separate solution of deionized water in isopropanol. Add this solution dropwise to the precursor solution using a dropping funnel or syringe pump while maintaining vigorous stirring. The controlled addition is crucial to prevent rapid, uncontrolled precipitation.[5]

  • Sol Formation and Gelation: Continue stirring the mixture. The solution will gradually transform from a clear liquid into a viscous sol. Allow the sol to age at a controlled temperature (e.g., 50 °C) for up to 48 hours, or until a stable, self-supporting gel is formed.[6]

  • Drying: Pour the resulting gel into Petri dishes and dry it in an oven at a moderate temperature (e.g., 60-90 °C) to remove the solvent and form a xerogel.[3]

  • Calcination: To obtain crystalline V₂O₅, the dried xerogel powder is calcined in a tube furnace. Heat the material to a specific temperature (e.g., 500-600 °C) in air for several hours.[5][6] The heating rate and duration will influence the crystallinity and particle size of the final product.

Protocol 2: Synthesis of Vanadium Oxide Aerogel

This protocol describes the synthesis of low-density vanadium oxide aerogels, which involves a supercritical drying step to preserve the porous gel structure.[10]

Materials:

  • Vanadium(V)-oxytriisopropoxide (VO(OCH(CH₃)₂)₃)

  • Acetone (B3395972)

  • Deionized water (H₂O)

  • Liquid Carbon Dioxide (for supercritical drying)

Equipment:

  • Beakers and magnetic stirrer

  • Aging containers

  • Soxhlet extraction apparatus (optional, for solvent exchange)

  • Supercritical dryer (autoclave)

Procedure:

  • Sol Preparation: In a beaker, mix vanadium(V)-oxytriisopropoxide with acetone.

  • Hydrolysis and Gelation: In a separate beaker, prepare a solution of water in acetone. Add the water/acetone solution to the precursor solution under stirring. Gelation should occur rapidly, often within minutes. The gel color may initially be red or orange and change to brown or green upon aging.[10]

  • Aging: Age the wet gel in a sealed container for several days to strengthen the network structure.[10]

  • Solvent Exchange: Before supercritical drying, the solvent within the gel pores (acetone and alcohol byproducts) must be exchanged with liquid CO₂. This is typically done inside the high-pressure vessel of the supercritical dryer by repeatedly flushing with liquid CO₂.

  • Supercritical Drying: Once the solvent is exchanged, the temperature and pressure within the vessel are raised above the critical point of CO₂ (31.1 °C and 73.8 bar). The CO₂ is then slowly vented as a gas, leaving behind a highly porous, low-density aerogel without causing the pore collapse associated with conventional evaporation.[10]

  • Post-Processing: The resulting aerogel can be used as is or subjected to further heat treatment to modify its properties.

Data Presentation

Table 1: Comparative Summary of Sol-Gel Synthesis Parameters for Vanadium Oxides

ParameterProtocol 1 (Xerogel)[6]Protocol 2 (Aerogel)[10]General Observations
Precursor Vanadium(V)-oxytripropoxideVO(OC₃H₇)₃Trialkoxy-based precursors are common.
Solvent Ethanol or 2-PropanolAcetoneAlcohols and acetone are typical solvents.
Catalyst/Stabilizer Acetylacetone (optional)None specifiedAcids, bases, or chelating agents can be used.
H₂O/Precursor Ratio Variable (e.g., 0.5 mL H₂O to 0.3 mL precursor)Variable (low water content)This ratio is critical for controlling reaction kinetics.
Aging Conditions 50 °C for 48 hoursSeveral days at room temperatureAging strengthens the gel network.
Drying Method Oven drying (60-90 °C)Supercritical CO₂ dryingThe drying method defines the final gel type (xero- vs. aero-).
Calcination Temp. 600 °C for 10 hoursNot always performedDetermines the final crystalline phase and purity.

Table 2: Typical Properties of Sol-Gel Derived Vanadium Oxides

PropertyV₂O₅ XerogelV₂O₅ AerogelInfluencing Factors
Morphology Fibrillar particles, irregular shapes[3]Fibrous, highly porous network[10]Drying method, calcination temperature
Crystalline Phase Amorphous-like before calcination, Orthorhombic α-V₂O₅ after[3]Hydrated oxide (V₂O₅·nH₂O)[10]Calcination temperature and atmosphere
Surface Area ModerateHigh (300-400 m²/g)[10]Drying method, gelation conditions
Density HigherVery Low (0.04-0.1 g/cm³)[10]Drying method
Particle/Feature Size Nanometers to micrometers[3]Nanofibrous structurePrecursor concentration, reaction rate

Visualizations

G Diagram 1: General Workflow for Sol-Gel Synthesis of V₂O₅ cluster_prep Solution Preparation cluster_gel Gel Formation & Processing cluster_drying Drying & Final Product Precursor Vanadium(V)-oxytriisopropoxide Mix1 Mix Precursor and Solvent Precursor->Mix1 Solvent Alcohol (e.g., Isopropanol) Solvent->Mix1 Water Water + Alcohol Mix2 Controlled Addition of Water Water->Mix2 Mix1->Mix2 Gelation Hydrolysis & Condensation → Sol Mix2->Gelation Aging Aging → Gel Gelation->Aging Drying Drying Aging->Drying Xerogel Oven Drying → Xerogel Drying->Xerogel Evaporative Aerogel Supercritical Drying → Aerogel Drying->Aerogel Non-Evaporative Calcination Calcination (Heat Treatment) Xerogel->Calcination Aerogel->Calcination Final Crystalline V₂O₅ Product Calcination->Final

Caption: Diagram 1: General Workflow for Sol-Gel Synthesis of V₂O₅.

G Diagram 2: Core Reactions in Sol-Gel Process cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_network Result Alkoxide VO(OR)₃ Hydrolyzed VO(OR)₂(OH) Alkoxide->Hydrolyzed + H₂O Water H₂O Alcohol1 ROH Hydrolyzed->Alcohol1 - ROH H1 VO(OR)₂(OH) Hydrolyzed->H1 H2 VO(OR)₂(OH) Hydrolyzed->H2 Oxo_Bridge (RO)₂(OH)V-O-V(OH)(OR)₂ H1->Oxo_Bridge H2->Oxo_Bridge Water2 H₂O Oxo_Bridge->Water2 - H₂O Network Formation of V-O-V Network (Gel) Oxo_Bridge->Network

Caption: Diagram 2: Core Reactions in Sol-Gel Process.

References

Application Notes and Protocols: Triisopropoxyvanadium(V) Oxide for Functional Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of triisopropoxyvanadium(V) oxide (VTIP) as a precursor for creating functional vanadium oxide coatings on various materials. The focus is on applications in thermochromic, electrochromic, and biomedical coatings.

Overview of Triisopropoxyvanadium(V) Oxide as a Precursor

Triisopropoxyvanadium(V) oxide (VO(O-iPr)₃) is a versatile liquid organometallic precursor widely used for the deposition of vanadium oxide thin films.[1] Its solubility in common organic solvents and its reactivity make it suitable for various solution-based deposition techniques such as sol-gel, spin-coating, and dip-coating.[2][3] These methods offer advantages over vapor-phase techniques, including lower cost, easier control of stoichiometry, and the ability to coat large and complex-shaped substrates.[2] The resulting vanadium oxide coatings exhibit a range of functional properties depending on the specific vanadium oxide phase (e.g., V₂O₅, VO₂) and microstructure, which can be controlled by the deposition parameters and post-deposition annealing.[4]

Thermochromic Coatings (VO₂)

Vanadium dioxide (VO₂) is a well-known thermochromic material that undergoes a reversible semiconductor-to-metal transition at a critical temperature (T_c) of approximately 68°C.[5] This phase transition is accompanied by a significant change in optical properties, particularly in the infrared region, making VO₂ coatings ideal for "smart windows" that can modulate solar heat gain.[5] The sol-gel method using VTIP followed by a reduction annealing step is a common route to produce thermochromic VO₂ films.[6]

Data Presentation: Thermochromic Performance
Precursor System & Deposition MethodAnnealing ConditionsFilm Thickness (nm)T_c (°C)Luminous Transmittance (T_lum)Solar Modulation (ΔT_sol)
VTIP in Ethanol (B145695)/Water (Sol-Gel/Dip-Coating)550°C, 10 hours, <0.06 Pa~600Not SpecifiedNot SpecifiedEmissivity change of 0.6 in 7.5-14µm range
Metallic Vanadium (Sputtering)400°C, 20 min, low vacuum4458-6353% (at 2500 nm)18% (at 2500 nm)[4][7][8]
V₂O₅ in Aqueous Solution (Sol-Gel/Spin-Coating)600°C, 5-60 min, N₂ flowNot Specified~68Varies with annealing timeVaries with annealing time[9]
Experimental Protocols

Protocol 2.1: Sol-Gel Synthesis of VO₂ Precursor Sol from VTIP

  • Precursor Solution Preparation:

    • In an inert atmosphere (e.g., a glovebox), dissolve vanadium(V) oxytriisopropoxide (VTIP) in anhydrous ethanol to form a 0.1-0.5 M solution.

    • In a separate container, prepare a solution of deionized water in ethanol. The molar ratio of water to VTIP is a critical parameter and is typically in the range of 2:1 to 10:1.

  • Hydrolysis and Condensation:

    • Slowly add the water/ethanol solution to the VTIP solution while stirring vigorously.

    • The addition of a small amount of an acid or base catalyst (e.g., acetic acid or ammonia) can be used to control the hydrolysis and condensation rates.

    • Continue stirring the solution for a specified period, typically 1-24 hours, at room temperature to allow for the formation of the sol. The solution should remain clear.[10]

Protocol 2.2: Deposition of Vanadium Oxide Films by Spin-Coating

  • Substrate Preparation: Clean the desired substrates (e.g., quartz, silicon, or glass) by ultrasonication in a sequence of acetone, isopropanol (B130326), and deionized water, followed by drying with a nitrogen gun.

  • Coating Deposition:

    • Place the substrate on the spin coater chuck.

    • Dispense the prepared vanadium oxide sol onto the center of the substrate.

    • Spin the substrate at a low speed (e.g., 400 rpm) for a short duration (e.g., 6 seconds) to spread the sol.[9]

    • Increase the spin speed to a higher value (e.g., 3000 rpm) for a longer duration (e.g., 30 seconds) to achieve the desired film thickness.[9]

  • Drying: Dry the coated substrate on a hotplate at a low temperature (e.g., 60-100°C) for 10 minutes to remove the solvent.[9]

  • Layer-by-Layer Deposition (Optional): Repeat steps 2 and 3 to increase the film thickness.

Protocol 2.3: Reduction Annealing to Form Thermochromic VO₂

  • Furnace Setup: Place the dried vanadium oxide films in a tube furnace equipped with a vacuum system and gas flow controllers.

  • Annealing Atmosphere: Evacuate the furnace to a low pressure (e.g., <0.06 Pa) or flow an inert gas (e.g., nitrogen or argon) to create a reducing environment.[4]

  • Thermal Treatment:

    • Heat the furnace to the desired annealing temperature, typically in the range of 400-600°C.[4][9] The optimal temperature depends on the desired VO₂ phase and crystallinity.

    • Hold the temperature for a specific duration, which can range from minutes to several hours.[4][9]

    • Cool the furnace down to room temperature under the same controlled atmosphere.

Experimental Workflow

G cluster_0 Sol Preparation cluster_1 Film Deposition cluster_2 Phase Formation VTIP VTIP Sol Sol VTIP->Sol Ethanol Ethanol Ethanol->Sol H2O H2O H2O->Sol Spin_Coating Spin Coating Low Speed (e.g., 400 rpm) High Speed (e.g., 3000 rpm) Sol->Spin_Coating Drying Drying Hotplate (60-100°C) Spin_Coating->Drying Annealing Reduction Annealing 400-600°C Inert/Vacuum Atmosphere Drying->Annealing VO2_Film VO2_Film Annealing->VO2_Film

Workflow for Thermochromic VO₂ Film Synthesis

Electrochromic Coatings (V₂O₅)

Vanadium pentoxide (V₂O₅) is a widely studied electrochromic material due to its ability to intercalate small ions like Li⁺ and H⁺, leading to a reversible color change.[3] Sol-gel deposition from VTIP is an effective method to produce V₂O₅ films for applications such as electrochromic windows and displays.[3]

Data Presentation: Electrochromic Performance
Precursor System & Deposition MethodAnnealing Temperature (°C)ElectrolyteColoration Efficiency (cm²/C) at λ (nm)Switching Time (s) (Color/Bleach)Transmittance Modulation (%) at λ (nm)
VTIP in Isopropanol (Dip-Coating)300Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
VTIP + Ta-ethoxide in Isopropanol (Dip-Coating)300Not SpecifiedImproved with Ta-dopingNot SpecifiedNot Specified[11]
VTIP in Ethanol (Spin-Coating)4001M H₂SO₄Not SpecifiedNot SpecifiedGood coloration during CV[3]
V₂O₅/rGO from Sol-GelNot SpecifiedNot SpecifiedHigher than pure V₂O₅Faster than pure V₂O₅34.9% at 633 nm[12]
Experimental Protocols

Protocol 3.1: Sol-Gel Synthesis of V₂O₅ from VTIP

  • Sol Preparation:

    • Dissolve VTIP in a suitable alcohol solvent such as isopropanol or ethanol.[3][10]

    • Add a controlled amount of water (as a water/alcohol solution) to initiate hydrolysis. A typical molar ratio of VTIP to water is around 1:3.[10]

    • A stabilizer like acetylacetone (B45752) can be added to the solution before hydrolysis to prevent rapid precipitation.[10]

    • Stir the solution for several hours to form a stable V₂O₅ sol.

Protocol 3.2: Deposition of V₂O₅ Films by Dip-Coating

  • Substrate Preparation: Use conductive glass substrates (e.g., ITO or FTO coated) and clean them thoroughly.

  • Coating Deposition:

    • Immerse the substrate into the V₂O₅ sol.

    • Withdraw the substrate at a constant, controlled speed. The withdrawal speed influences the film thickness, with faster speeds generally resulting in thicker films.[13] A typical speed is around 20 cm/min.[11]

  • Drying: Dry the coated substrate in air or in an oven at a low temperature (e.g., 100°C).

Protocol 3.3: Annealing to Form Crystalline V₂O₅

  • Thermal Treatment: Place the dried films in a furnace.

  • Annealing: Heat the films in air to a temperature typically between 300°C and 500°C for 1-2 hours.[3][11] This step removes residual organics and promotes the crystallization of the V₂O₅ film.

Logical Relationship of Sol-Gel Deposition

G Precursor VTIP Hydrolysis Hydrolysis (H2O Addition) Precursor->Hydrolysis Solvent Alcohol Solvent->Hydrolysis Condensation Condensation Hydrolysis->Condensation Sol_Formation V2O5 Sol Condensation->Sol_Formation Deposition Dip/Spin Coating Sol_Formation->Deposition Gel_Film Amorphous Gel Film Deposition->Gel_Film Annealing Thermal Annealing Gel_Film->Annealing Crystalline_Film Crystalline V2O5 Film Annealing->Crystalline_Film

Sol-Gel Process for V₂O₅ Film Formation

Biomedical Coatings

Vanadium oxide coatings have shown promise in biomedical applications due to their antibacterial and osteogenic (bone-forming) properties.[14] The biological effects are often mediated by the controlled release of vanadium ions from the coating.[15]

Antibacterial Coatings

Vanadium oxide has demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[9]

Vanadium Oxide MaterialTest MethodBacterial StrainZone of Inhibition (mm)
V₂O₅ (from alkoxide precursor)Disc DiffusionStaphylococcus aureusActive
V₂O₅ (from alkoxide precursor)Disc DiffusionPseudomonas aeruginosaActive
V₂O₅ (from alkoxide precursor)Disc DiffusionBacillus subtilisPartially Active
V₂O₅ (from alkoxide precursor)Disc DiffusionEscherichia coliPartially Active
V₂O₅ (from alkoxide precursor)Disc DiffusionCandida albicansPartially Active[9]

Protocol 4.1.1: Preparation of Antibacterial V₂O₅ Coatings

  • Prepare a V₂O₅ sol from VTIP as described in Protocol 3.1.

  • Deposit the V₂O₅ coating on the desired substrate (e.g., titanium implant material) using spin-coating (Protocol 2.2) or dip-coating (Protocol 3.2).

  • Anneal the coating at a temperature sufficient to form V₂O₅ (e.g., 380°C).[9]

Protocol 4.1.2: Evaluation of Antibacterial Activity (Disc Diffusion Method)

  • Culture Preparation: Prepare a standardized suspension of the target bacteria (e.g., 10⁸ CFU/ml).[9]

  • Agar (B569324) Plate Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller Hinton Agar plate.

  • Disc Placement: Place sterile filter paper discs (or small coated substrates) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.[9]

  • Measurement: Measure the diameter of the clear zone of inhibition around the discs.

Osteogenic Coatings

Vanadium ions released from coatings can promote the proliferation and differentiation of osteoblasts (bone-forming cells), making these coatings attractive for orthopedic implants.[16][17]

Protocol 4.2.1: Coating of Titanium Implants

  • Prepare a vanadium oxide sol from VTIP (Protocol 3.1).

  • Deposit the coating onto a titanium alloy (e.g., Ti6Al4V) substrate using a suitable method like dip-coating.

  • Anneal the coated implant to form a stable oxide layer.

Protocol 4.2.2: In Vitro Evaluation of Osteogenic Activity

  • Cell Culture: Culture osteoblast-like cells (e.g., MC3T3-E1 or primary osteoblasts) on the vanadium oxide-coated titanium substrates.[16][17]

  • Cell Proliferation Assay: After a defined culture period (e.g., 1, 3, 7 days), assess cell proliferation using a standard assay such as MTT or AlamarBlue.

  • Osteogenic Differentiation Markers:

    • Alkaline Phosphatase (ALP) Activity: At early time points (e.g., 7-14 days), measure ALP activity, an early marker of osteoblast differentiation.

    • Extracellular Matrix Mineralization: At later time points (e.g., 14-21 days), stain for calcium deposition using Alizarin Red S to visualize bone nodule formation.[14]

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic genes such as RUNX2, COL1A1, ALPL, and BGLAP (osteocalcin).

Vanadium compounds have been shown to influence key signaling pathways involved in cell growth and differentiation, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[13][18] These pathways are also crucial for normal osteoblast function and are activated by growth factors like insulin.[18]

G Vanadium_Ions Vanadium Ions (from coating) PTP_Inhibition Protein Tyrosine Phosphatase (PTP) Inhibition Vanadium_Ions->PTP_Inhibition Growth_Factor_Receptor Growth Factor Receptor (e.g., IR) PTP_Inhibition->Growth_Factor_Receptor enhances phosphorylation PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt Transcription_Factors Osteogenic Transcription Factors (e.g., RUNX2) Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Osteogenesis Osteoblast Proliferation & Differentiation Transcription_Factors->Osteogenesis

Vanadium-Modulated Osteogenic Signaling

Applications in Drug Development

The unique properties of vanadium oxide coatings also present opportunities in the field of drug development.

  • Controlled Drug Release: Vanadium oxides can be incorporated into polymer-clay nanocomposite matrices to act as a controlled release system for drugs. For example, they have been investigated for the steady release of metformin (B114582) hydrochloride, a drug used in the treatment of diabetes.[19][20] The porous nature of some sol-gel derived oxide coatings could be exploited to load and subsequently release therapeutic agents.

  • Coatings for Drug Delivery Devices: The biocompatible and potentially antibacterial nature of vanadium oxide coatings could be beneficial for coating implantable drug delivery devices, reducing the risk of implant-associated infections.

Further research is needed to fully explore the potential of triisopropoxyvanadium(V) oxide-derived coatings in advanced drug delivery systems.

References

Troubleshooting & Optimization

Technical Support Center: Triisopropoxyvanadium(V) Oxide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of triisopropoxyvanadium(V) oxide solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the instability of triisopropoxyvanadium(V) oxide solutions.

Observed Problem Potential Cause Recommended Solution
Solution turns cloudy or a precipitate forms. Hydrolysis: The most common cause is exposure to moisture from the atmosphere, solvent, or glassware.[1] Triisopropoxyvanadium(V) oxide is highly sensitive to water.[1][2][3][4]Work under inert atmosphere: Handle the compound and prepare solutions in a glovebox or using Schlenk line techniques with dry nitrogen or argon.[4] • Use anhydrous solvents: Ensure all solvents are rigorously dried and deoxygenated before use. Toluene, hexane, and isopropanol (B130326) are generally compatible when anhydrous.[2][4] • Dry glassware thoroughly: Oven-dry all glassware and cool under a stream of inert gas before use.
Incompatible Solvent: The solvent may not be suitable for the desired concentration or experimental conditions.Consult solubility data: Triisopropoxyvanadium(V) oxide is miscible with anhydrous toluene, hexane, and isopropanol.[2][4] • Perform a small-scale solubility test: Before preparing a large batch, test the solubility at the desired concentration.
Solution color changes from colorless/pale yellow to green, blue, or brown. Reduction of Vanadium(V): The color change may indicate the reduction of the V(V) center to lower oxidation states like V(IV) (blue/green) or V(III) (green).[5] This can be initiated by impurities in the solvent or exposure to light.Use high-purity, anhydrous solvents.Store solutions in the dark: Use amber glass vials or wrap containers in aluminum foil to protect from light.
Decomposition: A brown coloration can indicate the formation of vanadium oxide particles or other degradation products.Filter the solution: If a fine precipitate is suspected, filtering through a syringe filter (ensure compatibility) under inert atmosphere may clarify the solution, but the concentration will be altered. • Prepare fresh solutions: If significant color change or precipitation occurs, it is best to discard the solution and prepare a fresh batch.
Loss of catalytic activity or inconsistent reaction outcomes. Degradation of the Precursor: The active catalytic species has likely decomposed due to hydrolysis or reduction.Verify solution integrity: Before use in a critical reaction, it is advisable to check the solution's quality. A fresh, properly prepared solution should be colorless to pale yellow.[4] • Prepare solutions fresh: For best results, prepare solutions of triisopropoxyvanadium(V) oxide immediately before use.
Presence of Inhibitors: Trace amounts of water or other impurities can inhibit the desired catalytic reaction.Purify all reagents: Ensure all starting materials and solvents are of the highest possible purity and are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in triisopropoxyvanadium(V) oxide solutions?

A1: The primary cause of instability is hydrolysis due to the compound's high sensitivity to moisture.[1][2][3][4] Contact with even trace amounts of water from the atmosphere, solvents, or on glassware can lead to the formation of vanadium oxide precipitates and a loss of reactivity.

Q2: What is the expected appearance of a fresh, stable solution of triisopropoxyvanadium(V) oxide?

A2: A freshly prepared, stable solution of triisopropoxyvanadium(V) oxide in an anhydrous solvent should be a colorless to light yellow or pale yellow-orange liquid.[2][4][6]

Q3: What do color changes in my triisopropoxyvanadium(V) oxide solution indicate?

  • Green or Blue: Often indicates reduction to V(IV) or V(III) species.[5]

  • Brown/Orange precipitate: Suggests the formation of vanadium oxides through hydrolysis.

  • Darkening of color: Generally points towards decomposition.

Q4: How should I store solutions of triisopropoxyvanadium(V) oxide?

A4: To maximize stability, solutions should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[2] For short-term storage, refrigeration may be suitable, but it is always best to prepare solutions fresh for optimal performance.

Q5: Can I use stabilizing agents to prolong the shelf-life of my solution?

A5: While the use of specific stabilizers for triisopropoxyvanadium(V) oxide solutions is not well-documented in readily available literature, the use of chelating agents can be a strategy to stabilize metal alkoxides. These agents can coordinate to the metal center and reduce its reactivity towards hydrolysis. However, the addition of any such agent will modify the chemical nature of the precursor and may affect its downstream reactivity. Small-scale pilot experiments are recommended to evaluate the effect of any potential stabilizer on your specific application.

Q6: What analytical techniques can I use to assess the stability of my solution?

A6: Several analytical techniques can be employed to monitor the integrity of your triisopropoxyvanadium(V) oxide solution:

  • NMR Spectroscopy: 51V NMR is a powerful tool for characterizing vanadium complexes and can detect changes in the coordination environment and oxidation state of the vanadium center.[7]

  • UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can indicate the formation of different vanadium species and the onset of decomposition.[8][9]

  • FTIR Spectroscopy: Can be used to monitor the disappearance of V-O-C bonds and the appearance of V=O or V-O-V bands associated with hydrolysis and condensation products.

Quantitative Data Summary

Due to the high reactivity of triisopropoxyvanadium(V) oxide, quantitative data on its long-term stability in solution is limited in publicly available literature. Stability is highly dependent on the strict exclusion of water.

ParameterRecommended ConditionRationale
Solvent Water Content < 50 ppmTo minimize hydrolysis and subsequent precipitation.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.[2][4]
Storage Temperature < 15°C (in a cool, dark place)To slow down potential thermal decomposition pathways.
Light Exposure Minimal (store in dark/amber vials)To prevent potential light-induced reduction of the vanadium center.

Note: The shelf life of solutions is highly variable and depends on the rigor of the anhydrous and anaerobic techniques employed. It is strongly recommended to use freshly prepared solutions for sensitive applications.

Experimental Protocols

Protocol 1: Preparation of a Standardized Triisopropoxyvanadium(V) Oxide Solution

This protocol describes the preparation of a stock solution of triisopropoxyvanadium(V) oxide with precautions to ensure initial stability.

Materials:

  • Triisopropoxyvanadium(V) oxide (commercially available)

  • Anhydrous solvent (e.g., toluene, hexane)

  • Oven-dried glassware (e.g., volumetric flask, syringes)

  • Inert atmosphere source (glovebox or Schlenk line)

  • Septa and needles

Procedure:

  • Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas or in a desiccator.

  • Perform all manipulations under a strict inert atmosphere (argon or nitrogen).

  • Using a dry, gas-tight syringe, draw the desired volume of triisopropoxyvanadium(V) oxide.

  • Transfer the liquid to a dry, tared volumetric flask that has been purged with inert gas and sealed with a septum.

  • Add the desired volume of anhydrous solvent to the flask via a dry syringe to achieve the target concentration.

  • Gently swirl the flask to ensure homogeneity.

  • Seal the flask with a glass stopper or a securely fastened septum and wrap the connection with parafilm.

  • Store the solution in a cool, dark place.

Visualizations

experimental_workflow Experimental Workflow for Preparing and Using Triisopropoxyvanadium(V) Oxide Solutions cluster_prep Solution Preparation prep Preparation of Solution storage Storage usage Use in Experiment storage->usage analysis Analysis of Stability usage->analysis Monitor Stability troubleshooting Troubleshooting analysis->troubleshooting If Unstable troubleshooting->prep Prepare Fresh Solution dry_glassware 1. Dry Glassware inert_atm 2. Establish Inert Atmosphere dry_glassware->inert_atm add_vanadium 3. Add Triisopropoxyvanadium(V) Oxide inert_atm->add_vanadium add_solvent 4. Add Anhydrous Solvent add_vanadium->add_solvent homogenize 5. Homogenize add_solvent->homogenize homogenize->storage Store or Use Immediately troubleshooting_logic Troubleshooting Logic for Unstable Solutions start Observe Solution Instability (Precipitate, Color Change) check_moisture Was the solution exposed to moisture? start->check_moisture check_light Was the solution exposed to light? check_moisture->check_light No action_remake Discard and prepare a fresh solution using strict anhydrous/anaerobic techniques. check_moisture->action_remake Yes check_solvent Is the solvent anhydrous and high purity? check_light->check_solvent No action_store_dark Store solutions in the dark. check_light->action_store_dark Yes check_solvent->action_remake Yes (and still unstable) action_purify_solvent Use freshly dried and purified solvent. check_solvent->action_purify_solvent No yes_moisture Yes no_moisture No yes_light Yes no_light No yes_solvent No no_solvent Yes action_store_dark->action_remake action_purify_solvent->action_remake

References

Technical Support Center: Optimizing Triisopropoxyvanadium(V)oxide Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing triisopropoxyvanadium(V)oxide, also known as vanadyl triisopropoxide (VO(O-iPr)₃), in catalytic reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

This compound is a versatile precursor and catalyst, primarily used in various oxidation reactions. Its key applications include the epoxidation of alkenes and allylic alcohols, and the oxidation of sulfides to sulfoxides and sulfones.[1][2][3][4][5][6] It is valued for its high reactivity and solubility, which allows for precise control in catalytic systems.[2]

Q2: How should I handle and store this compound?

This compound is sensitive to moisture and air.[3] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to maintain its reactivity.[3] It is also a flammable liquid, so it should be kept away from heat, sparks, and open flames.[2][3][7]

Q3: Does the catalyst require activation before use?

In many applications, this compound is converted in situ into the active catalytic species.[1] This often occurs in the presence of an oxidizing agent. For certain reactions, particularly asymmetric epoxidations, pre-reaction with chiral ligands, such as hydroxamic acids, is necessary to form the active chiral vanadium complex.[1][8]

Q4: What are common oxidants used with this catalyst?

Commonly used oxidants include tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide (CHP).[1][9] The choice of oxidant can significantly influence the reaction's efficiency and selectivity.

Troubleshooting Guide

Problem 1: Low or No Catalytic Activity

Possible Cause A: Catalyst Decomposition

  • Solution: this compound is sensitive to moisture. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere. The catalyst can be sensitive to air and moisture, requiring careful storage under inert conditions to preserve its reactivity.[3]

Possible Cause B: Inactive Catalyst Species

  • Solution: The active catalytic species is typically formed in situ. Ensure the reaction conditions, such as temperature and the presence of co-reagents (e.g., oxidants, ligands), are suitable for its formation. For some reactions, a pre-reaction step to form the active complex may be necessary.[1]

Possible Cause C: Incorrect Ligand Choice

  • Solution: In asymmetric catalysis, the choice of chiral ligand is critical. The ligand's structure can significantly impact both enantioselectivity and conversion rates.[8] Experiment with different ligands if the desired activity is not achieved.

Problem 2: Poor Selectivity (e.g., low enantioselectivity in asymmetric reactions)

Possible Cause A: Suboptimal Reaction Temperature

  • Solution: Temperature plays a crucial role in selectivity. For asymmetric epoxidations, lower temperatures (e.g., 0 °C) often lead to higher enantiomeric excess.[1] A systematic study of the reaction temperature is recommended to find the optimal conditions.

Possible Cause B: Inappropriate Solvent

  • Solution: The solvent can influence the catalyst's chiral environment. Screening different solvents, such as dichloromethane (B109758) or toluene, can help improve enantioselectivity.[1][8]

Possible Cause C: Ligand Symmetry

  • Solution: The symmetry of the chiral ligand can affect the catalytic performance. In some cases, C1-symmetric ligands have been shown to provide a good balance of high conversion and enantioselectivity compared to C2-symmetric ligands.[8]

Problem 3: Catalyst Deactivation During the Reaction

Possible Cause A: Thermal Degradation

  • Solution: While some reactions require elevated temperatures, prolonged exposure to high temperatures can lead to catalyst decomposition or the formation of inactive vanadium oxide species. Monitor the reaction progress and avoid unnecessarily long reaction times at high temperatures.

Possible Cause B: Poisoning

  • Solution: Certain functional groups in the substrate or impurities in the reagents can act as poisons to the catalyst. Ensure the purity of all starting materials.

Possible Cause C: Formation of Inactive Vanadium Species

  • Solution: The vanadium center can be reduced to a lower, less active oxidation state during the catalytic cycle. The re-oxidation to the active V(V) state by the oxidant is a crucial step. If this re-oxidation is slow or inhibited, the catalyst will deactivate. Ensure an appropriate catalyst-to-oxidant ratio.

Experimental Protocols & Data

Table 1: Optimized Reaction Conditions for Asymmetric Epoxidation of Allylic Alcohols
ParameterCondition 1Condition 2Reference
Catalyst VO(O-iPr)₃[VO(acac)₂][1]
Ligand Chiral Hydroxamic Acid (HA3)Chiral Hydroxamic Acid[1][8]
Oxidant Cumene Hydroperoxide (CHP)tert-Butyl Hydroperoxide (TBHP)[1]
Solvent TolueneDichloromethane[1]
Temperature 0 °C40 °C[1]
Catalyst Loading Not specified1.5 mol%[1]
Reaction Time 8 days5 hours[1]
Yield up to 56%Not specified[1]
Enantiomeric Excess 94%64%[1]
Table 2: Conditions for Catalytic Oxidation of Thioanisole
ParameterConditionReference
Catalyst Vanadium(IV/V) complexes[5]
Oxidant 30% H₂O₂[5]
Solvent Methanol[10]
Temperature 0 °C[10]
Selectivity to Sulfoxide > 95%[10]
General Protocol for Asymmetric Epoxidation of an Allylic Alcohol
  • Catalyst Preparation (Pre-reaction): In a flame-dried flask under an inert atmosphere, dissolve the chiral hydroxamic acid ligand in the chosen anhydrous solvent (e.g., toluene).

  • Add this compound to the solution and stir for the specified time at the designated temperature to allow for the formation of the active chiral complex.

  • Epoxidation Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C).

  • Add the allylic alcohol substrate to the reaction mixture.

  • Slowly add the oxidant (e.g., CHP) to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the product using column chromatography.

Visual Guides

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification prep_start Start: Flame-dried flask under inert atmosphere add_ligand Add chiral ligand and anhydrous solvent prep_start->add_ligand add_catalyst Add VO(O-iPr)3 add_ligand->add_catalyst stir Stir to form active complex add_catalyst->stir cool Cool catalyst solution stir->cool add_substrate Add allylic alcohol cool->add_substrate add_oxidant Slowly add oxidant add_substrate->add_oxidant monitor Monitor reaction progress add_oxidant->monitor quench Quench reaction monitor->quench workup Aqueous workup quench->workup purify Purify product workup->purify troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagent Purity cluster_ligand Ligand Evaluation start Low/No Activity? check_conditions Check Reaction Conditions start->check_conditions Yes check_reagents Check Reagent Purity start->check_reagents Yes check_ligand Evaluate Ligand Choice start->check_ligand Yes temp Optimize Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent atmosphere Ensure Inert Atmosphere check_conditions->atmosphere anhydrous Use Anhydrous Reagents check_reagents->anhydrous pure_substrate Purify Substrate check_reagents->pure_substrate diff_ligand Try Different Ligand check_ligand->diff_ligand pre_reaction Optimize Pre-reaction check_ligand->pre_reaction success Improved Activity temp->success solvent->success atmosphere->success anhydrous->success pure_substrate->success diff_ligand->success pre_reaction->success

References

preventing side reactions in triisopropoxyvanadium(v)oxide mediated oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triisopropoxyvanadium(V)oxide (VO(O-iPr)₃) mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the oxidation of alcohols and other sensitive substrates using this compound.

Issue 1: Over-oxidation of Primary Alcohols to Carboxylic Acids

Q1: My primary alcohol is being over-oxidized to a carboxylic acid. How can I selectively obtain the aldehyde?

A1: Over-oxidation to carboxylic acids is a common side reaction, often facilitated by the presence of water which hydrates the initially formed aldehyde to a gem-diol, a species that is readily oxidized further.[1][2][3][4][5][6] To favor the formation of the aldehyde, consider the following strategies:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Aprotic Solvents: Employ aprotic solvents such as toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).

  • Control of Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS. Shorter reaction times and lower temperatures can often minimize over-oxidation.

  • Use of a Mild Oxidant System: While VO(O-iPr)₃ is the primary mediator, the choice of co-oxidant is crucial. Systems like V₂O₅ with H₅IO₆ in an ionic liquid have shown high selectivity for aldehydes from primary alcohols.[7]

Q2: Is there a general protocol for maximizing aldehyde yield?

A2: Yes, a general approach involves the slow addition of the oxidant to a solution of the alcohol and the vanadium catalyst in a dry, aprotic solvent at a controlled temperature. Continuous monitoring is key to stopping the reaction once the starting material is consumed and before significant over-oxidation occurs.

Issue 2: Formation of Ester Byproducts

Q3: I am observing the formation of an ester byproduct in my reaction. What is the cause and how can I prevent it?

A3: Ester formation can occur through the reaction of the aldehyde product with the starting alcohol to form a hemiacetal, which is then oxidized to the ester. This is more likely to be an issue when the reaction is run at higher concentrations or for extended periods.

  • Addition of a Mild Base: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), can help to prevent the formation of the hemiacetal intermediate. The base is thought to inhibit the acid-catalyzed formation of the hemiacetal.

  • Stoichiometry Control: Using a slight excess of the oxidant can help to ensure the complete consumption of the starting alcohol, reducing the opportunity for it to react with the aldehyde product.

Issue 3: C-C Bond Cleavage

Q4: I am working with a diol or a substrate with a strained ring and observing C-C bond cleavage. How can this be avoided?

A4: C-C bond cleavage can be a significant side reaction, particularly in the oxidation of vicinal diols or strained cyclic alcohols. The mechanism often involves the formation of a cyclic intermediate with the vanadium catalyst, which can then fragment.

  • Ligand Modification: The reactivity of the vanadium center can be tuned by the addition of ligands. While specific ligands for preventing C-C bond cleavage with VO(O-iPr)₃ are not extensively documented in readily available literature, exploring the use of bidentate ligands could potentially stabilize the vanadium complex and disfavor the fragmentation pathway.

  • Temperature Control: Lowering the reaction temperature can often reduce the rate of C-C bond cleavage relative to the desired oxidation.

  • Alternative Oxidants: If C-C bond cleavage remains a persistent issue, considering a different catalytic system may be necessary.

Issue 4: Low or No Reactivity

Q5: My oxidation reaction is very slow or not proceeding at all. What are the possible reasons and solutions?

A5: Low reactivity can stem from several factors:

  • Catalyst Deactivation: this compound is sensitive to moisture.[8] Ensure that the catalyst is handled and stored under anhydrous conditions.

  • Steric Hindrance: Highly hindered alcohols may react more slowly. In such cases, increasing the reaction temperature or using a less sterically demanding vanadium precursor might be beneficial.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Ensure the solvent is compatible with the reagents and capable of dissolving the substrate and catalyst.

Quantitative Data Summary

The following table summarizes representative yields for the selective oxidation of primary alcohols to aldehydes using a vanadium(V) oxide-based system. While not exclusively using VO(O-iPr)₃, this data from a V₂O₅/H₅IO₆ system in an ionic liquid provides a strong indication of the achievable selectivity.[7]

Substrate (Primary Alcohol)Product (Aldehyde)Yield (%)
Benzyl alcoholBenzaldehyde92
4-Methylbenzyl alcohol4-Methylbenzaldehyde93
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde90
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde92
2-Thiophenemethanol2-Thiophenecarboxaldehyde85
2-Furanmethanol2-Furancarboxaldehyde88
2-Pyridinemethanol2-Pyridinecarboxaldehyde83
Cinnamyl alcoholCinnamaldehyde90
1-HeptanolHeptanal94
1-OctanolOctanal91

Experimental Protocols

Protocol 1: General Procedure for the Selective Oxidation of a Primary Alcohol to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst Addition: Add this compound (0.05 mmol, 5 mol%) to the solution.

  • Oxidant Addition: In a separate flask, prepare a solution of the chosen co-oxidant (e.g., tert-butyl hydroperoxide, 1.2 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the alcohol solution over a period of 30 minutes at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Oxidation_Pathway Primary_Alcohol Primary Alcohol Aldehyde Aldehyde Primary_Alcohol->Aldehyde VO(O-iPr)3 Oxidation Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Over-oxidation (H2O) Hemiacetal Hemiacetal Aldehyde->Hemiacetal + Primary Alcohol Ester Ester Hemiacetal->Ester Oxidation

Caption: General reaction pathways in the oxidation of primary alcohols, highlighting the desired path to the aldehyde and common side reactions leading to carboxylic acids and esters.

Troubleshooting_Workflow Start Experiment Start Problem Identify Side Product(s) Start->Problem OverOxidation Over-oxidation to Carboxylic Acid? Problem->OverOxidation EsterFormation Ester Formation? Problem->EsterFormation Cleavage C-C Bond Cleavage? Problem->Cleavage Sol_OverOx 1. Ensure anhydrous conditions. 2. Use aprotic solvent. 3. Decrease reaction time/temp. OverOxidation->Sol_OverOx Sol_Ester 1. Add mild base (e.g., K2CO3). 2. Control stoichiometry. EsterFormation->Sol_Ester Sol_Cleavage 1. Lower reaction temperature. 2. Consider ligand addition. Cleavage->Sol_Cleavage Success Desired Product Obtained Sol_OverOx->Success Sol_Ester->Success Sol_Cleavage->Success

Caption: A troubleshooting workflow to diagnose and address common side reactions in this compound mediated oxidations.

References

troubleshooting low yields in triisopropoxyvanadium(v)oxide catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for reactions catalyzed by triisopropoxyvanadium(V)oxide, also known as vanadyl triisopropoxide [VO(O-iPr)₃]. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

This compound is a versatile catalyst primarily used in various oxidation reactions in organic synthesis. Its key applications include the epoxidation of alkenes, particularly allylic and homoallylic alcohols, and the oxidation of alcohols to aldehydes and ketones.[1] Its ability to facilitate these transformations efficiently makes it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.[1][2]

Q2: How should this compound be handled and stored?

This catalyst is highly sensitive to moisture and air.[2] Proper handling and storage are crucial to maintain its catalytic activity. It should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon. All glassware and solvents used with the catalyst should be rigorously dried to prevent hydrolysis, which leads to the formation of inactive vanadium oxides.[3]

Q3: What are the common oxidants used with this catalyst?

For epoxidation reactions, alkyl hydroperoxides are the most common oxidants. tert-Butyl hydroperoxide (TBHP) is widely used, often as a solution in a non-polar solvent like decane (B31447) or toluene (B28343).[4][5] In some cases, cumene (B47948) hydroperoxide (CHP) has been shown to be more effective.[6] For alcohol oxidations, atmospheric oxygen can be used as the terminal oxidant.

Q4: Can this catalyst be used for asymmetric synthesis?

Yes, this compound can be used in asymmetric epoxidation reactions by employing chiral ligands. Chiral hydroxamic acids and their derivatives have been successfully used to induce high enantioselectivity in the epoxidation of allylic and homoallylic alcohols.[7]

Troubleshooting Guide for Low Yields

Low yields are a common issue in catalytic reactions. This guide provides a systematic approach to troubleshooting reactions catalyzed by this compound.

Problem 1: The reaction is not starting or is proceeding very slowly.

Possible Cause 1: Inactive Catalyst

  • Moisture Contamination: The catalyst is extremely sensitive to water, which causes it to hydrolyze into inactive vanadium oxides.[2][3]

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly distilled solvents and store the catalyst under an inert atmosphere.[3] Adding activated molecular sieves (3Å or 4Å) to the reaction mixture can help scavenge trace amounts of water.

  • Improper Storage: Exposure to air and light can lead to catalyst degradation.

    • Solution: Store the catalyst in a tightly sealed container, under nitrogen or argon, in a refrigerator.

Possible Cause 2: Suboptimal Reaction Conditions

  • Incorrect Temperature: The reaction temperature can significantly impact the rate.

    • Solution: For epoxidations of allylic alcohols, reactions are often run at temperatures ranging from 0°C to room temperature.[5] For less reactive substrates, gentle heating may be necessary, but this can sometimes negatively impact selectivity.[4]

  • Low Catalyst Loading: Insufficient catalyst will result in a slow reaction.

    • Solution: While typical catalyst loading is around 1-2 mol%, for sluggish reactions, consider increasing the loading to 5 mol%.

Problem 2: The reaction starts but gives a low yield of the desired product.

Possible Cause 1: Catalyst Deactivation During the Reaction

  • Formation of Inactive Vanadium Species: The catalyst can be converted into inactive forms during the reaction.

    • Solution: Ensure the correct stoichiometry of the oxidant is used. An excess of the hydroperoxide can sometimes lead to catalyst degradation.

Possible Cause 2: Side Reactions

  • Epoxide Ring-Opening: The formed epoxide can undergo ring-opening, especially in the presence of nucleophiles or acidic impurities.

    • Solution: Use a non-coordinating, aprotic solvent. Ensure the reaction work-up is performed promptly and under neutral or slightly basic conditions to prevent acid-catalyzed decomposition.

  • Allylic Oxidation: In some cases, particularly with certain substrates, allylic oxidation can compete with epoxidation, leading to the formation of enones and enols.

    • Solution: Modifying the solvent or using a different oxidant may help to suppress this side reaction. Non-polar solvents like toluene or dichloromethane (B109758) are often preferred.[4]

Possible Cause 3: Substrate-Related Issues

  • Steric Hindrance: Highly substituted or sterically hindered substrates may react slowly or not at all.

    • Solution: Increase the reaction temperature and/or catalyst loading. In some cases, a different catalyst system may be required.

  • Presence of Inhibiting Functional Groups: Certain functional groups on the substrate can coordinate to the vanadium center and inhibit catalysis.

    • Solution: Protect interfering functional groups before the catalytic reaction.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield and enantioselectivity of this compound catalyzed epoxidation of allylic alcohols.

Table 1: Effect of Solvent on Epoxidation Yield

SubstrateOxidantCatalyst SystemSolventYield (%)Reference
CycloalkeneTBHPVanadium-salenCCl₄~90[4]
CycloalkeneTBHPVanadium-salenCHCl₃84[4]
CycloalkeneO₂Oxovanadium(IV) with N₂O₂-donor ligandsAcetonitrile:DMF (3:2)up to 60[4]

Table 2: Effect of Catalyst Loading and Temperature on Enantioselectivity

SubstrateOxidantCatalyst SystemCatalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)Reference
Homoallylic AlcoholCHPVO(O-iPr)₃ with chiral ligand10up to 5694[4]
Allylic AlcoholTBHPVO(O-iPr)₃ with chiral ligand<10 - RTHighHigh (for Z-olefins)[5]

Experimental Protocols

Detailed Protocol for the Epoxidation of Geraniol (B1671447) using a Vanadium Catalyst

This protocol is adapted from procedures for vanadium-catalyzed epoxidation of allylic alcohols.

Materials:

  • This compound [VO(O-iPr)₃]

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

  • Anhydrous dichloromethane (DCM) or toluene

  • Activated 3Å molecular sieves

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add activated 3Å molecular sieves.

    • Add anhydrous dichloromethane (or toluene) to the flask.

    • Add geraniol (1.0 eq) to the solvent.

    • Add this compound (0.01-0.02 eq) to the solution. The solution should turn a light yellow-orange color.

  • Reaction Execution:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add tert-butyl hydroperoxide (1.2-1.5 eq) dropwise over 10-15 minutes. The color of the solution may change.

    • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 1-3 hours), the reaction is complete.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Mandatory Visualizations

Catalytic Cycle

Catalytic_Cycle A VO(O-iPr)₃ (Catalyst Precursor) C Vanadium Alkoxide Intermediate A->C + Allylic Alcohol - i-PrOH B [VO(O-iPr)₂(Alkylperoxo)] (Active Oxidant) D VO(O-iPr)₂(OR) (After product release) B->D + Alkene (forms Epoxide) Product Epoxy Alcohol B->Product C->B + t-BuOOH - i-PrOH D->A + 2 i-PrOH - R-OH Byproduct t-BuOH D->Byproduct Substrate Allylic Alcohol (R-OH) Substrate->A Oxidant t-BuOOH Oxidant->B

Caption: Proposed catalytic cycle for the epoxidation of an allylic alcohol.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup (Dry glassware, inert atm.) Start->Setup Reagents Add Solvent, Substrate, and Catalyst Setup->Reagents Cool Cool to 0°C Reagents->Cool AddOxidant Add Oxidant (TBHP) dropwise Cool->AddOxidant Monitor Monitor by TLC AddOxidant->Monitor Workup Aqueous Work-up (Quench, Extract, Dry) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End (Pure Product) Purify->End

Caption: General experimental workflow for a catalyzed epoxidation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Check Catalyst Activity (Moisture sensitive?) Start->CheckCatalyst CheckConditions Verify Reaction Conditions (Temp., Conc., Time) Start->CheckConditions CheckReagents Assess Reagent Purity (Substrate, Oxidant, Solvent) Start->CheckReagents DrySystem Ensure Anhydrous Conditions CheckCatalyst->DrySystem Optimize Optimize Conditions (Increase Temp./Loading) CheckConditions->Optimize PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Success Improved Yield Optimize->Success PurifyReagents->Success DrySystem->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

catalyst deactivation of triisopropoxyvanadium(v)oxide and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts derived from triisopropoxyvanadium(V)oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of deactivation for catalysts synthesized from this compound?

A1: Catalysts derived from this compound, typically forming VOx species on a support, are susceptible to several deactivation mechanisms. The most common causes include:

  • Poisoning: Irreversible adsorption of contaminants on the active sites. Alkali and alkaline earth metals are particularly detrimental.[1][2]

  • Fouling: Physical deposition of substances from the reaction stream onto the catalyst surface, blocking pores and active sites. A common example is the formation of ammonium (B1175870) bisulfate in selective catalytic reduction (SCR) applications.

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of active vanadium oxide particles, reducing the active surface area. The support material can also undergo phase changes, such as the transformation of anatase TiO2 to the less active rutile form.

  • Coking: Deposition of carbonaceous residues on the catalyst surface, which is more prevalent in hydrocarbon oxidation reactions.

  • Over-reduction: In some reaction environments, the active V5+ species can be reduced to lower, less active oxidation states.

Q2: My catalyst is showing a gradual loss of activity. How can I determine the cause?

A2: A systematic approach is crucial to identify the root cause of gradual deactivation. We recommend the following steps:

  • Reaction Condition Analysis: Review your reaction parameters. Have there been any changes in feed composition, temperature, or pressure? Even minor impurities in the feed can act as poisons.

  • Catalyst Characterization: Analyze the spent catalyst and compare it to the fresh catalyst. Key techniques include:

    • BET surface area analysis: To check for sintering or pore blocking.

    • X-ray Diffraction (XRD): To identify any changes in the crystalline structure of the vanadium oxide or the support.

    • Temperature Programmed Desorption/Reduction (TPD/TPR): To probe the acidity and redox properties of the catalyst.

    • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of vanadium and identify surface contaminants.

    • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray (EDX) analysis: To visualize the catalyst morphology and elemental composition of surface deposits.

Q3: Is it possible to regenerate a deactivated this compound-derived catalyst?

A3: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.

  • Fouling and Coking: These are often reversible by washing or controlled combustion of the deposits.

  • Poisoning: Regeneration can be more challenging. Washing with acidic or alkaline solutions may remove some poisons, but often a portion of the active sites are irreversibly damaged.[3]

  • Sintering: This is generally an irreversible process.

Q4: What is the typical lifespan of a catalyst prepared from this compound?

A4: The lifespan of the catalyst is highly dependent on the specific application, reaction conditions (temperature, pressure, feed composition), and the presence of potential poisons. Under optimal conditions, these catalysts can be stable for thousands of hours. However, in harsh industrial environments, deactivation can be observed much more rapidly.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Sudden and significant drop in catalyst activity Poisoning: Introduction of a strong poison into the feed stream.1. Immediately stop the reaction and analyze the feed for impurities. 2. Characterize the catalyst for surface contaminants using XPS or EDX. 3. Attempt regeneration by washing (see Experimental Protocols).
Gradual decrease in catalyst activity over time Sintering: Operating at excessively high temperatures. Fouling/Coking: Gradual accumulation of deposits.1. Verify the reaction temperature is within the recommended range for the catalyst system. 2. Perform a thermal regeneration (calcination) to burn off coke. 3. For fouling, attempt a washing procedure. 4. Analyze the spent catalyst using BET and XRD to confirm sintering.
Change in product selectivity Selective poisoning of certain active sites: Some poisons may preferentially bind to sites responsible for the desired product formation. Change in vanadium oxidation state: The selectivity of vanadium oxide catalysts is often linked to the V5+/V4+ ratio.1. Analyze the feed for trace impurities. 2. Characterize the spent catalyst using XPS to determine the vanadium oxidation state. 3. A change in the reaction mechanism may be occurring; re-evaluate the reaction conditions.
Increase in pressure drop across the catalyst bed Fouling/Plugging: Deposition of solid materials in the catalyst bed.1. Visually inspect the catalyst bed for blockages. 2. If fouling is confirmed, the catalyst will need to be removed and cleaned or replaced.

Quantitative Data on Catalyst Deactivation

The following tables summarize quantitative data on the deactivation of vanadium oxide-based catalysts.

Table 1: Effect of Alkali Metal Poisoning on Catalyst Activity

Catalyst SystemPoisonPoison LoadingTemperature (°C)Activity Loss (%)Reference
V2O5-WO3/TiO2K2O1 wt.%350>70[4]
V2O5-WO3/TiO2NaOH0.5% in flue gas350~40[5]
V2O5-WO3/TiO2Na2ONot specifiedNot specifiedDecreased V5+=O bonds[5]

Table 2: Impact of Thermal Aging on Catalyst Properties

Catalyst SystemAging ConditionsChange in Surface AreaChange in NOx Conversion (at 350°C)Reference
VOx/TiO2580°C in static air for 100hSignificant lossDecrease to 33%[6]
V2O5-WO3/TiO2600°C for 6h (thermal)ReductionIncreased at <250°C[7]
V2O5-WO3/TiO2600°C for 6h (hydrothermal)ReductionNo significant effect[7]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Synthesis from this compound

This protocol describes a typical incipient wetness impregnation method.

  • Support Pre-treatment: Dry the desired support material (e.g., TiO2, Al2O3, SiO2) at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation: Dissolve the calculated amount of this compound in a suitable solvent (e.g., isopropanol) to achieve the desired vanadium loading. The volume of the solution should be equal to the pore volume of the support.

  • Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at 80-100°C for 12 hours to remove the solvent.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. A typical calcination program involves ramping the temperature to 450-550°C at a rate of 5-10°C/min and holding for 4-6 hours.

Protocol 2: Regeneration of a Deactivated Catalyst by Washing and Reimpregnation

This protocol is suitable for catalysts deactivated by poisoning or fouling.

  • Washing:

    • Grind the deactivated catalyst into a fine powder.

    • Wash the catalyst with deionized water, a dilute acid solution (e.g., 0.5 M H2SO4), or a dilute ammonia (B1221849) solution, depending on the nature of the poison.[3][8] A typical procedure involves stirring the catalyst powder in the washing solution for several hours at room temperature or slightly elevated temperatures (e.g., 60°C).

    • Filter and wash the catalyst thoroughly with deionized water until the filtrate is neutral.

    • Dry the washed catalyst at 120°C overnight.

  • Reimpregnation (if necessary):

    • If the washing step has removed some of the active vanadium species, reimpregnation may be necessary.

    • Follow the incipient wetness impregnation procedure described in Protocol 1 to re-introduce the desired amount of vanadium.

  • Calcination:

    • Calcine the washed and/or reimpregnated catalyst as described in Protocol 1 to restore the active vanadium oxide phase.

Visualizations

Catalyst Deactivation Pathways

DeactivationPathways cluster_causes Deactivation Causes cluster_mechanisms Deactivation Mechanisms cluster_effects Effects on Catalyst High Temperature High Temperature Sintering Sintering High Temperature->Sintering Poisons (e.g., Alkali Metals) Poisons (e.g., Alkali Metals) Poisoning Poisoning Poisons (e.g., Alkali Metals)->Poisoning Foulants (e.g., Ammonium Bisulfate) Foulants (e.g., Ammonium Bisulfate) Fouling Fouling Foulants (e.g., Ammonium Bisulfate)->Fouling Hydrocarbons Hydrocarbons Coking Coking Hydrocarbons->Coking Loss of Active Surface Area Loss of Active Surface Area Sintering->Loss of Active Surface Area Blocked Active Sites Blocked Active Sites Poisoning->Blocked Active Sites Change in V Oxidation State Change in V Oxidation State Poisoning->Change in V Oxidation State Fouling->Blocked Active Sites Pore Plugging Pore Plugging Fouling->Pore Plugging Coking->Blocked Active Sites Coking->Pore Plugging

Caption: Common deactivation pathways for vanadium oxide catalysts.

Catalyst Regeneration Workflow

RegenerationWorkflow Start Deactivated Catalyst Diagnosis Characterize Catalyst (BET, XRD, XPS, etc.) Start->Diagnosis Decision Deactivation Mechanism? Diagnosis->Decision FoulingCoking Fouling / Coking Decision->FoulingCoking Fouling/ Coking Poisoning Poisoning Decision->Poisoning Poisoning Sintering Sintering Decision->Sintering Sintering ThermalTreatment Thermal Treatment (Calcination) FoulingCoking->ThermalTreatment Washing Washing (Water, Acid, or Base) Poisoning->Washing Discard Discard Catalyst Sintering->Discard End Regenerated Catalyst ThermalTreatment->End Reimpregnation Reimpregnation of Active Component Washing->Reimpregnation FinalCalcination Final Calcination Reimpregnation->FinalCalcination FinalCalcination->End

Caption: A logical workflow for the regeneration of deactivated catalysts.

References

Technical Support Center: Enhancing the Selectivity of Triisopropoxyvanadium(V)oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triisopropoxyvanadium(v)oxide (VTIP) catalysts. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you enhance the selectivity of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (VTIP) and why is it used as a catalyst precursor?

A1: this compound is a versatile organometallic compound used as a precursor for preparing vanadium oxide catalysts. Its high reactivity, volatility, and controlled decomposition make it an excellent choice for creating highly dispersed vanadium oxide species on various support materials, which is crucial for achieving high selectivity in oxidation reactions.

Q2: What are the primary applications of VTIP-derived catalysts?

A2: VTIP-derived catalysts are primarily used in selective oxidation reactions, including the oxidation of alcohols to aldehydes and ketones, and the epoxidation of alkenes. These reactions are fundamental in the synthesis of fine chemicals and pharmaceutical intermediates.

Q3: What factors influence the selectivity of my VTIP-derived catalyst?

A3: The selectivity of your catalyst is influenced by several factors, including:

  • Support Material: The choice of support (e.g., TiO₂, Al₂O₃, SiO₂, ZrO₂) significantly impacts the dispersion and redox properties of the vanadium oxide species.

  • Vanadium Loading: The amount of vanadium on the support surface affects the nature of the active sites. Monolayer coverage is often key to high selectivity.

  • Reaction Temperature: Temperature affects reaction rates and can influence the prevalence of side reactions.

  • Solvent: The polarity and coordinating ability of the solvent can alter the reaction pathway.

  • Oxidant: The choice of oxidant (e.g., H₂O₂, TBHP, O₂) and its concentration are critical for controlling the reaction.

  • Catalyst Preparation Method: The method used to deposit the vanadium precursor onto the support (e.g., impregnation, sol-gel) and the subsequent calcination temperature determine the final structure of the catalytic sites.

Troubleshooting Guides

This section addresses common problems encountered during experiments with VTIP-derived catalysts.

Guide 1: Low Selectivity in Alcohol Oxidation

Problem: My primary alcohol oxidation is yielding significant amounts of carboxylic acid or ester byproducts instead of the desired aldehyde.

Symptom Possible Cause Troubleshooting Steps
Over-oxidation to Carboxylic Acid 1. Excess Oxidant: Too much oxidant is available, leading to further oxidation of the aldehyde. 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of over-oxidation. 3. Prolonged Reaction Time: Leaving the reaction for too long allows for the secondary oxidation to occur.1. Reduce Oxidant Stoichiometry: Start with a stoichiometric amount of oxidant relative to the alcohol and optimize from there. 2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to favor the initial oxidation step. 3. Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting material is consumed and the aldehyde is the major product.
Ester Formation 1. Acidic Conditions: The presence of acidic sites on the catalyst or in the reaction medium can catalyze the formation of a hemiacetal from the aldehyde and unreacted alcohol, which is then oxidized to an ester. 2. Basic Conditions (for some systems): In some cases, basic conditions can also promote side reactions.1. Add a Mild Base: For primary alcohol oxidation, adding a non-nucleophilic base like potassium carbonate (K₂CO₃) can inhibit hemiacetal formation.[1] 2. Optimize pH: If using a supported catalyst, the surface acidity of the support is crucial. Consider using a more neutral support.
Guide 2: Low Selectivity in Alkene Epoxidation

Problem: My alkene epoxidation is resulting in low yields of the epoxide and a high proportion of side products like diols or allylic oxidation products.

Symptom Possible Cause Troubleshooting Steps
Formation of Diols 1. Presence of Water: Water in the reaction mixture can lead to the acid- or base-catalyzed ring-opening of the epoxide to form a diol. 2. Acidic Catalyst Support: An acidic support can promote the hydrolysis of the epoxide.1. Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use of molecular sieves is recommended. 2. Choose a Neutral Support: Opt for a support with low surface acidity.
Formation of Allylic Oxidation Products (enones/enols) 1. High Reaction Temperature: Higher temperatures can favor the pathway leading to allylic oxidation over epoxidation. 2. Catalyst Structure: The nature of the vanadium species can influence the reaction pathway.1. Lower the Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity towards epoxidation. 2. Modify the Catalyst: The addition of certain promoters or changing the support material can suppress the allylic oxidation pathway. For instance, modifying a V₂O₅/MoO₃ catalyst with a TiO₂ layer has been shown to suppress epoxidation and favor allylic oxidation.[2]
Low or Inconsistent Stereoselectivity 1. Improper Catalyst-Substrate Interaction: The geometry of the transition state, which dictates stereoselectivity, is not being properly formed. 2. Presence of Impurities: Impurities can interfere with the chiral environment of the catalyst.1. Optimize Ligands (if applicable): If using a chiral ligand, ensure its purity and optimize the ligand-to-metal ratio. 2. Purify Substrate and Reagents: Ensure all starting materials are of high purity.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the selectivity of vanadium oxide catalysts.

Table 1: Effect of Support Material on the Selective Oxidation of Benzyl (B1604629) Alcohol

CatalystConversion (%)Selectivity to Benzaldehyde (%)Other ProductsReaction ConditionsReference
V₂O₅/Al₂O₃-High selectivity to dimethyl etherFormaldehyde (B43269)Aerobic, variable temp.[3]
V₂O₅/ZrO₂-High selectivity to formaldehydeDimethyl etherAerobic, variable temp.[3]
Au-Pd/TiO₂ (Anatase)~80~55-4h, 600 rpm, pH=2, 25mg catalyst[4]
Au@g-C₃N₄(urea)7585-4h, 600 rpm, pH=2, 25mg catalyst[4]
1 V₂O₅/STO~45~98Toluene120 °C, 5h[5]

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is illustrative of the trends observed.

Table 2: Effect of Vanadium Loading and Reaction Time on Cyclohexene Epoxidation

CatalystVanadium Loading (wt%)Reaction Time (h)Conversion (%)Selectivity to Cyclohexene Oxide (%)Reference
K10-V4-61470[6]
K10-V1-61850[6]
K10-V3-61946.5[6]
K10-V2-62020[6]
40% PVMo/Hmont4039889[7]

Reaction Conditions: tert-butyl hydroperoxide (TBHP) as oxidant.

Table 3: Influence of Calcination Temperature on Catalyst Performance

CatalystCalcination Temp (°C)Key ObservationApplicationReference
V₂O₅/TiO₂500 - 850Activity for NH₃-SCR varies with temperature, linked to changes in polymeric vanadyl species and redox capacity.NH₃-SCR[8]
V₂O₅-TiO₂400 - 600High selectivity to formaldehyde at low temperatures (200-330 °C) in methanol (B129727) oxidation, which decreases with increasing temperature.Methanol Oxidation[9]
V₂O₅–MoO₃/TiO₂300 - 700Catalyst calcined at 500 °C showed the highest efficiency for NH₃-SCR due to the formation of polymeric vanadate (B1173111) with active oxygen.NH₃-SCR[10]

Experimental Protocols

Protocol 1: Preparation of a Supported Vanadium Oxide Catalyst via Impregnation using VTIP

This protocol describes the preparation of a V₂O₅/SiO₂ catalyst.

Materials:

  • This compound (VTIP)

  • Silica (B1680970) (SiO₂) support (high surface area)

  • Anhydrous isopropanol

  • Schlenk flask and line

  • Rotary evaporator

  • Tube furnace

Procedure:

  • Drying the Support: Dry the silica support under vacuum at 120 °C for at least 4 hours to remove adsorbed water.

  • Preparation of the Precursor Solution: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line, prepare a solution of VTIP in anhydrous isopropanol. The concentration will depend on the desired vanadium loading.

  • Impregnation: Add the dried silica support to the VTIP solution. Stir the suspension at room temperature for 24 hours to ensure uniform impregnation.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting powder in a vacuum oven at 110 °C overnight.

  • Calcination: Place the dried powder in a tube furnace. Calcine the material under a flow of dry air. A typical calcination program involves ramping the temperature to 500 °C at a rate of 2 °C/min and holding it at that temperature for 4 hours.[11]

  • Characterization: The final catalyst should be characterized using techniques such as BET for surface area analysis, XRD for phase identification, and XPS to determine the vanadium oxidation state.[12]

Protocol 2: Selective Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Supported vanadium oxide catalyst (e.g., V₂O₅/TiO₂)

  • Benzyl alcohol

  • Toluene (solvent)

  • Aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) (oxidant)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a round-bottom flask, add the supported vanadium oxide catalyst (typically 1-5 mol% vanadium relative to the substrate).

  • Addition of Reactants: Add toluene, followed by benzyl alcohol.

  • Initiation of Reaction: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 80-100 °C).

  • Oxidant Addition: Add the oxidant (e.g., H₂O₂ or TBHP) dropwise over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. Filter the catalyst. The organic phase can then be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.

  • Purification and Analysis: Purify the crude product by column chromatography or distillation. Analyze the final product and determine the yield and selectivity using GC and/or NMR.

Protocol 3: Regeneration of a Deactivated Vanadium Oxide Catalyst

This protocol is a general guideline for the regeneration of a coked vanadium oxide catalyst.

Materials:

  • Deactivated (coked) vanadium oxide catalyst

  • Tube furnace

  • Air or a mixture of oxygen and an inert gas (e.g., N₂)

Procedure:

  • Catalyst Loading: Place the deactivated catalyst in a tube furnace.

  • Coke Combustion: Heat the catalyst in a controlled flow of air or an O₂/N₂ mixture. A typical procedure involves slowly ramping the temperature to between 400 °C and 600 °C and holding it for several hours to burn off the carbonaceous deposits (coke). The exact temperature and duration will depend on the nature of the coke and the thermal stability of the catalyst.

  • Cooling: After the combustion step, cool the catalyst down to room temperature under a flow of inert gas.

  • Re-characterization: The regenerated catalyst should be characterized to ensure its structural integrity and the restoration of its active sites.

For catalysts poisoned by alkali metals, a washing step with an acidic or basic solution may be necessary before the thermal treatment to remove the poisoning species.[13]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of VTIP catalysts.

Troubleshooting_Low_Selectivity Start Low Selectivity Observed Check_Reaction Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Reaction Check_Reagents Analyze Reagent Purity (Substrate, Oxidant) Start->Check_Reagents Check_Catalyst Characterize Catalyst (Loading, Dispersion, Support) Start->Check_Catalyst Optimize_Conditions Systematically Vary Parameters (e.g., lower temp, shorter time) Check_Reaction->Optimize_Conditions Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Modify_Catalyst Prepare Fresh Catalyst or Modify Support/Loading Check_Catalyst->Modify_Catalyst Resolution Improved Selectivity Optimize_Conditions->Resolution Purify_Reagents->Resolution Modify_Catalyst->Resolution

Caption: A logical workflow for troubleshooting low selectivity in vanadium-catalyzed reactions.

Caption: Experimental workflow for preparing a supported vanadium oxide catalyst from VTIP.

Mars_van_Krevelen_Mechanism Catalyst_Ox Oxidized Catalyst (V⁵⁺=O) Catalyst_Red Reduced Catalyst (V⁴⁺-□) Catalyst_Ox->Catalyst_Red 1. Substrate (R-H) adsorbs 2. Lattice oxygen transfer 3. Product (R-O) desorbs Catalyst_Red->Catalyst_Ox 1. Gaseous O₂ adsorbs 2. Re-oxidation of catalyst

Caption: A simplified representation of the Mars-van Krevelen mechanism for catalytic oxidation.

References

Technical Support Center: Purification of Triisopropoxyvanadium(V) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with triisopropoxyvanadium(V) oxide. The focus is on purification, a critical step for ensuring the quality and reactivity of this versatile catalyst and precursor.

Troubleshooting Guide

Encountering issues during the purification of triisopropoxyvanadium(V) oxide is common, primarily due to its sensitivity to moisture. This guide outlines potential problems, their likely causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Product Discoloration (Darkening or Orange/Brown Hue) Hydrolysis due to exposure to atmospheric moisture.Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the distillation is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled, anhydrous solvents if applicable.
Presence of lower oxidation state vanadium species.If the crude material is significantly discolored, consider a pre-treatment with a mild oxidizing agent, followed by filtration before distillation. However, for most applications, vacuum distillation is sufficient to separate the desired product.
Low Yield of Distilled Product Incomplete reaction during synthesis of the crude product.Optimize the synthesis reaction conditions to maximize the formation of triisopropoxyvanadium(V) oxide before attempting purification.
Loss of product due to improper handling of the moisture-sensitive compound.Handle the crude and purified product using Schlenk line techniques or in a glovebox to minimize exposure to air.
Inefficient distillation setup.Ensure the vacuum is stable and reaches the required low pressure. Check for leaks in the distillation apparatus. Use a short-path distillation apparatus for small quantities to minimize losses.
Product Solidifies in the Condenser The temperature of the condenser is too low.Use a condenser with a controlled temperature fluid that is slightly above the melting point of triisopropoxyvanadium(V) oxide (-11°C) but still allows for efficient condensation.
Bumping or Uncontrolled Boiling During Distillation Uneven heating of the distillation flask.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Heat the distillation flask in a temperature-controlled oil bath for even heat distribution.
Cloudy or Hazy Distillate Co-distillation of volatile impurities or fine particulate matter.Ensure the crude material is free of solid impurities before distillation. A preliminary filtration under inert atmosphere may be necessary.
Onset of hydrolysis in the receiving flask.Ensure the receiving flask is dry and under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying triisopropoxyvanadium(V) oxide?

The most effective and commonly used method for purifying triisopropoxyvanadium(V) oxide is vacuum distillation.[1] This technique is ideal for separating the volatile product from non-volatile impurities and decomposition products.

Q2: Why is it crucial to perform the purification under an inert atmosphere?

Triisopropoxyvanadium(V) oxide is highly sensitive to moisture.[2] Exposure to water in the air will cause it to hydrolyze, leading to the formation of vanadium oxides and isopropanol (B130326). This not only contaminates the product but also reduces the yield. Performing the distillation under a dry, inert atmosphere (like nitrogen or argon) prevents this decomposition.

Q3: What are the typical impurities found in crude triisopropoxyvanadium(V) oxide?

Common impurities can include:

  • Hydrolysis products: Formed from exposure to moisture.

  • Residual solvents: Such as isopropanol or benzene (B151609) that may have been used in the synthesis.[1]

  • Unreacted starting materials.

  • Other vanadium oxide species: With different oxidation states, which can affect the material's properties.

Q4: What are the expected boiling point and pressure for the vacuum distillation?

The boiling point of triisopropoxyvanadium(V) oxide is dependent on the pressure. A commonly cited value is 80-82 °C at a pressure of 2 mm Hg.[3][4]

Quantitative Data Summary

ParameterValueReference(s)
Boiling Point 80-82 °C @ 2 mm Hg[3][4]
Molecular Weight 244.20 g/mol [4]
Density 1.035 g/mL at 25 °C[3]
Appearance Colorless to pale yellow-orange liquid[1][2]
Purity (Commercial) ~98%[2]

Detailed Experimental Protocol: Vacuum Distillation

This protocol outlines the steps for purifying triisopropoxyvanadium(V) oxide using vacuum distillation. All manipulations should be carried out using standard Schlenk line or glovebox techniques to exclude air and moisture.

Materials and Equipment:

  • Crude triisopropoxyvanadium(V) oxide

  • Schlenk-type distillation apparatus (including a distillation flask, distillation head with condenser, and receiving flask)

  • Vacuum pump capable of reaching <1 mmHg

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Heating mantle or oil bath with a magnetic stirrer

  • Thermometer

  • Dry glassware

Procedure:

  • Apparatus Setup:

    • Assemble the Schlenk-type distillation apparatus. Ensure all joints are well-greased and sealed.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a Schlenk line, which allows for alternating between vacuum and an inert gas supply.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile substances.

  • System Preparation:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool under a stream of inert gas, or flame-dry under vacuum.

    • Assemble the apparatus while hot and purge with inert gas.

  • Charging the Flask:

    • Under a positive pressure of inert gas, transfer the crude triisopropoxyvanadium(V) oxide into the distillation flask.

  • Distillation:

    • Slowly and carefully apply vacuum to the system. Be mindful of any initial bubbling from residual volatile solvents.

    • Once a stable vacuum is achieved (ideally ≤ 2 mm Hg), begin heating the distillation flask using an oil bath or heating mantle.

    • Commence stirring to ensure smooth boiling.

    • Gradually increase the temperature of the bath. The product will begin to distill when the vapor temperature reaches approximately 80-82 °C (at 2 mm Hg).

    • Collect the fraction that distills at a constant temperature. The first fraction may contain more volatile impurities and should be discarded.

  • Completion and Product Recovery:

    • Once the distillation is complete, turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Slowly reintroduce the inert gas to the system to break the vacuum.

    • Under a positive pressure of inert gas, the receiving flask containing the purified, colorless to pale yellow liquid product can be disconnected and sealed.

  • Storage:

    • Store the purified triisopropoxyvanadium(V) oxide in a sealed container under an inert atmosphere and away from moisture.

Purification Workflow Diagram

PurificationWorkflow Purification Workflow for Triisopropoxyvanadium(V) Oxide Crude Crude VO(O-i-Pr)3 Charge Charge Flask under Inert Atmosphere Crude->Charge Transfer Setup Assemble & Dry Distillation Apparatus Setup->Charge Distill Vacuum Distillation (80-82°C @ 2 mmHg) Charge->Distill Apply Vacuum & Heat Collect Collect Pure Fraction Distill->Collect Condensation Impurities Non-Volatile Impurities & Decomposition Products Distill->Impurities Residue Store Store under Inert Atmosphere Collect->Store

Caption: Workflow for the purification of triisopropoxyvanadium(V) oxide.

References

storage and handling best practices for triisopropoxyvanadium(v)oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for triisopropoxyvanadium(V)oxide. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound.

Issue 1: The color of my this compound has changed from its initial pale yellow/gold to a green, blue, or brown hue.

  • Possible Cause: This color change is a strong indicator of product degradation, likely due to exposure to moisture or air. This compound is highly sensitive to hydrolysis and oxidation. The different colors may correspond to the formation of vanadium species in lower oxidation states (e.g., V(IV) is often blue, V(III) is often green).[1]

  • Troubleshooting Steps:

    • Assess the extent of the color change: A slight darkening may not significantly impact some applications, but a distinct change to green or blue suggests significant decomposition.

    • Test a small sample: If the application is not highly sensitive, you may be able to test a small amount of the material in a pilot reaction to see if it is still effective. However, for sensitive catalytic applications, it is highly recommended to use a fresh, unopened bottle.

    • Consider purification (for advanced users): Distillation under reduced pressure can be used to purify the compound, but this should only be attempted by experienced chemists familiar with the technique for air-sensitive compounds.

    • Prevent future occurrences: Review your handling and storage procedures to ensure the compound is not being exposed to air or moisture. Ensure your inert gas is of high purity and that all glassware is rigorously dried.

Issue 2: I observe precipitation or cloudiness in my this compound or in my reaction mixture.

  • Possible Cause: This is another indication of hydrolysis. The reaction of this compound with water will form vanadium oxide species, which are insoluble in the organic solvents in which the alkoxide is typically used.[2]

  • Troubleshooting Steps:

    • For stored material: If the precipitate is in the storage bottle, the entire bottle is likely compromised. It is not recommended to use the supernatant, as it will also contain dissolved moisture and partial hydrolysis products.

    • For a reaction mixture:

      • Identify the source of moisture: Check all solvents and reagents for water content. Ensure your reaction setup is completely dry and under a positive pressure of inert gas.

      • Salvagability: It is very difficult to salvage a reaction once precipitation has occurred. The presence of water will likely have already interfered with the desired chemistry. It is best to start the reaction over with fresh, dry reagents and solvents.

Issue 3: My catalytic reaction is not proceeding as expected (low yield, no conversion).

  • Possible Cause: Assuming other reagents and conditions are correct, the issue may lie with the this compound catalyst.

  • Troubleshooting Steps:

    • Catalyst integrity: As mentioned above, color change or precipitation are signs of degradation. Use a fresh sample of the catalyst.

    • Handling technique: this compound is air and moisture-sensitive. Any exposure can deactivate the catalyst. Ensure you are using proper air-sensitive techniques (e.g., Schlenk line or glovebox).

    • Solvent purity: Ensure your solvent is anhydrous. The presence of even trace amounts of water can quench the catalyst.

    • Reagent compatibility: While this compound is a versatile catalyst, ensure it is compatible with all other reagents in your reaction. Strong protic acids or bases can react with and neutralize the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The storage area should be a cool, dry, and well-ventilated flammable materials storage area, away from sources of ignition. Some suppliers recommend refrigeration.

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

Q3: How should I properly dispose of this compound and its waste?

A3: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Small amounts of residual material on glassware can be quenched by slowly adding isopropanol, followed by water, before cleaning.

Q4: Can I use this compound that has darkened slightly in color?

A4: A slight darkening may indicate minor degradation. For less sensitive applications, it might still be usable. However, for high-purity applications or sensitive catalytic reactions, it is always best to use a fresh, unopened container to ensure reproducibility and the best results.

Data Presentation

ParameterValueReference(s)
Chemical Formula C₉H₂₁O₄V[3]
Molecular Weight 244.2 g/mol [3]
Appearance Pale yellow to gold or orange liquid[3]
Melting Point -11 °C[3]
Boiling Point 80-82 °C @ 2 mm Hg[3]
Density 1.035 g/mL at 25 °C[3]
Flash Point 45 °C (113 °F)[2]
Solubility Miscible with toluene, hexane, and isopropanol. Reacts with water.[3]
Storage Temperature Flammables area, some suppliers recommend 2-8 °C[3]
Sensitivity Moisture and air sensitive[3]

Experimental Protocols

Catalytic Allylic Oxidation of a Cyclic Olefin

This protocol is a general guideline for the allylic oxidation of a cyclic olefin to the corresponding enone using this compound as a catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant.

Materials:

  • This compound

  • Cyclic olefin (e.g., cyclohexene)

  • tert-Butyl hydroperoxide (TBHP), 70% in water or anhydrous in decane

  • Anhydrous benzene (B151609) or toluene

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (argon or nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Assemble the oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas.

  • Reagent Addition:

    • To the Schlenk flask, add the cyclic olefin (1.0 eq) and anhydrous solvent (e.g., benzene).

    • Add the this compound catalyst (typically 1-5 mol%). The catalyst should be added via syringe under a positive pressure of inert gas.

    • Stir the solution at room temperature for 10-15 minutes.

  • Initiation of Reaction:

    • Slowly add TBHP (1.2-2.0 eq) to the reaction mixture via syringe. Caution: The addition of TBHP can be exothermic.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enone.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Suspected this compound Degradation start Observe unexpected result (e.g., color change, precipitation, low reaction yield) check_visual Visually inspect the This compound start->check_visual is_discolored Is the material discolored (green, blue, brown) or does it contain precipitate? check_visual->is_discolored degraded Material is likely degraded. Do not use for sensitive applications. is_discolored->degraded Yes check_reaction Investigate other reaction parameters. is_discolored->check_reaction No review_storage Review storage and handling procedures to prevent future degradation. degraded->review_storage check_solvents Are solvents and reagents anhydrous? check_reaction->check_solvents dry_reagents Thoroughly dry all solvents and reagents. check_solvents->dry_reagents No check_technique Are you using proper air-sensitive techniques? check_solvents->check_technique Yes end Proceed with experiment dry_reagents->end improve_technique Refine inert atmosphere technique (e.g., Schlenk line, glovebox). check_technique->improve_technique No check_technique->end Yes improve_technique->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: Scaling Up Reactions with Triisopropoxyvanadium(V)oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with triisopropoxyvanadium(V)oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions utilizing this versatile catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when handling this compound on a larger scale?

A1: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] When scaling up, the potential for exposure and the quantity of flammable material increases, necessitating stringent safety protocols. Key precautions include:

  • Ventilation: Always work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[3]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential ignition sources. Use non-sparking tools and explosion-proof equipment.[4]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Moisture Sensitivity: this compound reacts with moisture.[3] Ensure all glassware is dry and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Q2: How does catalyst loading of this compound typically affect reaction yield and selectivity during scale-up?

A2: Optimizing catalyst loading is critical for a successful and economical scale-up. While increasing catalyst concentration can enhance the reaction rate, there is an optimal range. Exceeding this can lead to diminished returns or even negative effects.

  • Insufficient Loading: May result in slow or incomplete reactions, leading to lower yields.

  • Optimal Loading: Provides a balance between reaction rate, yield, and cost-effectiveness. This is typically determined through small-scale pilot reactions.

  • Excessive Loading: Can lead to increased side reactions, catalyst aggregation, and difficulties in product purification, which can negatively impact overall yield and purity.[5]

Q3: What are the common causes of catalyst deactivation when using this compound, and how can they be mitigated?

A3: Catalyst deactivation is a significant concern in industrial processes and can occur through several mechanisms:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive. Common poisons for vanadium catalysts include alkali metals.[4][6] Using high-purity starting materials is crucial.

  • Fouling: Deposition of byproducts or polymers on the catalyst surface can block active sites.

  • Sintering: At high temperatures, the catalyst particles can agglomerate, reducing the active surface area.[7] Careful temperature control is essential.

  • Hydrolysis: As this compound is moisture-sensitive, the presence of water can lead to the formation of less active vanadium oxide species.[8] Ensuring anhydrous reaction conditions is critical.

Q4: Can deactivated this compound catalyst be regenerated?

A4: Regeneration of vanadium-based catalysts is often feasible and can significantly improve the economics of a large-scale process. Common regeneration strategies include:

  • Oxidative Treatment: Calcination in the presence of air or an oxygen/nitrogen mixture can burn off organic foulants and re-oxidize the vanadium species to their active state.[3]

  • Chemical Leaching: Treating the deactivated catalyst with an acidic or alkaline solution can dissolve the vanadium species, which can then be recovered and re-deposited on a support.[9][10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to improper storage or handling. 2. Insufficient catalyst loading. 3. Presence of catalyst poisons in starting materials or solvent. 4. Reaction temperature is too low.1. Use a fresh batch of catalyst and ensure anhydrous, inert conditions. 2. Incrementally increase the catalyst loading in small-scale trials. 3. Purify all reactants and use high-purity, anhydrous solvents. 4. Gradually increase the reaction temperature while monitoring for side product formation.
Low Product Yield with High Conversion 1. Formation of byproducts due to non-selective reaction conditions. 2. Product degradation under reaction conditions. 3. Inefficient work-up and product isolation.1. Optimize reaction parameters such as temperature, solvent, and reaction time. Consider using a co-catalyst or ligand to improve selectivity. 2. Monitor the reaction progress and stop it once the starting material is consumed to avoid over-oxidation or decomposition of the product. 3. Analyze all phases of the work-up (aqueous and organic layers, filter cake) to identify and rectify product loss.
Inconsistent Results Upon Scale-Up 1. Inefficient mixing in the larger reactor. 2. Poor heat transfer leading to localized "hot spots" and side reactions. 3. Non-linear effects of impurities at a larger scale.1. Ensure adequate agitation for the reaction volume. 2. Monitor the internal reaction temperature and use a reactor with efficient heat exchange capabilities. 3. Re-evaluate the purity of all reagents at the larger scale.
Formation of Insoluble Vanadium Species 1. Presence of water in the reaction mixture. 2. Reaction with certain functional groups in the substrate or product.1. Ensure all solvents and reagents are rigorously dried. 2. Protect sensitive functional groups prior to the reaction.

Quantitative Data Summary

The following tables summarize representative data for vanadium-catalyzed epoxidation reactions. Note that specific results will vary depending on the substrate and precise reaction conditions.

Table 1: Effect of Catalyst Loading on Epoxidation of Cyclohexene

Catalyst Loading (mol%)Conversion (%)Epoxide Selectivity (%)
0.166>95
0.0555>95
0.0125>95
Data derived from studies on vanadium-catalyzed oxidations.[2]

Table 2: Influence of Solvent on the Epoxidation of Cyclooctene

SolventConversion (%)
CCl₄69
CHCl₃84
CH₃CNModerate
DMFModerate
Data highlights the significant impact of solvent choice on reaction efficiency.[11]

Experimental Protocols

Protocol: Scale-Up of the Epoxidation of an Allylic Alcohol

This protocol provides a general guideline for the scale-up of the epoxidation of an allylic alcohol, such as geraniol, using this compound. Note: All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • Allylic alcohol (e.g., geraniol)

  • This compound

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 4Å molecular sieves

  • 10% aqueous solution of tartaric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reactor Setup: To a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and an inert gas inlet, add powdered 4Å molecular sieves.

  • Catalyst Preparation: Add anhydrous dichloromethane and cool the flask to -20 °C using a suitable cooling bath. To the cooled suspension, add this compound via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Reaction: Add the allylic alcohol to the reaction mixture. Slowly add the solution of TBHP dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Work-up: Stir the mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow Experimental Workflow for Scaling Up Vanadium-Catalyzed Epoxidation start Start: Define Scale-Up Factor reactor_prep Reactor Preparation (Flame-dried, Inert Atmosphere) start->reactor_prep reagent_prep Reagent Preparation (Anhydrous Solvents, High-Purity Reagents) start->reagent_prep catalyst_formation In Situ Catalyst Formation (Add V(O)(O-iPr)3 to cooled solvent) reactor_prep->catalyst_formation reagent_prep->catalyst_formation substrate_addition Substrate Addition catalyst_formation->substrate_addition oxidant_addition Controlled Oxidant Addition (e.g., TBHP, monitor temperature) substrate_addition->oxidant_addition reaction_monitoring Reaction Monitoring (TLC, GC, LC) oxidant_addition->reaction_monitoring quench Reaction Quench reaction_monitoring->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purification Product Purification (e.g., Chromatography) workup->purification analysis Product Analysis (NMR, etc.) purification->analysis end End: Isolated Product analysis->end troubleshooting_workflow Troubleshooting Decision Tree for Low Yield start Low Yield Observed check_conversion Check Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No check_catalyst Check Catalyst Activity & Loading low_conversion->check_catalyst check_conditions Check Reaction Conditions (Temp, Time, Purity) low_conversion->check_conditions check_side_products Analyze for Side Products high_conversion->check_side_products optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading purify_reagents Purify Reagents check_conditions->purify_reagents adjust_temp_time Adjust Temperature/Time check_conditions->adjust_temp_time end Improved Yield optimize_loading->end purify_reagents->end adjust_temp_time->end optimize_selectivity Optimize for Selectivity (Solvent, Ligands) check_side_products->optimize_selectivity Side Products Present check_workup Analyze Work-up Procedure check_side_products->check_workup No Side Products optimize_selectivity->end check_workup->end signaling_pathway Simplified Catalytic Cycle for Epoxidation catalyst V(V) Catalyst alcohol_complex V(V)-Allylic Alcohol Complex catalyst->alcohol_complex + Allylic Alcohol peroxo_complex V(V)-Peroxo-Alcohol Complex alcohol_complex->peroxo_complex + ROOH epoxide_release Epoxide Release peroxo_complex->epoxide_release Oxygen Transfer epoxide_release->catalyst + Epoxide + ROH

References

Validation & Comparative

A Comparative Guide to Vanadium Precursors: Triisopropoxyvanadium(V)oxide vs. Vanadium(V) Trichloride Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced materials and catalysts, the choice of precursor is a critical determinant of the final product's properties and performance. For vanadium-based materials, both triisopropoxyvanadium(V)oxide (VTIP) and vanadium(V) trichloride (B1173362) oxide (VOCl3) are common starting points. This guide provides an objective comparison of these two precursors, supported by experimental data, to aid researchers in selecting the optimal compound for their specific application.

At a Glance: Physical and Chemical Properties

A fundamental comparison of the physical and chemical properties of VTIP and VOCl3 reveals key differences that influence their handling, reactivity, and suitability for various synthetic routes.

PropertyThis compound (VTIP)Vanadium(V) Trichloride Oxide (VOCl3)
Chemical Formula VO(OC3H7)3VOCl3
Molecular Weight 244.20 g/mol 173.30 g/mol
Appearance Colorless to pale yellow liquidLemon-yellow fuming liquid
Boiling Point 80-82 °C @ 2 mmHg126-127 °C
Density 1.035 g/mL at 25 °C1.84 g/mL at 25 °C
Solubility Miscible with toluene, hexane (B92381), and isopropanol (B130326).Miscible with benzene, dichloromethane, and hexane.
Reactivity with Water Decomposes.[1]Reacts violently to form hydrochloric acid.[2][3]

Performance in Materials Synthesis: Vanadium(V) Oxide (V2O5)

Vanadium(V) oxide is a material of significant interest for applications in catalysis, energy storage, and electronics. The choice of precursor can significantly impact the morphology, crystallinity, and purity of the resulting V2O5.

Sol-Gel Synthesis of V2O5 Nanoparticles

The sol-gel method is a versatile technique for producing high-purity, nanostructured metal oxides. The process relies on the controlled hydrolysis and condensation of a molecular precursor.

This compound (VTIP): VTIP is a widely used precursor for the sol-gel synthesis of V2O5. Its controlled reactivity with water allows for the gradual formation of a vanadium oxide network.[4] The hydrolysis of VTIP is sensitive, and even small amounts of water can lead to precipitation, necessitating careful control of the reaction conditions.[5] The use of a non-aqueous solvent like isopropanol is common, and stabilizers such as acetylacetone (B45752) may be employed.[5]

Vanadium(V) Trichloride Oxide (VOCl3): While less common for sol-gel synthesis due to its highly exothermic and rapid reaction with water, VOCl3 can be used under specific conditions. Its hydrolysis is vigorous and produces hydrochloric acid as a byproduct, which can influence the gelation process and the properties of the final material.[2]

Experimental Protocol: Sol-Gel Synthesis of V2O5 Nanoparticles using VTIP

This protocol is adapted from methodologies described in the literature for the synthesis of V2O5 nanoparticles from a vanadium alkoxide precursor.[6]

Materials:

  • Vanadium(V) oxytriisopropoxide (VTIP)

  • Isopropanol (anhydrous)

  • Deionized water

  • Nitric acid (for pH adjustment, optional)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a specific amount of VTIP in anhydrous isopropanol to achieve the desired concentration.

  • In a separate container, prepare a solution of deionized water in isopropanol. The molar ratio of water to VTIP is a critical parameter and should be carefully controlled.

  • Slowly add the water/isopropanol solution to the vigorously stirred VTIP solution. The rate of addition will influence the particle size and morphology.

  • Continue stirring the mixture for a set period (e.g., 1-2 hours) to allow for complete hydrolysis and condensation, leading to the formation of a sol.

  • The resulting sol can be aged for a specific duration (e.g., 24 hours) to promote gelation.

  • The gel is then dried in an oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent, yielding a xerogel.

  • Finally, the xerogel is calcined in a furnace at a higher temperature (e.g., 400-500 °C) in air to obtain crystalline V2O5 nanoparticles.

Experimental Protocol: Synthesis of V2O5 Nanoparticles using VOCl3 (adapted from related halide precursor methods)

This protocol is a conceptual adaptation based on the reactivity of vanadium halides. Direct, detailed sol-gel protocols for VOCl3 are not as readily available as for VTIP.

Materials:

  • Vanadium(V) trichloride oxide (VOCl3)

  • Anhydrous non-protic solvent (e.g., hexane or dichloromethane)

  • A controlled source of water vapor or a solution of water in a compatible solvent.

Procedure:

  • In a fume hood, dissolve VOCl3 in an anhydrous, non-protic solvent under an inert atmosphere.

  • Introduce a controlled amount of water, either as vapor carried by an inert gas or as a dilute solution in a compatible solvent, to the VOCl3 solution with vigorous stirring. The reaction is highly exothermic and will produce HCl gas, requiring proper ventilation.

  • The rapid hydrolysis and condensation will lead to the precipitation of vanadium oxide particles.

  • The precipitate is collected by centrifugation or filtration, washed thoroughly with an anhydrous solvent to remove any unreacted precursor and byproducts, and then with a solvent like ethanol.

  • The resulting powder is dried under vacuum or in a desiccator.

  • Calcination at elevated temperatures in air can be performed to improve crystallinity.

Performance in Catalysis: Ziegler-Natta Polymerization

Both VTIP and VOCl3 can serve as precursors for Ziegler-Natta catalysts, which are widely used in the polymerization of olefins like ethylene (B1197577) and propylene.[7] The vanadium compound acts as the procatalyst, which is activated by an organoaluminum cocatalyst.

This compound (VTIP): The isopropoxy ligands in VTIP can be replaced by alkyl groups from the cocatalyst to form the active catalytic species. The nature of the alkoxide can influence the electronic and steric environment of the vanadium center, thereby affecting the catalyst's activity, stability, and the properties of the resulting polymer.

Vanadium(V) Trichloride Oxide (VOCl3): VOCl3 is a more traditional precursor for Ziegler-Natta catalysts. The chloride ligands are readily exchanged with the alkyl groups of the cocatalyst. The presence of chlorine in the coordination sphere of the active vanadium center is known to influence the polymerization process.[7]

Hydrolysis and Condensation Mechanisms

The formation of vanadium oxides from these precursors proceeds through hydrolysis and condensation reactions. The nature of the leaving groups (isopropanol from VTIP and HCl from VOCl3) dictates the reaction kinetics and the chemistry of the sol.

VTIP: The hydrolysis of VTIP produces isopropanol, a relatively benign byproduct. The reaction is generally slower and more controllable than that of VOCl3, making it well-suited for sol-gel processes where fine control over the material's nanostructure is desired.[4]

VOCl3: The hydrolysis of VOCl3 is rapid and highly exothermic, producing corrosive hydrochloric acid.[2][3] This can lead to a more rapid and less controlled polymerization of the vanadium-oxo species. The acidic environment created by the HCl byproduct can also influence the subsequent condensation reactions and the final structure of the oxide.[8]

Visualizing the Sol-Gel Process from VTIP

The following diagram illustrates the key steps in the sol-gel synthesis of V2O5 nanoparticles starting from the this compound precursor.

SolGelProcess cluster_solution Solution Preparation cluster_reaction Hydrolysis & Condensation cluster_processing Post-Processing VTIP This compound (VTIP) Sol Vanadium Oxide Sol VTIP->Sol Hydrolysis Solvent Isopropanol Solvent->Sol Water Water Water->Sol Gel Vanadium Oxide Gel Sol->Gel Aging/Gelation Xerogel Xerogel Gel->Xerogel Drying Nanoparticles V2O5 Nanoparticles Xerogel->Nanoparticles Calcination

Sol-Gel Synthesis of V2O5 Nanoparticles from VTIP.

Conclusion

Both this compound and vanadium(V) trichloride oxide are effective precursors for the synthesis of vanadium-based materials and catalysts.

  • This compound (VTIP) is generally favored for applications requiring fine control over the material's morphology and purity, such as in sol-gel synthesis. Its slower, more controlled hydrolysis and benign byproducts are significant advantages.

  • Vanadium(V) trichloride oxide (VOCl3) is a more reactive precursor, which can be advantageous for processes where rapid reaction kinetics are desired. However, its vigorous reaction with water and the production of corrosive HCl require more stringent handling procedures and may be less suitable for methods that demand precise control over the nanostructure.

The ultimate choice of precursor will depend on the specific requirements of the application, including the desired material properties, the synthetic methodology to be employed, and the available laboratory infrastructure. Researchers should carefully consider the trade-offs between reactivity, control, and safety when selecting between these two versatile vanadium compounds.

References

A Comparative Guide to Vanadium Alkoxide Catalysts: Triisopropoxyvanadium(V)oxide vs. Vanadyl Acetylacetonate in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

In the realm of fine chemical synthesis, particularly in the pharmaceutical industry, the choice of catalyst is paramount to achieving high yield, selectivity, and enantiopurity. Vanadium-based catalysts have long been recognized for their efficacy in a variety of oxidation reactions. This guide provides a detailed comparison of two prominent vanadium catalysts: triisopropoxyvanadium(V)oxide [VO(O-iPr)₃] and the more traditional vanadyl acetylacetonate (B107027) [VO(acac)₂]. The focus of this comparison is their application in the asymmetric epoxidation of allylic alcohols, a critical transformation in the synthesis of chiral building blocks.

Performance in Asymmetric Epoxidation of Allylic Alcohols

A direct comparison of this compound and vanadyl acetylacetonate was conducted in the asymmetric epoxidation of a model allylic alcohol, using a chiral hydroxamic acid ligand (HA2) to induce enantioselectivity.[1][2] The results, summarized in the table below, highlight the catalytic efficiency and stereochemical control of each system under identical reaction conditions.

CatalystLigandSolventTemperature (°C)Conversion (%)Enantiomeric Excess (e.e.) (%)
VO(O-iPr)₃ HA2Toluene (B28343)Room Temp.>9919
VO(acac)₂ HA2TolueneRoom Temp.>9919

Table 1: Comparative performance of VO(O-iPr)₃ and VO(acac)₂ in the asymmetric epoxidation of an allylic alcohol with a chiral hydroxamic acid ligand (HA2). Data sourced from Chavez, M., et al. (2025).[1][2]

The data indicates that for this specific transformation, both this compound and vanadyl acetylacetonate, when paired with the same chiral hydroxamic acid ligand, achieve quantitative conversion of the allylic alcohol.[1][2] Notably, the enantioselectivity induced by both catalytic systems is identical, yielding an enantiomeric excess of 19%.[1][2] This suggests that under these conditions, the nature of the vanadium precursor (alkoxide vs. acetylacetonate) does not significantly influence the stereochemical outcome of the reaction, which is primarily dictated by the chiral ligand.

However, it is important to note that this compound is often favored as a precursor in the synthesis of vanadium-based catalysts due to its high reactivity and solubility in organic solvents, which allows for the precise and controlled formation of the active catalytic species.[3]

Experimental Protocols

Below is a detailed methodology for the asymmetric epoxidation of an allylic alcohol using a vanadium catalyst and a chiral hydroxamic acid ligand, based on the comparative study.

Synthesis of Chiral Hydroxamic Acid Ligand (HA3 as a representative example)
  • Acylation: In a round-bottom flask, the N-O benzoyl-protected amine precursor is dissolved in dichloromethane (B109758) (CH₂Cl₂). Triethylamine (Et₃N) is added, followed by the dropwise addition of the desired acyl chloride at room temperature. The reaction is stirred for 6 hours.

  • Deprotection: After the acylation is complete, methanol (B129727) (MeOH) and a solution of lithium hydroxide (B78521) (LiOH) are added to the reaction mixture. The mixture is stirred at room temperature for 3 hours to facilitate the deprotection of the benzoyl group.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure hydroxamic acid ligand.[1]

General Procedure for Vanadium-Catalyzed Asymmetric Epoxidation
  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the chiral hydroxamic acid ligand (0.012 mmol, 12 mol%) is dissolved in the chosen solvent (e.g., toluene or CH₂Cl₂). This compound (VO(O-iPr)₃) or vanadyl acetylacetonate (VO(acac)₂) (0.010 mmol, 10 mol%) is then added, and the mixture is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Epoxidation Reaction: The allylic alcohol substrate (0.1 mmol, 1.0 equiv) is added to the catalyst solution. The reaction mixture is then cooled to the desired temperature (e.g., room temperature or -20 °C). The oxidant, such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) (typically 1.2-1.5 equivalents), is added dropwise.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Product Isolation: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to decompose any remaining peroxide. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel.[1][4]

  • Analysis: The conversion is determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.[1]

Visualizing the Process: Workflow and Catalytic Cycle

To better illustrate the experimental and mechanistic aspects of this catalytic system, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Work-up & Purification ligand Chiral Hydroxamic Acid Ligand stir Stir at RT (30 min) ligand->stir solvent1 Solvent (e.g., Toluene) solvent1->stir vanadium Vanadium Precursor (VO(O-iPr)₃ or VO(acac)₂) vanadium->stir reaction_mix Reaction Mixture stir->reaction_mix Add to catalyst substrate Allylic Alcohol substrate->reaction_mix oxidant Oxidant (e.g., TBHP) oxidant->reaction_mix quench Quench with Na₂S₂O₃ (aq) reaction_mix->quench Monitor until complete extract Extraction quench->extract purify Column Chromatography extract->purify analysis Analysis (NMR, Chiral HPLC) purify->analysis

Caption: Experimental workflow for vanadium-catalyzed asymmetric epoxidation.

Catalytic_Cycle catalyst V(V)-Chiral Ligand Complex substrate_complex V(V)-Ligand-Alcohol Complex catalyst->substrate_complex + Allylic Alcohol - ROH (e.g., iPrOH) peroxo_complex V(V)-Peroxo Complex substrate_complex->peroxo_complex + R'OOH - H₂O epoxide_release Epoxide Release peroxo_complex->epoxide_release Oxygen Transfer to Alkene epoxide_release->catalyst + Epoxide

Caption: Proposed catalytic cycle for vanadium-catalyzed epoxidation.

Concluding Remarks

Both this compound and vanadyl acetylacetonate are effective catalyst precursors for the asymmetric epoxidation of allylic alcohols when used in conjunction with chiral hydroxamic acid ligands. The presented data suggests that the choice between these two precursors may not significantly impact the catalytic outcome in terms of conversion and enantioselectivity for this specific reaction, which is primarily governed by the chiral ligand.[1][2]

However, factors such as solubility, ease of handling, and cost may influence the selection of the vanadium source in a practical setting. This compound's utility as a versatile precursor for various vanadium oxide materials and catalysts underscores its importance in both academic research and industrial applications.[3] Future investigations could explore a broader range of substrates and reaction conditions to further delineate the subtle differences in performance between these and other vanadium alkoxides.

References

A Comparative Guide to the Kinetic Analysis of Triisopropoxyvanadium(V)oxide Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of reactions catalyzed by systems derived from triisopropoxyvanadium(V)oxide. While detailed kinetic studies directly employing this compound as the primary catalyst are not extensively documented in readily available literature, its role as a versatile precursor for a wide range of catalytically active vanadium species is well-established.[1][2][3] This guide will, therefore, focus on the kinetic analysis of representative oxidation reactions catalyzed by well-characterized vanadium systems, offering insights into the performance and mechanistic pathways that are relevant to catalysts prepared from this compound.

Introduction to this compound in Catalysis

This compound, also known as vanadium(V) oxytriisopropoxide or vanadyl(V) isopropoxide, is a highly reactive organometallic compound frequently used as a precursor for the synthesis of vanadium-based catalysts.[1][2] Its solubility in organic solvents and its ability to undergo controlled hydrolysis and ligand exchange make it an ideal starting material for preparing homogeneous catalysts, as well as for grafting onto solid supports to create heterogeneous catalysts.[1] The catalytic activity of vanadium compounds is largely attributed to the ability of the vanadium center to cycle through various oxidation states, facilitating redox reactions.[4]

This guide will focus on two key classes of reactions where vanadium catalysts, often prepared from precursors like this compound, have shown significant efficacy: the epoxidation of alkenes and the oxidation of sulfides.

Comparative Kinetic Data

The following tables summarize representative kinetic data for vanadium-catalyzed oxidation reactions. It is important to note that the specific activity and kinetics will depend on the precise nature of the catalytic species, the solvent, the oxidant, and the reaction conditions.

Table 1: Kinetic Parameters for the Epoxidation of Cyclohexene with Different Vanadium-Based Catalysts

Catalyst SystemOxidantSolventTemperature (°C)Conversion (%)Selectivity to Epoxide (%)Reference
VO(acac)₂ / Montmorillonite K-10TBHPToluene60-702070[5]
VO₂-SiO₂ (5 wt.%)TBHPHeptane652184[6]
Vanadium(IV) salicylaldehyde (B1680747) scaffoldH₂O₂Acetonitrile8066-[7]

Table 2: Performance of Vanadium Catalysts in the Oxidation of Sulfides

Catalyst SystemSubstrateOxidantSolventTemperature (°C)Yield of Sulfoxide (%)Reference
[VO(acac)₂] with Schiff base ligandAlkyl Aryl SulfidesH₂O₂Dichloromethane0High[8]
VO(BINE)@Fe₃O₄SulfidesH₂O₂-Room Temp.High[9][10]
V₂O₅Diphenyl SulfideH₂O₂--~100 (conversion)[9]

Experimental Protocols for Kinetic Analysis

A detailed experimental protocol for determining the kinetics of a vanadium-catalyzed oxidation reaction is provided below. This protocol is a composite based on general methods described in the literature for monitoring such reactions.[1][11][12][13]

General Procedure for Kinetic Monitoring of Cyclohexene Epoxidation
  • Catalyst Preparation: A stock solution of the vanadium catalyst (e.g., prepared by dissolving this compound in a dry, inert solvent like toluene) of a known concentration is prepared.

  • Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, a condenser, and a port for sampling is used. The temperature is controlled using a circulating water bath.

  • Reaction Initiation: The reactor is charged with the solvent (e.g., toluene), the substrate (cyclohexene), and an internal standard (e.g., dodecane). The mixture is allowed to reach the desired temperature. The reaction is initiated by the addition of the catalyst solution, followed by the oxidant (e.g., tert-butyl hydroperoxide, TBHP).

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe. Each sample is immediately quenched (e.g., by adding an excess of triphenylphosphine (B44618) to consume the remaining peroxide) to stop the reaction.

  • Analysis: The samples are analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the concentrations of the reactant (cyclohexene), the product (cyclohexene oxide), and any byproducts.

  • Data Analysis: The concentration of the reactant and product is plotted against time. The initial rate of the reaction is determined from the initial slope of the concentration-time curve. To determine the reaction orders with respect to the substrate, oxidant, and catalyst, a series of experiments are performed where the initial concentration of one component is varied while keeping the others constant.[11][13] The rate law for the reaction can then be determined using the method of initial rates. The rate constant (k) can be calculated from the rate law and the experimental data.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic analysis of a vanadium-catalyzed reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare Catalyst Stock Solution C Charge Reactor & Equilibrate Temperature A->C B Prepare Substrate & Solvent Mixture B->C D Initiate Reaction (Add Catalyst & Oxidant) C->D E Withdraw Samples at Timed Intervals D->E F Quench Reaction in Samples E->F G Analyze Samples (GC, GC-MS) F->G H Plot Concentration vs. Time G->H I Determine Initial Rates H->I J Determine Rate Law & Rate Constant I->J

Caption: Experimental workflow for kinetic analysis.

Proposed Catalytic Cycle for Vanadium-Catalyzed Epoxidation

The following diagram illustrates a simplified, generally accepted mechanistic pathway for the epoxidation of an alkene by a peroxide, catalyzed by a vanadium(V) species.

G V5_cat V(V)-Catalyst V5_peroxo V(V)-Peroxo Complex V5_cat->V5_peroxo + ROOH - ROH V5_peroxo->V5_cat + Alkene - Epoxide Alkene Alkene Epoxide Epoxide ROOH Peroxide (ROOH) ROH Alcohol (ROH)

Caption: Simplified catalytic cycle for epoxidation.

References

Validating the Purity of Synthesized Triisopropoxyvanadium(V) Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in scientific research and development, directly impacting experimental reproducibility and the quality of results. This is particularly true for sensitive applications such as catalysis and materials science, where even trace impurities can significantly alter reaction kinetics, product selectivity, and material properties. Triisopropoxyvanadium(V) oxide, a versatile precursor for vanadium-based catalysts and materials, is no exception. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized triisopropoxyvanadium(V) oxide, offering detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate methods for their needs.

The Importance of Purity in Triisopropoxyvanadium(V) Oxide Applications

Triisopropoxyvanadium(V) oxide is a key precursor in the synthesis of vanadium oxides (VOx), which are employed in a wide range of catalytic applications, including the selective oxidation of hydrocarbons and the selective catalytic reduction (SCR) of nitrogen oxides (NOx). The performance of these catalysts is highly dependent on the oxidation state and coordination environment of the vanadium centers, which can be influenced by the presence of impurities in the precursor. For instance, residual starting materials or byproducts from the synthesis of triisopropoxyvanadium(V) oxide can lead to the formation of undesired vanadium species during catalyst preparation, ultimately affecting its activity and selectivity.

Comparative Analysis of Purity Validation Techniques

Several analytical techniques can be employed to assess the purity of triisopropoxyvanadium(V) oxide. The choice of method depends on the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the most common techniques and their respective advantages and limitations.

Analytical TechniqueInformation ProvidedTypical Purity Range DetectedAdvantagesLimitations
¹H and ⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of proton-containing and vanadium-containing impurities.> 95%[1]Provides detailed structural information, highly sensitive to organic impurities, non-destructive.May not detect non-protonated or non-vanadium impurities, requires deuterated solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (V=O, V-O-C), detection of hydroxyl impurities (e.g., water, isopropanol).QualitativeRapid and simple, sensitive to changes in bonding environment.Primarily qualitative, quantification can be challenging.
Elemental Analysis (CHNS/O) Determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen).Confirms elemental composition within ~0.4% of theoretical values.Provides fundamental compositional data, useful for confirming the overall formula.Does not identify specific impurities, can be affected by sample homogeneity.
Redox Titration Quantification of the vanadium(V) content.≥ 98%[2]High accuracy and precision for quantifying the active metal component.Only measures the concentration of the target metal in a specific oxidation state, susceptible to interference from other redox-active species.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of triisopropoxyvanadium(V) oxide and identify any organic or vanadium-containing impurities.

Instrumentation: 300-600 MHz NMR Spectrometer.

Sample Preparation:

  • In a glovebox or under an inert atmosphere, dissolve 10-20 mg of the synthesized triisopropoxyvanadium(V) oxide in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆). The use of an internal standard (e.g., mesitylene) of known concentration is recommended for quantitative analysis.

  • Transfer the solution to an NMR tube and seal it.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Sequence: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 5 seconds

  • Spectral Width: -2 to 10 ppm

⁵¹V NMR Acquisition Parameters (Typical):

  • Pulse Sequence: Standard single pulse

  • Number of Scans: 128-1024

  • Relaxation Delay: 1 second

  • Spectral Width: -800 to 200 ppm

  • Reference: VOCl₃ (0 ppm)

Data Analysis:

  • ¹H NMR: The spectrum of pure triisopropoxyvanadium(V) oxide should exhibit a doublet and a septet corresponding to the methyl and methine protons of the isopropoxy groups, respectively. The integration of these signals should be in a 6:1 ratio. Impurity peaks, often from residual solvents or unreacted starting materials, can be identified by comparing the spectrum to databases of common NMR impurities.[3][4][5]

  • ⁵¹V NMR: A single peak is expected for pure triisopropoxyvanadium(V) oxide at approximately -629 ppm.[6] The presence of other vanadium species will result in additional peaks at different chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify characteristic functional groups and detect the presence of hydroxyl-containing impurities.

Instrumentation: FTIR Spectrometer.

Sample Preparation:

  • Liquid Film: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Solution: Prepare a dilute solution of the sample in a suitable anhydrous solvent (e.g., hexane, carbon tetrachloride) and analyze in a liquid cell.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis:

  • The FTIR spectrum of triisopropoxyvanadium(V) oxide is characterized by strong absorption bands corresponding to the V=O stretching vibration (typically around 1000-1030 cm⁻¹) and the V-O-C stretching vibrations (in the 900-1100 cm⁻¹ region).[7][8][9][10]

  • The presence of a broad absorption band in the 3200-3600 cm⁻¹ region is indicative of O-H stretching, suggesting contamination with water or isopropanol.

Elemental Analysis

Objective: To determine the percentage of carbon and hydrogen in the sample and compare it with the theoretical values for C₉H₂₁O₄V.

Instrumentation: CHNS/O Analyzer.

Sample Preparation:

  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule in an inert atmosphere to prevent hydrolysis.

  • Fold the capsule to enclose the sample and remove any trapped air.

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O) are separated and quantified by a thermal conductivity detector.

Data Analysis: The experimentally determined weight percentages of carbon and hydrogen are compared to the calculated theoretical values for triisopropoxyvanadium(V) oxide (C: 44.26%, H: 8.67%). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.

Redox Titration

Objective: To quantify the amount of vanadium(V) in the synthesized product.

Principle: This method involves the reduction of vanadium(V) to vanadium(IV) with a standard solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate (B86663). The endpoint of the titration can be detected potentiometrically or with a redox indicator.

Reagents:

  • Standardized ferrous ammonium sulfate solution (e.g., 0.1 N)

  • Sulfuric acid solution (e.g., 2 M)

  • Phosphoric acid (85%)

  • Redox indicator (e.g., sodium diphenylamine (B1679370) sulfonate)

Procedure (Illustrative):

  • Accurately weigh a sample of triisopropoxyvanadium(V) oxide and dissolve it in a suitable solvent.

  • Acidify the solution with sulfuric acid and add phosphoric acid to complex the resulting Fe(III) ions and sharpen the endpoint.

  • Add a few drops of the redox indicator.

  • Titrate the solution with the standardized ferrous ammonium sulfate solution until a permanent color change is observed.

Calculation: The percentage of vanadium in the sample can be calculated based on the volume and concentration of the titrant used and the stoichiometry of the redox reaction.

Comparison with Alternative Vanadium Precursors

While triisopropoxyvanadium(V) oxide is a widely used precursor, other vanadium compounds can also be employed for the synthesis of catalysts and materials. The choice of precursor can influence the properties of the final product.

PrecursorFormulaCommon ApplicationsPurity Considerations
Triisopropoxyvanadium(V) oxide VO(O-i-Pr)₃Catalyst synthesis, thin film deposition.[11]Purity is crucial for catalytic performance; common impurities include residual alcohols and partially hydrolyzed species.
Vanadyl Acetylacetonate VO(acac)₂Catalyst for oxidation reactions, polymerization initiator.Can contain residual acetylacetone; purity affects catalytic activity.
Ammonium Metavanadate NH₄VO₃Precursor for V₂O₅ production, catalyst synthesis.Purity can be affected by other alkali and alkaline earth metals.
Vanadyl Sulfate VOSO₄Precursor for vanadium redox flow batteries, catalyst synthesis.Often contains water of hydration which needs to be accounted for.

The selection of a suitable precursor should consider not only its reactivity and cost but also the purity requirements of the specific application and the availability of appropriate analytical methods for its validation.

Visualizing the Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized triisopropoxyvanadium(V) oxide.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopic Spectroscopic Analysis cluster_quantitative Quantitative Analysis cluster_decision Final Purity Assessment cluster_outcome Outcome Synthesis Synthesized Triisopropoxyvanadium(V) oxide Initial_Screen Initial Screening (e.g., Color, Viscosity) Synthesis->Initial_Screen FTIR FTIR Spectroscopy (Functional Groups, -OH Impurities) Initial_Screen->FTIR NMR NMR Spectroscopy (¹H & ⁵¹V) (Structure & Organic/V Impurities) FTIR->NMR If no major -OH Elemental Elemental Analysis (C, H Composition) NMR->Elemental Titration Redox Titration (V(V) Content) Elemental->Titration Purity_Check Purity Acceptable? Titration->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Yes Purification Further Purification (e.g., Distillation) Purity_Check->Purification No

Caption: Workflow for the purity validation of triisopropoxyvanadium(V) oxide.

This guide provides a framework for researchers to confidently assess the purity of their synthesized triisopropoxyvanadium(V) oxide. By employing a combination of these analytical techniques, scientists can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

comparative study of heterogeneous vs. homogeneous triisopropoxyvanadium(v)oxide catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Homogeneous and Heterogeneous Triisopropoxyvanadium(V)oxide Catalysis in Oxidation Reactions

For researchers, scientists, and drug development professionals, the choice between a homogeneous and a heterogeneous catalyst is a critical decision that impacts reaction efficiency, product separation, and overall process sustainability. This guide provides an objective comparison of the catalytic performance of this compound in its soluble (homogeneous) form versus when immobilized on a solid support (heterogeneous), focusing on the oxidation of alcohols, a vital transformation in organic synthesis.

Performance Overview

The primary distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. Homogeneous catalysts, such as this compound [VO(O-iPr)₃], are soluble in the reaction medium, offering high activity and selectivity due to the excellent accessibility of the catalytic sites.[1][2] However, the separation of the catalyst from the reaction products can be challenging and costly.[1]

In contrast, heterogeneous catalysts, where the active vanadium species is supported on a solid material like silica (B1680970) (e.g., V-SBA-15), are easily separable from the reaction mixture, facilitating catalyst recycling and continuous flow processes.[3][4] While potentially offering enhanced stability, heterogeneous catalysts may exhibit different activity and selectivity profiles due to mass transfer limitations and the influence of the support material on the active sites.[3]

Quantitative Data Presentation

The following tables summarize the catalytic performance of homogeneous and heterogeneous vanadium catalysts in the oxidation of benzyl (B1604629) alcohol. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited in the available literature. Variations in reaction conditions (e.g., solvent, temperature, oxidant) can significantly influence catalytic performance.

Table 1: Homogeneous Vanadium-Catalyzed Oxidation of Benzyl Alcohol

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)Ref.
[VO(SIH)(OCH₃)]₄TBHPToluene80285>99[5]
[VO(SIH)(OCH₃)]₄H₂O₂Toluene80230>99[5]

Note: TBHP = tert-butyl hydroperoxide. The catalyst used is a high-valent oxovanadium metallosupramolecular species, serving as a representative homogeneous system.

Table 2: Heterogeneous Vanadium-Catalyzed Oxidation of Benzyl Alcohol

CatalystOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)Ref.
V₂O₅/Rice Husk Silica-Samaria (8 wt% V)H₂O₂Acetonitrile (B52724)80492.398.1
MIL-100(V)O₂Toluene802>9998.1[6]

Note: These heterogeneous catalysts, while not directly derived from this compound, represent the performance of supported vanadium oxide species in the same reaction.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a heterogeneous vanadium catalyst and for a typical alcohol oxidation reaction.

Synthesis of V-SBA-15 Heterogeneous Catalyst

This protocol describes the synthesis of a vanadium-containing SBA-15 mesoporous silica, a common support for creating heterogeneous catalysts.

  • Template Dissolution: 4.0 g of Pluronic P123 triblock copolymer is dissolved in 30.0 g of deionized water with stirring for 4 hours to form a homogeneous solution.

  • Precursor Addition: 9.0 g of tetraethyl orthosilicate (B98303) (TEOS) and a calculated amount of ammonium (B1175870) metavanadate (NH₄VO₃) are added to the template solution. The Si/V molar ratio is typically controlled in this step.

  • pH Adjustment: The pH of the mixture is adjusted to a specific value (e.g., 2.2) using a dilute HCl solution.

  • Hydrothermal Treatment: The resulting gel is transferred to a Teflon-lined autoclave and heated at 100°C for 24-48 hours.

  • Filtration and Washing: The solid product is recovered by filtration, washed with deionized water, and dried in an oven at 60-80°C.

  • Calcination: The dried powder is calcined in air at 550°C for 6 hours to remove the organic template and form the final V-SBA-15 material.

General Procedure for Catalytic Oxidation of Benzyl Alcohol

This protocol outlines a typical procedure for the liquid-phase oxidation of benzyl alcohol.

  • Reaction Setup: A round-bottom flask is charged with the catalyst (either a specific molar percentage of the homogeneous vanadium complex or a weighed amount of the heterogeneous catalyst), benzyl alcohol (substrate), and a solvent (e.g., acetonitrile or toluene).[5]

  • Initiation: The mixture is stirred and heated to the desired reaction temperature (e.g., 80°C).[5]

  • Oxidant Addition: The oxidant (e.g., aqueous hydrogen peroxide or tert-butyl hydroperoxide) is added to the reaction mixture, often dropwise, to control the reaction rate and temperature.[5]

  • Reaction Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.

  • Work-up (Homogeneous): Upon completion, the reaction mixture is cooled, and the product is isolated through extraction and column chromatography to separate it from the soluble catalyst.

  • Work-up (Heterogeneous): The reaction mixture is cooled, and the solid catalyst is separated by simple filtration or centrifugation.[4] The catalyst can then be washed, dried, and reused for subsequent reactions. The liquid phase containing the product is then typically purified.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks in the comparison of homogeneous and heterogeneous catalysis.

Catalytic_Cycle_Comparison cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis H_Cat VO(O-iPr)₃ (soluble) H_Inter [V]-Peroxo Intermediate H_Cat->H_Inter + Oxidant H_React Substrate (Alcohol) H_Ox Oxidant H_Prod Product (Aldehyde) H_Inter->H_Prod + Substrate H_Cat_Regen Regenerated VO(O-iPr)₃ H_Prod->H_Cat_Regen - Product Het_Cat V-Silica (solid) Het_Inter Surface [V]-Peroxo Het_Cat->Het_Inter + Oxidant Het_React Substrate (Alcohol) Het_Ox Oxidant Het_Prod Product (Aldehyde) Het_Inter->Het_Prod + Substrate Het_Cat_Regen Regenerated V-Silica Het_Prod->Het_Cat_Regen - Product

Caption: Comparative catalytic cycles for homogeneous and heterogeneous vanadium catalysts.

Experimental_Workflow cluster_homogeneous Homogeneous Workflow cluster_heterogeneous Heterogeneous Workflow H_Start Mix Catalyst, Substrate, Solvent H_React Heat & Add Oxidant H_Start->H_React H_Monitor Monitor Reaction (GC/HPLC) H_React->H_Monitor H_Workup Extraction & Chromatography H_Monitor->H_Workup H_Product Isolated Product H_Workup->H_Product Het_Start Mix Catalyst, Substrate, Solvent Het_React Heat & Add Oxidant Het_Start->Het_React Het_Monitor Monitor Reaction (GC/HPLC) Het_React->Het_Monitor Het_Separate Filter/Centrifuge Catalyst Het_Monitor->Het_Separate Het_Recycle Wash & Reuse Catalyst Het_Separate->Het_Recycle Het_Product Isolated Product Het_Separate->Het_Product

Caption: Experimental workflows for homogeneous vs. heterogeneous catalytic reactions.

Conclusion

The choice between homogeneous and heterogeneous this compound catalysis depends on the specific requirements of the chemical transformation. Homogeneous systems often provide higher activity and are mechanistically well-understood, making them suitable for fine chemical synthesis where product purity is paramount, despite the challenges in catalyst separation. Heterogeneous systems, on the other hand, offer significant advantages in terms of catalyst reusability and process simplification, making them attractive for large-scale industrial applications. Recent advances in the design of supported vanadium catalysts aim to bridge the gap between these two approaches by creating highly active and selective heterogeneous catalysts with well-defined active sites. Further research focusing on direct comparative studies under identical reaction conditions is necessary to fully elucidate the structure-performance relationships and guide the rational design of next-generation vanadium catalysts.

References

Reproducibility in Olefin Epoxidation: A Comparative Guide to Triisopropoxyvanadium(V)oxide and Alternative Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of catalytic reactions is paramount for reliable and scalable synthesis. This guide provides a comparative analysis of the reproducibility of results using triisopropoxyvanadium(V)oxide as a catalyst, benchmarked against other common vanadium-based and alternative catalytic systems in the context of olefin epoxidation. The data presented is collated from various studies to offer a comprehensive overview of catalyst stability and reusability.

This compound is a versatile precursor for the synthesis of various vanadium-based catalysts. Its application in catalysis, particularly in oxidation reactions such as the epoxidation of olefins, is well-documented. The performance and reproducibility of catalysts derived from this precursor are critical for their practical application. This guide focuses on the epoxidation of cyclohexene (B86901) as a model reaction to compare the performance and reusability of different catalytic systems.

Comparative Performance and Reproducibility of Catalysts in Cyclohexene Epoxidation

The reproducibility of a catalytic system is often evaluated through recycling experiments, where the catalyst is recovered and reused in multiple reaction cycles. A minimal loss of activity and selectivity over successive runs indicates a robust and reproducible catalyst. The following table summarizes the performance and reusability of various catalysts in the epoxidation of cyclohexene, providing a basis for comparison.

CatalystOxidantSolventConversion (%) (Initial Run)Selectivity (%) (Initial Run)Reusability (Number of Cycles)Performance after Recycling
V-IFB@boehmiteTBHPAcetonitrile928410After 10 cycles, the epoxide yield decreased from 92% to 75%.[1]
VO(acac)(Schiff)@SiO₂@Fe₃O₄TBHPAcetonitrile~95High5After 5 cycles, the conversion dropped from 100% to 98% with no change in selectivity.[1]
[VO(acac)₂]@MCM-41TBHPAcetonitrileHighHigh3The catalyst can be recycled up to three times without a significant loss in activity.[1]
VO₂–SiO₂TBHPHeptane2184Not explicitly statedA study indicated negligible leaching of vanadium active species, suggesting good stability.
Ti–Co (NP)HTH₂O₂Acetonitrile>85High4A negligible loss (0.25–0.30%) of catalytic activity was observed after four continuous cycles.[2]
Hierarchical FAU zeolite containing TaH₂O₂Acetonitrile40 (after 48h)>80 (for cis-1,2-cyclohexanediol)Not explicitly statedMicrowave-assisted reaction significantly reduced the reaction time to 4 hours to achieve the same conversion.[3]
MIL-47(V)H₂O₂AcetonitrileVariableVariableNot explicitly statedThe active sites are reported to be tightly incorporated and resistant to leaching.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing research findings. Below are representative protocols for the epoxidation of cyclohexene using vanadium-based catalysts.

General Procedure for Cyclohexene Epoxidation with a Heterogeneous Vanadium Catalyst
  • Catalyst Preparation: The vanadium catalyst (e.g., V-IFB@boehmite or VO(acac)(Schiff)@SiO₂@Fe₃O₄) is synthesized and characterized according to literature procedures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, the catalyst is suspended in the chosen solvent (e.g., acetonitrile).

  • Addition of Reactants: Cyclohexene is added to the suspension, followed by the slow, dropwise addition of the oxidant (e.g., tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂)) while stirring.

  • Reaction Conditions: The reaction mixture is typically stirred at a specific temperature (e.g., 60-80 °C) for a designated period (e.g., 2-24 hours). The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Product Isolation: After the reaction is complete, the catalyst is separated by filtration or centrifugation. The organic solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the cyclohexene oxide.

  • Catalyst Recycling: The recovered catalyst is washed with a suitable solvent, dried, and then reused in a subsequent reaction under identical conditions to assess its reusability.

Catalytic Pathway and Experimental Workflow

The following diagrams illustrate a generalized catalytic cycle for vanadium-catalyzed epoxidation with a peroxide and a typical experimental workflow for evaluating catalyst reproducibility.

G Vanadium-Catalyzed Epoxidation Cycle V_catalyst V(V) Catalyst V_peroxo V(V)-OOR (Peroxo Complex) V_catalyst->V_peroxo + R-OOH Peroxide R-OOH (Peroxide) V_alkoxy V(V)-OR (Alkoxy Complex) V_peroxo->V_alkoxy + Alkene Alkene Alkene Epoxide Epoxide V_alkoxy->V_catalyst + R-OOH - R-OH, - Epoxide V_alkoxy->Epoxide ROH R-OH V_alkoxy->ROH

Caption: Generalized catalytic cycle for vanadium-catalyzed epoxidation.

G Experimental Workflow for Catalyst Reproducibility start Start reaction Catalytic Reaction (Cycle 1) start->reaction analysis1 Analyze Products (Conversion, Selectivity) reaction->analysis1 separation Separate Catalyst analysis1->separation washing Wash and Dry Catalyst separation->washing reaction_n Catalytic Reaction (Cycle n) washing->reaction_n analysis_n Analyze Products (Conversion, Selectivity) reaction_n->analysis_n compare Compare Results analysis_n->compare compare->washing Continue Recycling end End compare->end Conclude

Caption: Workflow for assessing catalyst reusability.

References

A Comparative Guide to Triisopropoxyvanadium(V)oxide in Catalytic Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of triisopropoxyvanadium(V)oxide, VO(O-i-Pr)₃, a key catalyst in organic synthesis, with a focus on its mechanistic aspects and performance in comparison to alternative catalytic systems. The information presented herein is supported by experimental data to aid researchers in catalyst selection and experimental design.

Performance Comparison in Allylic Alcohol Epoxidation

The epoxidation of allylic alcohols is a critical transformation in the synthesis of complex molecules, including pharmaceuticals and natural products. This compound has emerged as a highly effective catalyst for this reaction, often exhibiting excellent diastereoselectivity. Its performance, particularly in asymmetric epoxidation when paired with chiral ligands, is frequently benchmarked against the well-established Sharpless asymmetric epoxidation, which utilizes a titanium-based catalyst.

Below is a table summarizing the performance of VO(O-i-Pr)₃ and its alternatives in the epoxidation of various allylic alcohols.

SubstrateCatalyst SystemOxidantSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
meso-secondary homoallylic alcoholVO(O-i-Pr)₃ / Chiral Bis-hydroxamic AcidCHPToluene (B28343)01925694[1]
Cinnamyl AlcoholVO(O-i-Pr)₃ / HA3TBHPCH₂Cl₂RT->9971[2][3]
Cinnamyl AlcoholVO(O-i-Pr)₃ / HA7TBHPTolueneRT->9949[3]
Cinnamyl AlcoholVO(acac)₂ / HA2TBHPTolueneRT->9919[3]
Cinnamyl AlcoholTi(OiPr)₄ / HA3TBHPTolueneRT-0N/A[3]
Geraniol (B1671447)Ti(OiPr)₄ / (+)-DETTBHPCH₂Cl₂-203.59591[4]
Homoallylic AlcoholVanadium / Ligand 1dCHPTolueneRT-6196[5]
Various Allylic AlcoholsAsymmetric V-catalyzed-Water--up to 94% ee[6]

HA = Hydroxamic Acid Ligand, CHP = Cumene Hydroperoxide, TBHP = tert-Butyl Hydroperoxide, DET = Diethyl Tartrate, RT = Room Temperature

Mechanistic Insights: The Catalytic Cycle

The catalytic activity of this compound in epoxidation reactions is understood to proceed through a well-defined catalytic cycle. The vanadium center, in its +5 oxidation state, coordinates with both the allylic alcohol and the hydroperoxide oxidant. This is followed by the transfer of an oxygen atom from the peroxide to the double bond of the allylic alcohol, forming the epoxide. The catalyst is then regenerated, allowing it to participate in subsequent catalytic turnovers.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for VO(O-i-Pr)₃ Epoxidation Catalyst VO(O-i-Pr)₃ Intermediate1 [VO(O-i-Pr)₂(Allyl-alkoxide)] Catalyst->Intermediate1 + Allylic Alcohol - i-PrOH Substrate Allylic Alcohol Oxidant R-OOH (e.g., TBHP) Intermediate2 [VO(O-i-Pr)₂(Allyl-alkoxide)(R-OOH)] Intermediate1->Intermediate2 + R-OOH Intermediate2->Catalyst Oxygen Transfer Product Epoxy Alcohol Intermediate2->Product Byproduct R-OH Intermediate2->Byproduct

Caption: Proposed catalytic cycle for the epoxidation of an allylic alcohol catalyzed by this compound.

Experimental Protocols

Asymmetric Epoxidation of an Allylic Alcohol using VO(O-i-Pr)₃ and a Chiral Hydroxamic Acid Ligand

This protocol is a representative procedure for the asymmetric epoxidation of an allylic alcohol using a this compound catalyst in combination with a chiral hydroxamic acid ligand.

Materials:

  • This compound (VO(O-i-Pr)₃)

  • Chiral Hydroxamic Acid Ligand (e.g., HA3)

  • Allylic Alcohol (e.g., Cinnamyl alcohol)

  • Oxidant (e.g., tert-Butyl hydroperoxide (TBHP), 70% in water)

  • Anhydrous Solvent (e.g., Toluene or Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a solution of the chiral hydroxamic acid ligand (0.12 mmol) in the chosen anhydrous solvent (5 mL) at room temperature, add this compound (0.10 mmol).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add the allylic alcohol (1.0 mmol) to the reaction mixture.

  • Add the tert-butyl hydroperoxide (1.5 mmol) dropwise to the mixture while maintaining the reaction temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired epoxy alcohol.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).[3]

Sharpless Asymmetric Epoxidation of Geraniol

This protocol outlines the Sharpless asymmetric epoxidation, a common alternative to vanadium-catalyzed methods.

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • 3Å Molecular Sieves

Procedure:

  • To a flame-dried flask containing powdered 3Å molecular sieves, add anhydrous dichloromethane under an inert atmosphere.

  • Cool the flask to -20 °C.

  • Add (+)-diethyl tartrate to the cooled solvent.

  • Add titanium(IV) isopropoxide to the mixture and stir for 30 minutes at -20 °C.

  • Add geraniol to the catalyst mixture.

  • Add the anhydrous solution of tert-butyl hydroperoxide in toluene dropwise over a period of 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • After the reaction is complete (typically 3-4 hours), quench the reaction by adding a saturated aqueous solution of ferrous sulfate (B86663) or sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the epoxy alcohol.[4]

Alternative Catalyst Systems

While VO(O-i-Pr)₃ offers a powerful tool for allylic alcohol epoxidation, several other catalytic systems are available to the synthetic chemist.

  • Titanium-Based Catalysts (Sharpless Epoxidation): The Sharpless epoxidation, utilizing Ti(O-i-Pr)₄ and a chiral tartrate ligand, is renowned for its high enantioselectivity in the epoxidation of primary and secondary allylic alcohols.[7] It often serves as the gold standard against which other asymmetric epoxidation methods are compared.

  • Vanadyl Acetylacetonate (VO(acac)₂): Another common vanadium-based catalyst, VO(acac)₂, is also effective for epoxidations.[3] Its performance can be modulated by the choice of ligands and reaction conditions.

  • Niobium and Molybdenum-Based Catalysts: Research has also explored the use of niobium and molybdenum complexes for allylic alcohol epoxidation, sometimes offering different reactivity profiles and substrate scope.

Experimental Workflow

The general workflow for a catalytic epoxidation experiment involves several key stages, from catalyst preparation to product analysis.

Experimental_Workflow Figure 2: General Experimental Workflow for Catalytic Epoxidation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Catalyst_Prep In-situ generation or pre-formation of the active catalyst Reaction Addition of substrate and oxidant under controlled conditions Catalyst_Prep->Reaction Workup Quenching, extraction, and drying Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR, HPLC for yield and e.e. determination Purification->Analysis

Caption: A generalized workflow for performing a catalytic epoxidation reaction, from catalyst preparation to final product analysis.

References

A Comparative Benchmark of Triisopropoxyvanadium(V) Oxide in Catalytic Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal oxidation catalyst is paramount for efficiency, selectivity, and yield in chemical synthesis. This guide provides a comprehensive benchmark analysis of triisopropoxyvanadium(V) oxide against other common oxidation catalysts, supported by experimental data and detailed methodologies.

Triisopropoxyvanadium(V) oxide, with the chemical formula VO(O-i-Pr)₃, is a versatile and reactive catalyst employed in a range of oxidation reactions, including the epoxidation of alkenes, the oxidation of sulfides to sulfoxides, and the oxidation of alcohols. Its performance is critically evaluated here in comparison to other widely used vanadium-based catalysts such as vanadyl acetylacetonate (B107027) [VO(acac)₂] and vanadium pentoxide (V₂O₅), as well as non-vanadium alternatives.

Epoxidation of Alkenes and Allylic Alcohols

In the realm of epoxidation, particularly of allylic alcohols, both triisopropoxyvanadium(V) oxide and vanadyl acetylacetonate are frequently employed. The choice between them often depends on the specific substrate and desired stereoselectivity.

Comparative Performance in Allylic Alcohol Epoxidation

CatalystSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
VO(O-i-Pr)₃ meso-secondary homoallylic alcoholCHPToluene (B28343)01925694[1]
[VO(acac)₂] Allylic AlcoholTBHPDichloromethane405-64[2]
Ti(O-i-Pr)₄ / DET Geraniol (B1671447)TBHPDichloromethane-20->95>95Sharpless Epoxidation

CHP: Cumene hydroperoxide; TBHP: tert-Butyl hydroperoxide; DET: Diethyl tartrate.

As the data indicates, triisopropoxyvanadium(V) oxide can achieve high enantioselectivity in asymmetric epoxidations, although sometimes requiring longer reaction times.[1] In contrast, [VO(acac)₂] can also be effective, with performance influenced by reaction conditions.[2] For high enantioselectivity in the epoxidation of allylic alcohols, the Sharpless epoxidation using a titanium-based catalyst remains a benchmark standard.

Experimental Protocol: Epoxidation of Geraniol with VO(acac)₂

This protocol is adapted from established laboratory procedures for the epoxidation of allylic alcohols.

Materials:

  • Geraniol

  • Vanadyl acetylacetonate [VO(acac)₂]

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • Toluene

  • Acetic anhydride (B1165640)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrochloric acid (1N)

  • Sodium sulfite (B76179) solution

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of geraniol (1.2 mL) in toluene (9 mL) in a round-bottom flask, add vanadyl acetylacetonate (0.026 g).

  • Slowly add tert-butyl hydroperoxide (1.3 mL of a 5.5 M solution in decane) to the mixture over 10 minutes.

  • Heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture in an ice bath and add acetic anhydride (2.5 mL) and a 0.2 M solution of DMAP in toluene (4 mL).

  • Stir the mixture for 5 minutes and then quench by pouring it into ice water.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Wash the combined organic layers sequentially with 1N HCl (10 mL), sodium sulfite solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 2,3-epoxygeranyl acetate (B1210297).

  • Purify the crude product by column chromatography.

Reaction Mechanisms in Epoxidation

The epoxidation of alkenes by vanadium catalysts can proceed through different mechanistic pathways, primarily the Sharpless and Mimoun mechanisms.

Sharpless_Epoxidation Catalyst [V=O] Catalyst Intermediate Vanadium-Alkoxide-Peroxide Complex Catalyst->Intermediate Alcohol Allylic Alcohol Alcohol->Intermediate Peroxide R-OOH Peroxide->Intermediate TransitionState Transition State Intermediate->TransitionState TransitionState->Catalyst Epoxide Epoxy Alcohol TransitionState->Epoxide Byproduct R-OH TransitionState->Byproduct

Sharpless-type Epoxidation Mechanism

Mimoun_Epoxidation Catalyst V(O)(O2)L2 Intermediate Metallaoxetane Intermediate Catalyst->Intermediate Alkene Coordination Alkene Alkene Alkene->Intermediate Epoxide Epoxide Intermediate->Epoxide Oxygen Transfer RegenCatalyst V(O)L2 Intermediate->RegenCatalyst

Mimoun-type Epoxidation Mechanism

Sulfide (B99878) Oxidation

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis. Vanadium catalysts, including triisopropoxyvanadium(V) oxide, are effective for this purpose.

Comparative Performance in Sulfide Oxidation

CatalystSubstrateOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity to Sulfoxide (B87167) (%)Reference
Na₃VO₄ Methyl Phenyl SulfideH₂O₂Sodium Acetate Buffer306-84.4 (Yield)[3]
[VO(acac)₂] on TiO₂ ThioanisoleTBHPDichloromethaneRoom Temp-QuantitativeHigh[4]
V-MCM-41 (from VO(O-iPr)₃) Methyl Phenyl SulfideAlkyl Hydroperoxides---HighHigh[5]

While direct comparative data under identical conditions is scarce, the available information suggests that various vanadium catalysts, including those derived from triisopropoxyvanadium(V) oxide, exhibit high efficiency and selectivity in sulfide oxidation. The choice of support material and reaction conditions can significantly influence the catalyst's performance.

Experimental Protocol: Synthesis of Methyl Phenyl Sulfoxide with Na₃VO₄

This protocol provides a general method for the oxidation of sulfides using a simple vanadium salt.

Materials:

  • Methyl Phenyl Sulfide

  • Sodium Orthovanadate (Na₃VO₄)

  • Hydrogen Peroxide (H₂O₂)

  • Sodium Acetate Buffer (100 mM, pH 6.0)

Procedure:

  • Prepare a solution of methyl phenyl sulfide (5 mM) in sodium acetate buffer.

  • Add sodium orthovanadate (2 equivalents) to the solution.

  • Add hydrogen peroxide (10 mM) to the reaction mixture.

  • Stir the reaction at 30°C for 6 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).

  • Upon completion, work up the reaction mixture to isolate the methyl phenyl sulfoxide product.

Reaction Mechanism in Sulfide Oxidation

The oxidation of sulfides by vanadium catalysts is believed to proceed through the formation of a highly reactive peroxovanadium species.

Sulfide_Oxidation Vanadium_Catalyst Vanadium(V) Catalyst Peroxo_Complex Peroxovanadium(V) Species Vanadium_Catalyst->Peroxo_Complex Peroxide H2O2 Peroxide->Peroxo_Complex Sulfoxide R-S(O)-R' Peroxo_Complex->Sulfoxide Oxygen Transfer Sulfide R-S-R' Sulfide->Sulfoxide Regen_Catalyst Vanadium(V) Catalyst Sulfoxide->Regen_Catalyst

Vanadium-Catalyzed Sulfide Oxidation

Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. Vanadium-based catalysts have shown promise in this area, offering an alternative to more expensive noble metal catalysts.

Comparative Performance in Benzyl (B1604629) Alcohol Oxidation

CatalystOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (%)Reference
V₂O₅ O₂ (atm)Toluene100-HighHigh[6]
Au-Pd/TiO₂ O₂-1505~73>98[7]
Cu(I)/TEMPO Air-Room Temp0.5-1~65 (Yield)High[8]

While specific data for triisopropoxyvanadium(V) oxide in alcohol oxidation is limited in direct comparative studies, vanadium pentoxide (V₂O₅), a related vanadium oxide, demonstrates high efficiency.[6] This suggests that vanadium-based systems are viable catalysts for this transformation, competing with noble metal catalysts like gold-palladium and copper/TEMPO systems.

Experimental Protocol: Oxidation of 4-Methoxybenzyl Alcohol

A general procedure for the oxidation of a secondary alcohol using a vanadium catalyst is outlined below.

Materials:

  • 4-Methoxybenzyl alcohol

  • Vanadium Pentoxide (V₂O₅)

  • Potassium Carbonate (K₂CO₃) - for primary alcohols

  • Toluene

Procedure:

  • In a reaction vessel, dissolve 4-methoxybenzyl alcohol in toluene.

  • Add a catalytic amount of V₂O₅.

  • Heat the reaction mixture to 100°C under an atmosphere of oxygen.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • The filtrate can be concentrated and the product purified by column chromatography or distillation.

Experimental Workflow for Catalyst Screening

A systematic approach is crucial for benchmarking catalyst performance. The following workflow outlines the key steps.

Catalyst_Screening_Workflow cluster_prep Catalyst & Reaction Setup cluster_exec Execution & Monitoring cluster_analysis Analysis & Comparison Catalyst_Prep Prepare Catalysts (VO(O-i-Pr)3, VO(acac)2, etc.) Reaction_Setup Set up Parallel Reactions (Identical Conditions) Catalyst_Prep->Reaction_Setup Run_Reaction Run Oxidation Reaction Reaction_Setup->Run_Reaction Monitor Monitor Progress (TLC, GC, HPLC) Run_Reaction->Monitor Workup Reaction Workup & Product Isolation Monitor->Workup Analysis Analyze Products (Yield, Selectivity, ee) Workup->Analysis Comparison Compare Performance Data (Tabulate Results) Analysis->Comparison

Catalyst Benchmarking Workflow

Conclusion

Triisopropoxyvanadium(V) oxide is a highly effective catalyst for a variety of oxidation reactions. In the epoxidation of allylic alcohols, it offers a pathway to high enantioselectivity. For sulfide oxidation, it and other vanadium-based catalysts demonstrate excellent conversion and selectivity. While direct comparative data for alcohol oxidation is less available, related vanadium oxides show significant promise. The choice of catalyst will ultimately depend on the specific substrate, desired outcome (e.g., stereoselectivity), and reaction conditions. This guide provides a foundational benchmark to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to Analytical Techniques for Characterizing Triisopropoxyvanadium(V) Oxide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of reaction products derived from triisopropoxyvanadium(V) oxide, a versatile precursor in vanadium chemistry. Understanding the structure, composition, and properties of these products is crucial for their application in catalysis, materials science, and drug development. This document outlines the principles, experimental data, and detailed protocols for the most relevant analytical methods.

Overview of Analytical Techniques

The characterization of organometallic compounds, such as the reaction products of triisopropoxyvanadium(V) oxide, requires a multi-faceted analytical approach due to their often sensitive and complex nature. The techniques discussed in this guide—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Single-Crystal X-ray Diffraction—provide complementary information to elucidate the molecular structure, bonding, and electronic properties of these vanadium complexes.

Comparison of Analytical Techniques

The following table summarizes the key quantitative data obtained from various analytical techniques for different classes of triisopropoxyvanadium(V) oxide reaction products.

Reaction TypeProduct ClassAnalytical TechniqueKey Quantitative DataReference(s)
Ligand Substitution Schiff Base Complexes⁵¹V NMR Chemical shifts (δ) typically range from -500 to -650 ppm, sensitive to the coordination environment.[1][2][1][2]
¹H NMR Chemical shifts of ligand protons can indicate coordination to the vanadium center.[3]
FTIR V=O stretching frequency (νᵥ=ₒ) typically observed between 940 and 1000 cm⁻¹.[4][5][6][4][5][6]
UV-Vis Ligand-to-metal charge transfer (LMCT) bands are often observed in the 300-500 nm range.[3][7][8][3][7][8]
Hydrolysis/Condensation Vanadium OxidesFTIR Broad bands corresponding to V-O-V stretching vibrations are typically found in the 500-800 cm⁻¹ region.
X-ray Diffraction Provides unit cell dimensions and phase identification of the resulting oxide material.[9][10][11][12][13]
Reaction with Alcohols Alkoxide Complexes⁵¹V NMR Chemical shifts are indicative of the nature and number of alkoxide ligands.[1][14][15][16]
X-ray Diffraction Determines bond lengths and angles, confirming the coordination geometry. For example, V-O bond lengths in a V₂O₂ diamond core can be determined.[17][17]
Catalytic Oxidation Oxidized Organic Substrates & Catalyst CharacterizationUV-Vis Can be used to monitor the oxidation state of vanadium during the catalytic cycle.[18][19][20][21]
In-situ FTIR/Raman Allows for the identification of surface-adsorbed species and changes in the catalyst structure under reaction conditions.[22][22]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific reaction product and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state structure and coordination environment of the vanadium center and organic ligands.

Protocol for ⁵¹V NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of the vanadium complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shift.

  • Instrumentation: Utilize a multinuclear NMR spectrometer, preferably with a broadband probe.

  • Acquisition Parameters:

    • Frequency: A higher field strength is generally better for the quadrupolar ⁵¹V nucleus to reduce second-order effects.[23]

    • Reference: Use a sealed capillary containing neat VOCl₃ as an external reference (δ = 0 ppm).[14][23]

    • Pulse Angle: A 45° pulse angle is often used.[2]

    • Relaxation Delay: A short relaxation delay (e.g., 0.01 s) can be employed due to the typically fast relaxation of the ⁵¹V nucleus.[2]

    • Spectral Window: A wide spectral window (e.g., from -300 to -800 ppm) is necessary to cover the typical chemical shift range of oxovanadium(V) complexes.[2]

    • Number of Scans: A large number of scans (e.g., 4096 or more) may be required to achieve an adequate signal-to-noise ratio.[2][23]

  • Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio of the typically broad ⁵¹V signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and characteristic metal-ligand vibrations.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry KBr and pressing it into a transparent disk. Alternatively, for liquid or soluble samples, a thin film can be cast on a suitable IR-transparent window (e.g., NaCl or KBr plates), or a solution can be analyzed in a liquid cell.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Spectral Range: Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Background Correction: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Data Analysis: Identify characteristic absorption bands, paying particular attention to the 900-1000 cm⁻¹ region for the V=O stretch and the 400-600 cm⁻¹ region for V-O and V-N stretching vibrations.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and determine the concentration of the vanadium complex in solution.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the vanadium complex in a suitable UV-transparent solvent (e.g., methanol, DMF, chloroform) of known concentration.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: Scan a broad range, typically from 200 to 800 nm.

    • Blank Correction: Use the pure solvent as a blank to zero the absorbance.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional molecular structure in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the reaction product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[11]

  • Data Collection:

    • Mount a suitable crystal on the goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential degradation.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[24]

    • Refine the structural model using least-squares methods to obtain precise bond lengths, bond angles, and other crystallographic parameters.[24]

Visualizing Workflows and Relationships

The following diagrams illustrate the typical experimental workflows and the logical relationships between the different analytical techniques discussed.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Triisopropoxyvanadium(V) Oxide Triisopropoxyvanadium(V) Oxide Reaction Reaction Triisopropoxyvanadium(V) Oxide->Reaction Reactant(s) Reactant(s) Reactant(s)->Reaction Product(s) Product(s) Reaction->Product(s) NMR NMR Product(s)->NMR FTIR FTIR Product(s)->FTIR UV_Vis UV-Vis Product(s)->UV_Vis X_ray X-ray Diffraction Product(s)->X_ray

Caption: General workflow from synthesis to characterization.

Technique_Relationships NMR NMR (Solution Structure) FTIR FTIR (Functional Groups) NMR->FTIR Complementary structural info UV_Vis UV-Vis (Electronic Transitions) X_ray X-ray Diffraction (Solid-State Structure) UV_Vis->X_ray Relate electronic properties to geometry X_ray->NMR Compare solid vs. solution X_ray->FTIR Correlate bond lengths with vibrational frequencies Composition Elemental Analysis Composition->NMR Confirm stoichiometry Composition->X_ray Confirm empirical formula

References

Safety Operating Guide

Proper Disposal of Triisopropoxyvanadium(V) Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Triisopropoxyvanadium(V) oxide is a flammable, moisture-sensitive, and hazardous chemical that requires careful handling and disposal through an approved hazardous waste management program. Do not attempt to neutralize or dispose of this chemical down the drain.

This guide provides essential safety and logistical information for the proper disposal of Triisopropoxyvanadium(V) oxide, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Understanding the Hazards

Triisopropoxyvanadium(V) oxide presents multiple hazards that necessitate strict adherence to safety protocols. It is classified as a flammable liquid and vapor.[1][2][3] The substance is harmful if swallowed, inhaled, or in contact with skin.[1][4] It is known to cause skin irritation and serious eye irritation.[2][3][5] Furthermore, it may cause respiratory irritation and is sensitive to moisture, reacting with water.[1][6]

II. Personal Protective Equipment (PPE)

Before handling Triisopropoxyvanadium(V) oxide for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[5] If there is a risk of inhalation, a NIOSH-approved respirator may be necessary.

III. Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely:

  • Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated, preferably within a fume hood.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the area.[1]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth to absorb the spilled liquid.[5][7] Do not use combustible materials like paper towels or sawdust.

  • Collect the Waste: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a designated, properly labeled hazardous waste container.[1][7]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

IV. Disposal Procedure for Unused or Waste Triisopropoxyvanadium(V) Oxide

In-laboratory treatment or neutralization of Triisopropoxyvanadium(V) oxide is not recommended without a validated procedure from a reputable source. The safest and most compliant method of disposal is through a certified hazardous waste disposal service. The following steps outline the procedure for collecting and storing the waste prior to pickup.

Step 1: Container Selection and Preparation

  • Select a container that is compatible with Triisopropoxyvanadium(V) oxide. A clean, dry, and sealable glass or other non-reactive container is recommended.[5]

  • The container must be in good condition, with no cracks or leaks.

  • Ensure the container is properly labeled before adding any waste.

Step 2: Waste Collection

  • All waste containing Triisopropoxyvanadium(V) oxide, including unused product, contaminated absorbents, and empty containers, should be collected as hazardous waste.

  • Do not mix Triisopropoxyvanadium(V) oxide with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, acids, or water.[1][8]

  • Keep the waste container tightly sealed except when adding waste to prevent the release of vapors and reaction with moisture.[5]

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "Triisopropoxyvanadium(V) oxide." Avoid using abbreviations.

  • Indicate the approximate concentration or percentage of the chemical in the waste.

  • List all associated hazards, such as "Flammable," "Corrosive," and "Toxic."

  • Include the date when the waste was first added to the container.

Step 4: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat and sources of ignition.[5][7]

  • Ensure the storage area is secure and only accessible to authorized personnel.

  • Store the container in secondary containment to prevent spills.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for waste manifest and pickup procedures.

V. Quantitative Data Summary

PropertyValue
CAS Number5588-84-1
Molecular FormulaC9H21O4V
Molecular Weight244.20 g/mol [7]
AppearancePale yellow to deep yellow clear liquid[5]
Boiling Point80 - 82 °C[1]
Flash Point44 °C (111.2 °F)[1]
Density1.04 g/mL

VI. Disposal Workflow Diagram

G start Start: Triisopropoxyvanadium(V) Oxide Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Select & Label Compatible Waste Container ppe->container collect Collect Waste (Pure Chemical, Contaminated Items) container->collect seal Securely Seal Container collect->seal store Store in Designated Secondary Containment Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by Approved Vendor contact_ehs->end spill->ppe No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->ppe

Caption: Disposal workflow for Triisopropoxyvanadium(V) oxide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.